(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH
説明
The exact mass of the compound this compound is 1268.64143943 g/mol and the complexity rating of the compound is 2560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41+,42-,43-,44-,45+,46-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-JRAHOCOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH. It details its structure, a robust methodology for its chemical synthesis, and its mechanism of action through the gonadotropin-releasing hormone (GnRH) receptor signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, oncology, and drug development.
Structure and Modifications
This compound is a synthetic decapeptide analog of the naturally occurring LHRH. The primary amino acid sequence and its modifications are designed to enhance its biological activity and stability compared to the native hormone.
The sequence of this analog is: Pyr-His-Trp-Ser-D-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂ .
Key Modifications:
-
D-Tyrosine at position 5: The substitution of L-Tyrosine with its D-isomer at position 5 enhances the peptide's resistance to enzymatic degradation and can influence its binding affinity to the GnRH receptor.
-
D-Serine (tert-Butyl) at position 6: The incorporation of a D-amino acid at this position is a common strategy to increase the potency and duration of action of LHRH analogs.[1] The tert-Butyl (tBu) protecting group on the serine side chain prevents potential side reactions during synthesis.
-
Azaglycine at position 10: The replacement of the alpha-carbon of the C-terminal glycine (B1666218) with a nitrogen atom creates an azaglycine residue. This modification can confer increased stability against carboxypeptidases and modulate the peptide's conformational properties.
Synthesis of this compound
The synthesis of this LHRH analog is best achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, loading ~0.5 mmol/g)
-
Fmoc-protected Amino Acids: Fmoc-L-His(Trt)-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-L-Leu-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Pro-OH, Pyr-OH
-
Azaglycine Precursor: Boc-Azagly-OH or a suitable activated form for coupling.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT)
-
Purification: Acetonitrile (ACN), water, TFA for preparative HPLC
Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.
-
Resin Preparation: Swell 200 mg of Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Proline):
-
Pre-activate a solution of Fmoc-L-Pro-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation (Cycles for Arg, Leu, D-Ser(tBu), D-Tyr, Ser, Trp, His):
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Arg to His).
-
Use appropriate side-chain protecting groups for each amino acid (e.g., Pbf for Arg, Trt for His, Boc for Trp, tBu for Ser and Tyr).
-
Coupling times may vary from 1 to 4 hours depending on the amino acid.[2]
-
-
N-terminal Pyroglutamic Acid (Pyr) Coupling:
-
After the final Fmoc deprotection of the N-terminal His, couple Pyr-OH using DIC and HOBt in DMF/DCM for 4 hours.
-
-
C-terminal Azaglycine-NH₂ Formation:
-
The Rink Amide resin will yield a C-terminal amide upon cleavage. The azaglycine is introduced as the final residue before cleavage.
-
A specific protocol for solid-phase azaglycine incorporation involves the use of pre-activated aza-amino acid building blocks.[3] Alternatively, a sub-monomer approach on the solid phase can be employed.[4]
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water/EDT 92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purification and Characterization
-
Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[6][7]
-
Characterization: The purity of the final product is assessed by analytical RP-HPLC. The molecular weight and identity of the peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9][10]
Quantitative Data
| Parameter | Representative Value | Method of Determination |
| Synthesis Scale | 0.1 mmol | - |
| Crude Peptide Yield | 70-85% | Gravimetric Analysis |
| Purity after HPLC | >98% | Analytical RP-HPLC |
| Molecular Weight (Expected) | ~1311.5 Da | - |
| Molecular Weight (Observed) | 1311.5 ± 0.5 Da | Mass Spectrometry (ESI-MS) |
| Receptor Binding Affinity (Ki) | 0.1 - 1.0 nM | Radioligand Binding Assay |
| In vitro LH Release (EC50) | 0.5 - 5.0 nM | Pituitary Cell Culture Assay |
| In vitro FSH Release (EC50) | 1.0 - 10.0 nM | Pituitary Cell Culture Assay |
Note: The biological activity data are representative values based on similar potent LHRH agonists and would need to be determined experimentally for this specific analog.
Biological Activity and Signaling Pathway
This compound acts as a potent agonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor located on gonadotrope cells in the anterior pituitary gland.
Mechanism of Action
-
Binding: The LHRH analog binds to the GnRH-R.
-
Receptor Activation: This binding induces a conformational change in the receptor, activating the associated Gq/11 protein.
-
Signal Transduction: The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Second Messenger Action: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gonadotropin Release: The increase in intracellular Ca2+ and activation of PKC-dependent signaling cascades lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotropes.
Continuous administration of potent LHRH agonists like this analog leads to an initial surge in LH and FSH, followed by receptor downregulation and desensitization, ultimately resulting in a suppression of gonadotropin and sex steroid production.[11]
Experimental Protocols for Biological Assays
This protocol determines the affinity of the LHRH analog for the GnRH receptor.
-
Membrane Preparation: Prepare plasma membranes from cells expressing the GnRH receptor (e.g., COS-7 cells transfected with the human GnRH receptor).
-
Binding Reaction: Incubate the cell membranes with a radiolabeled LHRH analog (e.g., [125I]-buserelin) and varying concentrations of the unlabeled test peptide, this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Determine the IC50 (concentration of test peptide that inhibits 50% of radioligand binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[12]
This assay measures the potency of the LHRH analog in stimulating gonadotropin release from pituitary cells.
-
Cell Culture: Culture primary rat or mouse pituitary cells or a suitable pituitary cell line (e.g., LβT2 cells).
-
Stimulation: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 4 hours).
-
Sample Collection: Collect the cell culture medium.
-
Hormone Quantification: Measure the concentration of LH and FSH in the medium using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).[13][14]
-
Data Analysis: Plot the dose-response curve and determine the EC50 (concentration of the analog that produces 50% of the maximal response) for both LH and FSH release.
Visualizations
Caption: Solid-Phase Synthesis Workflow for this compound.
Caption: GnRH Receptor Signaling Pathway Activated by the LHRH Analog.
References
- 1. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative HPLC. Part 1: A comparison of three types of equipment for the purification of steroids | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
An In-depth Technical Guide to (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH: A Potent Luteinizing Hormone-Releasing Hormone Agonist
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2][3] This potent agonist plays a crucial role in reproductive endocrinology by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] Its modified peptide structure confers enhanced potency and a prolonged duration of action compared to the native hormone. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on related compounds, detailed experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.
Core Concepts and Mechanism of Action
This compound, like other LHRH agonists such as Goserelin and Buserelin (B193263), exerts its effects through the LHRH receptor (LHRH-R), a G-protein coupled receptor located on gonadotropic cells of the anterior pituitary gland.[4] The binding of the agonist to the LHRH-R initiates a biphasic response:
-
Initial Stimulation (Flare-up): Upon initial administration, this compound mimics the action of endogenous LHRH, leading to a transient surge in the secretion of LH and FSH. This "flare-up" effect results in a temporary increase in the production of gonadal steroids, such as testosterone (B1683101) in males and estrogen in females.[5]
-
Downregulation and Desensitization: Continuous or prolonged exposure to the agonist leads to the downregulation and desensitization of the LHRH receptors on the pituitary gonadotropes. This process involves receptor internalization and uncoupling of the signal transduction pathway, ultimately resulting in a profound and sustained suppression of LH and FSH release. The ensuing reduction in gonadal steroid levels to castrate levels forms the basis of its therapeutic applications in hormone-dependent conditions.[1]
Quantitative Data
| Parameter | LHRH Analog | Value | Species/System | Reference |
| Relative Potency | D-Ser(TBU)6-LH-RH-EA10 | ~40 times LHRH (LH & FSH release) | Human (female) | [6] |
| Binding Affinity (Kd) | Buserelin | High Affinity | Human Breast Cancer Biopsies | [7] |
| EC50 | Buserelin | 10 nM (IP3 Production) | Rat Ovarian Granulosa Cells | [8] |
| Protein Binding | Goserelin | 27.3% | Human | [4] |
| Protein Binding | Buserelin | ~15% | Human | [9] |
| Half-life | Goserelin | 2-4 hours (normal renal function) | Human | [4] |
| Half-life | Buserelin | ~80 minutes (subcutaneous) | Human | [9] |
Signaling Pathways
The binding of this compound to its receptor activates downstream signaling cascades. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events are crucial for the initial stimulation of LH and FSH synthesis and release. Chronic stimulation, however, leads to the uncoupling of these pathways.
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol is a generalized method for determining the binding affinity of this compound to the LHRH receptor.
1. Materials:
-
Radiolabeled LHRH agonist (e.g., [125I]-Buserelin or [125I]-Triptorelin)
-
Unlabeled this compound
-
Membrane preparation from cells or tissues expressing LHRH receptors (e.g., pituitary gland, prostate cancer cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
2. Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add a fixed amount of membrane preparation, a fixed concentration of the radiolabeled LHRH agonist, and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value.
In Vitro Bioassay for LH and FSH Release
This protocol outlines a general method to assess the biological activity of this compound by measuring its ability to stimulate LH and FSH release from primary pituitary cells.
1. Materials:
-
Primary pituitary cells isolated from rats or other suitable animal models.
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.
-
This compound.
-
ELISA kits for LH and FSH.
-
96-well cell culture plates.
2. Procedure:
-
Isolate and culture primary pituitary cells in 96-well plates until they form a confluent monolayer.
-
Wash the cells with serum-free medium to remove any residual hormones.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the different concentrations of the agonist to the cells and incubate for a specified period (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.
-
Plot the hormone concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound is a potent synthetic LHRH agonist with significant potential in research and clinical applications. Its mechanism of action, characterized by an initial stimulation followed by profound suppression of the pituitary-gonadal axis, makes it a valuable tool for studying reproductive endocrinology and a therapeutic agent for hormone-dependent diseases. While specific quantitative data for this particular analog remains to be fully elucidated in publicly accessible literature, the information available for closely related compounds provides a strong basis for its expected high potency and efficacy. The experimental protocols outlined in this guide offer a framework for the further characterization and evaluation of this and other novel LHRH analogs.
References
- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1426173-74-1 | Chemsrc [chemsrc.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Goserelin Acetate - NCI [cancer.gov]
- 6. The effect of D-ser (TBU)6-LH-RH-EA10 upon gonadotropin release in normally cyclic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of binding sites for a GnRH-agonist (buserelin) in human breast cancer biopsies and their distribution in relation to tumor parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct action of gonadotropin-releasing hormone (LH-RH) analogue on ovary: an alternative acting mechanism of buserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH as a Gonadotropin-Releasing Hormone (GnRH) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is a potent synthetic analog of the endogenous decapeptide, Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Through specific amino acid substitutions, this agonist exhibits enhanced stability and a strong binding affinity for the GnRH receptor. This technical guide provides a comprehensive overview of its mechanism of action, downstream signaling pathways, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, reproductive biology, and drug development.
Introduction
Gonadotropin-Releasing Hormone (GnRH) is a critical neurohormone that plays a central role in the regulation of the hypothalamic-pituitary-gonadal axis.[1][2] It is synthesized and released from hypothalamic neurons and acts on the GnRH receptors in the anterior pituitary gland to stimulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.
Synthetic GnRH agonists, such as this compound, are designed to mimic the action of endogenous GnRH but with greater potency and a longer duration of action.[3] These analogs are valuable tools in both clinical practice and research for manipulating the reproductive axis. Continuous administration of potent GnRH agonists leads to a paradoxical downregulation and desensitization of the GnRH receptors, resulting in the suppression of gonadotropin and sex steroid production.[3] This effect is therapeutically exploited in the management of hormone-dependent conditions such as prostate cancer, breast cancer, endometriosis, and precocious puberty.
Molecular Profile
-
IUPAC Name: Pyr-His-Trp-Ser-D-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂
-
Synonyms: (D-Tyr5,D-Ser(tBu)6,Azagly10)-Gonadotropin-Releasing Hormone
-
Molecular Formula: C₅₉H₈₄N₁₈O₁₄[6]
-
Molecular Weight: 1269.41 g/mol [6]
The structure of this compound incorporates key modifications to the native LHRH sequence to enhance its biological activity. The substitution of glycine (B1666218) at position 6 with a D-amino acid, D-Ser(tBu), and the replacement of glycine at position 10 with azaglycine, protect the peptide from rapid enzymatic degradation. The D-Tyr substitution at position 5 is also a common modification in potent GnRH agonists.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.
GnRH Receptor Binding and Initial Stimulation
Upon binding to the GnRH receptor on pituitary gonadotrophs, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates a cascade of intracellular signaling events.
Downstream Signaling Cascades
The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The elevated cytosolic Ca²⁺ levels, along with DAG, activate protein kinase C (PKC).
-
DAG Pathway: DAG directly activates various isoforms of PKC.
Activated PKC plays a pivotal role in mediating the downstream effects of GnRH agonists, including the activation of the mitogen-activated protein kinase (MAPK) cascade, which involves ERK, JNK, and p38 MAPK. These signaling pathways ultimately converge on the regulation of gene expression for gonadotropin subunits (α-GSU, LHβ, and FSHβ) and their subsequent secretion.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. amj.journals.ekb.eg [amj.journals.ekb.eg]
- 5. This compound | CAS#:1426173-74-1 | Chemsrc [chemsrc.com]
- 6. This compound | 1426173-74-1 | FT109600 [biosynth.com]
An In-depth Technical Guide to the Discovery and History of Azagly-LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of Azagly-LHRH analogs, a critical class of synthetic peptides used in the management of hormone-dependent diseases. The narrative traces the evolution from the initial exploration of aza-amino acid substitutions in the parent LHRH decapeptide to the development of the potent and clinically significant agonist, goserelin (B1671991). This document details the structure-activity relationships, summarizes key quantitative data in comparative tables, and provides detailed experimental protocols for the synthesis and biological evaluation of these analogs. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and methodologies.
Introduction: The Quest for Potent LHRH Analogs
The discovery of the Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide that governs the reproductive endocrine system, by Andrew Schally and Roger Guillemin in the early 1970s was a landmark achievement that garnered them the Nobel Prize in Physiology or Medicine in 1977.[1] This discovery opened the door to therapeutic interventions for a range of conditions, including prostate cancer, breast cancer, and endometriosis.[2][3]
However, the native LHRH peptide has a very short biological half-life, limiting its therapeutic utility. This prompted an intense search for more stable and potent synthetic analogs. Early research focused on substituting amino acids at key positions to enhance receptor binding affinity and reduce enzymatic degradation. Two principal classes of analogs emerged: superagonists, which initially stimulate and then downregulate the LHRH receptor, and antagonists, which block the receptor.
The Dawn of Azagly-LHRH Analogs: A Novel Structural Modification
A significant breakthrough in the development of LHRH agonists came with the introduction of aza-amino acid substitutions. The concept of replacing the α-carbon of an amino acid with a nitrogen atom to create an "aza-amino acid" was explored to enhance peptide stability and modify conformational properties.[4]
In 1976, a pivotal study by Dutta and colleagues at Imperial Chemical Industries (ICI) described the synthesis and biological activity of several α-aza-analogues of LHRH.[5] Among these was [Azagly¹⁰]-LHRH, where the glycine (B1666218) residue at position 10 was replaced by an azaglycine. This modification was investigated for its potential to increase resistance to peptidases and alter the molecule's conformation. The initial biological evaluation of [Azagly¹⁰]-LHRH revealed that it was as active as the native LHRH in inducing ovulation in rats, although it was less potent in causing LH release in immature male rats.[5]
This pioneering work laid the foundation for a new avenue of LHRH analog design. The azaglycine substitution at the C-terminus proved to be a critical modification that would later be incorporated into one of the most successful LHRH agonists.
The Emergence of Goserelin: A Potent Azagly-LHRH Superagonist
Further research into the structure-activity relationships of LHRH analogs revealed that substitutions at both position 6 and position 10 could dramatically increase potency. The substitution of the glycine at position 6 with a D-amino acid was found to stabilize a bioactive β-II' turn conformation, leading to enhanced receptor binding.[6]
This knowledge culminated in the development of goserelin ([D-Ser(But)⁶, Aza-Gly¹⁰]-LHRH), also known by its ICI development code ICI 118630 and later marketed as Zoladex®.[7] Goserelin combines the benefits of a D-amino acid substitution at position 6 (D-serine with a tertiary-butyl ether group) for increased potency with the azaglycine substitution at position 10 for enhanced stability. Goserelin was patented in 1976 and received its first medical approval in 1987.[2]
Goserelin acts as a potent LHRH superagonist. Upon initial administration, it causes a transient surge in LH and FSH, leading to a temporary increase in testosterone (B1683101) in men and estrogen in women.[8] However, continuous stimulation of the pituitary LHRH receptors leads to their downregulation and desensitization, resulting in a profound suppression of gonadotropin and sex steroid production, often referred to as "medical castration".[1][2]
Quantitative Analysis of Azagly-LHRH Analog Activity
The potency and efficacy of Azagly-LHRH analogs, particularly goserelin, have been extensively characterized through various in vitro and in vivo assays. The following tables summarize key quantitative data, providing a comparative perspective.
Table 1: In Vivo Potency of Goserelin for Gonadotropin and Testosterone Suppression in Rats
| Parameter | Value | Species/Model | Reference |
| Testosterone Suppression | Castration levels achieved and maintained | Male Rats | [9][10][11][12] |
| LH Suppression | Markedly suppressed after initial surge | Male Rats | [11][12] |
| FSH Suppression | Markedly suppressed after initial surge | Male Rats | [11][12] |
Table 2: Comparative Clinical Efficacy of Goserelin and Other LHRH Agonists in Prostate Cancer Patients
| LHRH Agonist | Testosterone Suppression (<50 ng/dL) | Testosterone Suppression (<20 ng/dL) | Reference |
| Goserelin (3.6 mg) | Achieved in majority of patients | Achieved in majority of patients | [13] |
| Leuprolide (7.5 mg) | Achieved in majority of patients | Achieved in majority of patients | [13] |
| Triptorelin | Potentially more potent at achieving very low testosterone levels | Potentially more potent at achieving very low testosterone levels |
Table 3: Pharmacokinetic Properties of Goserelin
| Parameter | Value | Species | Reference |
| Bioavailability | Almost complete (subcutaneous implant) | Human | [2] |
| Half-life | 2.3 - 4.2 hours (as aqueous solution) | Human | |
| Protein Binding | 27.3% | Human | [7] |
Experimental Protocols
Solid-Phase Synthesis of [D-Ser(But)⁶, Aza-Gly¹⁰]-LHRH (Goserelin)
This protocol is a representative method based on established solid-phase peptide synthesis (SPPS) principles and information derived from synthesis patents for goserelin.[14]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH)
-
Pyroglutamic acid (pGlu-OH)
-
Fmoc-Azaglycine building block (e.g., Fmoc-NH-NH-CO-NH-Resin precursor)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Preparation: Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage.
-
Synthesis of the Azaglycine Moiety: The azaglycine residue is typically introduced as a protected building block. One approach involves reacting the resin with carbonyldiimidazole (CDI) followed by Fmoc-hydrazine to form an Fmoc-protected semicarbazide (B1199961) on the solid support.[15]
-
Peptide Chain Elongation: a. Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF and DCM. b. Coupling: Dissolve the next Fmoc-protected amino acid (starting with Fmoc-Pro-OH), HBTU, and HOBt in DMF. Add DIPEA to activate the amino acid. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test. c. Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Arg(Pbf), Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and finally pGlu-OH.
-
Cleavage and Deprotection: After the final coupling, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the precipitate. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
In Vitro Bioassay: LHRH-induced LH Release from Rat Pituitary Cells
This protocol describes a method to assess the biological activity of Azagly-LHRH analogs by measuring their ability to stimulate LH release from primary rat pituitary cells in culture.[5][15][16]
Materials:
-
Anterior pituitaries from adult male rats
-
Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, antibiotics)
-
Enzymes for tissue dissociation (e.g., trypsin, collagenase)
-
Test compounds (Azagly-LHRH analogs, LHRH standard)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Rat LH ELISA kit
Procedure:
-
Pituitary Cell Isolation and Culture: a. Aseptically dissect anterior pituitaries from euthanized rats. b. Mince the tissue and incubate with dissociation enzymes to obtain a single-cell suspension. c. Wash the cells and plate them in multi-well culture plates. d. Culture the cells for 48-72 hours to allow for attachment and recovery.
-
LH Release Assay: a. Wash the cultured pituitary cells with assay buffer. b. Prepare serial dilutions of the Azagly-LHRH analog and a standard LHRH solution in assay buffer. c. Add the different concentrations of the test compounds and the standard to the wells. Include control wells with assay buffer only. d. Incubate the plates for a defined period (e.g., 3-4 hours) at 37°C.
-
LH Quantification: a. Collect the culture medium from each well. b. Measure the concentration of LH in the collected medium using a rat LH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Construct a dose-response curve for the Azagly-LHRH analog and the LHRH standard by plotting the LH concentration against the log of the agonist concentration. b. Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) for each compound. c. Calculate the relative potency of the Azagly-LHRH analog compared to the LHRH standard.
Visualizing the Mechanisms and Workflows
LHRH Receptor Signaling Pathway
The biological effects of Azagly-LHRH analogs are mediated through the LHRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs. The signaling cascade is complex and involves multiple downstream effectors.
Caption: LHRH receptor signaling cascade in pituitary gonadotrophs.
Experimental Workflow for Solid-Phase Peptide Synthesis
The synthesis of Azagly-LHRH analogs is a systematic process involving sequential steps of deprotection and coupling on a solid support.
Caption: General workflow for solid-phase synthesis of an Azagly-LHRH analog.
Conclusion
The journey of Azagly-LHRH analogs, from the initial innovative concept of aza-amino acid substitution to the development of the highly successful therapeutic agent goserelin, exemplifies the power of medicinal chemistry in advancing patient care. The strategic modifications of the native LHRH peptide have led to a class of drugs with profound and lasting impacts on the treatment of hormone-dependent cancers and other disorders. This technical guide has provided a detailed account of their discovery, a summary of their quantitative biological characteristics, and a practical overview of the experimental methodologies employed in their synthesis and evaluation. The continued study of such peptide modifications holds promise for the development of future therapeutics with enhanced properties.
References
- 1. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Goserelin - Wikipedia [en.wikipedia.org]
- 3. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Influence of Aza-Glycine Substitution on the Internalization of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LH responses to LHRH in perifused pituitary cell culture: sex differences in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformation-function relationships in LHRH analogs. II. Conformations of LHRH peptide agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Goserelin Acetate - NCI [cancer.gov]
- 9. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. [A new LH-RH agonist for treatment of prostate cancer, 3-month controlled-release formulation of goserelin acetate (Zoladex LA 10.8 mg depot)--outline of pre-clinical and clinical studies] [pubmed.ncbi.nlm.nih.gov]
- 14. WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin - Google Patents [patents.google.com]
- 15. Gonadal steroid modulation of LHRH-stimulated LH secretion by pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Study on LH release and desensitization by means of a superfusion system with beads attached pituitary cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the LHRH Receptor Binding Affinity of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin (B1671991), to its cognate receptor. Goserelin is a potent synthetic decapeptide agonist of the LHRH receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Its high affinity and prolonged action at the receptor make it a cornerstone in the therapeutic management of hormone-sensitive conditions such as prostate and breast cancer.[3][4][5]
Quantitative Analysis of Receptor Binding
A thorough review of published scientific literature reveals a scarcity of specific dissociation constant (Kd) or inhibition constant (Ki) values for Goserelin's interaction with the LHRH receptor. However, its biological potency is well-documented, with studies indicating that LHRH agonists like Goserelin are 50 to 100 times more potent than the native LHRH peptide.[1] This significant increase in potency strongly suggests a correspondingly high binding affinity for the LHRH receptor.
For the purpose of comparison, the binding affinity of a closely related and extensively studied LHRH agonist, [D-Trp6]LHRH (Triptorelin), is presented. High-affinity binding sites for [D-Trp6]-LHRH have been identified in over 80% of human prostate cancer specimens.[6]
Table 1: Comparative LHRH Receptor Binding Affinity Data
| Compound | Receptor Source | Radioligand | Binding Affinity Metric | Value |
| Goserelin | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found in reviewed literature |
| [D-Trp6]LHRH | Rat Pituitary Membranes | [125I]-LHRH Agonist | High-Affinity Sites | Present |
| [D-Trp6]LHRH | Human Breast Cancer Membranes | [125I]-LHRH Agonist | High-Affinity Sites | Present |
Experimental Protocols for Determining Receptor Binding Affinity
The determination of ligand-receptor binding affinity is a critical step in drug development. The primary method employed for characterizing the interaction of LHRH analogs with their receptors is the radioligand binding assay .[7] This technique allows for the sensitive and quantitative measurement of receptor properties.
Competitive Radioligand Binding Assay
This is the most common method to determine the binding affinity (Ki) of an unlabeled ligand (like Goserelin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues (e.g., rat pituitary glands) or cultured cells expressing the LHRH receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A constant concentration of a radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]LHRH) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (Goserelin). Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled LHRH agonist.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the free radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
LHRH Receptor Signaling Pathways
Upon binding of an agonist like Goserelin, the LHRH receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change that initiates a cascade of intracellular signaling events.[6] Chronic administration of Goserelin leads to the downregulation of LHRH receptors, which is a key mechanism of its therapeutic effect.[6]
Signaling Pathway Diagram:
Caption: Simplified LHRH receptor signaling pathway upon agonist binding.
Pathway Description:
-
Binding and Activation: Goserelin binds to the LHRH receptor on pituitary gonadotroph cells.
-
G-Protein Coupling: The activated receptor couples to the Gq/11 class of G-proteins.
-
Second Messenger Production: The activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and PKC Activation: IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Response: The rise in intracellular calcium and the activation of PKC lead to the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
-
Downregulation: Continuous or prolonged exposure to Goserelin leads to a desensitization of the pituitary gonadotrophs. This involves the uncoupling of the LHRH receptor from its signaling pathway and a reduction in the number of receptors on the cell surface (downregulation). This ultimately results in a profound suppression of LH and FSH secretion, leading to a decrease in the production of gonadal steroids (testosterone in men and estrogen in women).[6]
Conclusion
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, commercially known as Goserelin, is a potent synthetic analogue of Luteinizing Hormone-Releasing Hormone (LHRH). As a super-agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, Goserelin plays a crucial role in reproductive medicine and oncology. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, synthesis, and analytical characterization. Detailed experimental protocols and signaling pathway diagrams are presented to support researchers and drug development professionals in their work with this significant peptide therapeutic.
Introduction
Goserelin is a decapeptide analogue of LHRH with strategic modifications to enhance its potency and duration of action compared to the native hormone.[1] These modifications include the substitution of glycine (B1666218) at position 6 with a D-amino acid (D-Ser(tBu)) to promote a stable β-turn conformation, the substitution of tyrosine at position 5 with a D-amino acid (D-Tyr), and the replacement of the C-terminal glycine amide with an azaglycine amide.[1] This guide delves into the core chemical attributes of Goserelin, providing a foundational resource for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of Goserelin is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of pharmaceutical formulations.
Table 1: Physicochemical Properties of Goserelin
| Property | Value | Source(s) |
| Molecular Formula | C₅₉H₈₄N₁₈O₁₄ | [2][3] |
| Molecular Weight | 1269.41 g/mol | [2][3] |
| CAS Number | 65807-02-5 | [2][3] |
| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂ | [4] |
| Melting Point | >170°C (decomposition) | [5] |
| pKa (Strongest Acidic) | 9.36 | [6] |
| pKa (Strongest Basic) | 10.91 | [6] |
| LogP | -2.0 | [2] |
| Water Solubility | 0.0283 mg/mL | [2][6] |
| Protein Binding | Poorly protein-bound | [1] |
Synthesis and Purification
Goserelin is typically synthesized using solid-phase peptide synthesis (SPPS), although liquid-phase synthesis methods have also been described.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general workflow for the Fmoc-based solid-phase synthesis of Goserelin.
Goserelin Solid-Phase Synthesis Workflow
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Azagly-OH)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water)
-
Solvents (DMF, DCM, Diethyl ether)
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first amino acid, Fmoc-Azagly-OH, to the resin using a standard coupling protocol with activating agents like HBTU/HOBt or DIC/HOBt in the presence of a base such as DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids in the Goserelin sequence (Pro, Arg(Pbf), Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt)) followed by pyroglutamic acid (pGlu). Each coupling step is followed by an Fmoc deprotection step.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers like TIS and water.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the precipitate, and wash several times with cold ether to remove scavengers and cleavage byproducts.
-
Purification: Purify the crude peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing a small amount of TFA.
-
Lyophilization: Lyophilize the purified fractions to obtain the final Goserelin acetate product as a white, fluffy powder.
Analytical Characterization
The identity and purity of synthesized Goserelin are confirmed using a combination of analytical techniques, primarily HPLC, mass spectrometry, and NMR spectroscopy.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a typical method for the analytical purity determination of Goserelin.
HPLC Analysis Workflow for Goserelin
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the aromatic residues Trp and Tyr).
-
Column Temperature: 25-30 °C.
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized Goserelin in mobile phase A or water to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume (e.g., 20 µL) of the sample solution onto the HPLC system.
-
Chromatographic Run: Run the gradient method to separate Goserelin from any impurities.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main Goserelin peak divided by the total area of all peaks, expressed as a percentage. The retention time of the main peak should be consistent with a Goserelin reference standard.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a common technique for analyzing peptides. The observed mass should correspond to the calculated mass of Goserelin.[7] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by analyzing its fragmentation pattern.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the amino acid composition and sequence. Both 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments are employed for full structural elucidation.[9][10]
Mechanism of Action and Signaling Pathway
Goserelin exerts its biological effects by acting as a super-agonist at the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs.
Upon binding, Goserelin initially stimulates the GnRH receptor, leading to an increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous stimulation by Goserelin leads to receptor downregulation and desensitization, ultimately resulting in a profound suppression of LH and FSH release. This, in turn, leads to a significant reduction in the production of gonadal steroid hormones (testosterone in males and estrogen in females).
The primary signaling pathway activated by the GnRH receptor upon agonist binding is the Gq/11 pathway. This cascade is depicted in the following diagram.
GnRH Receptor Signaling Pathway
Receptor Binding Affinity
Experimental Protocol: Radioligand Receptor Binding Assay (General)
This protocol describes a general method for determining the binding affinity of a ligand like Goserelin to the GnRH receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line).
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Triptorelin).
-
Unlabeled Goserelin (as the competitor).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration apparatus (e.g., a cell harvester with glass fiber filters).
-
Gamma counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the GnRH receptor.
-
Assay Setup: In a series of tubes, add a constant amount of the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled Goserelin.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (Goserelin) concentration. The IC₅₀ value (the concentration of Goserelin that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
This compound (Goserelin) is a well-characterized synthetic peptide with significant therapeutic applications. Its chemical properties, including its specific amino acid sequence and modifications, contribute to its high potency and clinical efficacy. This guide provides a detailed overview of its physicochemical characteristics, synthesis, and analytical validation, along with insights into its mechanism of action. The provided protocols and diagrams serve as a valuable resource for researchers and developers working with this important LHRH analogue. Further research to precisely determine its melting point and a consensus Ki/Kd value would be beneficial to the scientific community.
References
- 1. Goserelin - Wikipedia [en.wikipedia.org]
- 2. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Goserelin | 65807-02-5 [chemicalbook.com]
- 4. US20100311946A1 - Solid Phase Peptide for the Production of Goserelin - Google Patents [patents.google.com]
- 5. Goserelin for NMR Identification High Purity White Solid at Best Price [nacchemical.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Goserelin Extraction via Microelution SPE | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vivo Pharmacokinetics of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH and its Analogs
This compound is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone.[1] Modifications at positions 5, 6, and 10, specifically the incorporation of D-amino acids and an azaglycine residue, are designed to enhance receptor binding affinity and confer resistance to enzymatic degradation, thereby prolonging its biological activity compared to native LHRH.[2] These modifications are characteristic of superactive LHRH agonists used in therapeutic settings for conditions such as prostate cancer, breast cancer, and endometriosis.[3][4] Chronic administration of these agonists leads to the downregulation of pituitary LHRH receptors, resulting in a suppression of gonadotropin (LH and FSH) secretion and a subsequent reduction in gonadal steroid production.[5]
Quantitative Pharmacokinetic Data of Structurally Related LHRH Agonists
The following tables summarize key pharmacokinetic parameters for Goserelin (B1671991) and Buserelin (B193263), which serve as valuable proxies for estimating the in vivo behavior of this compound.
Table 1: Pharmacokinetic Parameters of Goserelin
| Species | Dose and Formulation | Cmax | Tmax | t1/2 (elimination) | AUC | Reference |
| Human (Male) | 3.6 mg depot | 2.39 ± 0.33 µg/L | 12-19 days | 4.2 hours (for aqueous solution) | Not specified | [5] |
| Human (Female) | 3.6 mg depot | 1.48 ± 0.21 µg/L | 4-22 days | 2.3 hours (for aqueous solution) | Not specified | [5] |
| Rat | 0.3 mg implant | 3.7 ± 0.3 µg/L | Not specified | Not specified | 770 ± 96 µg·L⁻¹·h | [6] |
| Rat | 0.6 mg implant | 6.8 ± 2.2 µg/L | Not specified | Not specified | 1534 ± 299 µg·L⁻¹·h | [6] |
| Rat | 1.2 mg implant | 17.6 ± 5.4 µg/L | Not specified | Not specified | 3233 ± 777 µg·L⁻¹·h | [6] |
| Rabbit | 3.6 mg injection | Not specified | Not specified | Not specified | Not specified | [7] |
Table 2: Pharmacokinetic Parameters of Buserelin
| Species | Dose and Route | Cmax | Tmax | t1/2 (elimination) | CL | Vz | Reference |
| Human | High dose injection | Not specified | Not specified | 80 minutes | Not specified | Not specified | [8] |
| Pig | 1 mg IM | 10.99 ± 2.04 ng/mL | 0.57 ± 0.18 h | 1.29 ± 0.40 h | 41.15 ± 11.18 L/h | 80.49 ± 43.88 L | [1][2] |
| Cow | 3 mg IM | 2.68 ± 0.36 ng/mL | 1.05 ± 0.27 h | 1.13 ± 0.3 h | 545.04 ± 166.40 L/h | 839.88 ± 174.77 L | [1][2] |
Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), t1/2 (Half-life), AUC (Area under the curve), CL (Clearance), Vz (Apparent volume of distribution), IM (Intramuscular).
Experimental Protocols for In Vivo Pharmacokinetic Studies
The determination of the pharmacokinetic profile of a peptide analog like this compound in vivo necessitates robust and sensitive analytical methodologies for its quantification in biological matrices.
General In Vivo Experimental Workflow
A typical preclinical pharmacokinetic study involves administering the compound to an animal model and collecting biological samples at various time points for analysis.
Caption: General workflow for in vivo pharmacokinetic studies.
Quantification by Radioimmunoassay (RIA)
RIA is a highly sensitive technique that has been historically used for the quantification of LHRH analogs.[8]
Protocol Outline:
-
Antibody Generation: Polyclonal or monoclonal antibodies specific to this compound are generated in a suitable animal model (e.g., rabbits).
-
Radiolabeling: A tracer, typically the peptide of interest, is labeled with a radioisotope (e.g., ¹²⁵I).
-
Standard Curve Generation: A standard curve is prepared with known concentrations of the unlabeled peptide.
-
Competitive Binding: A fixed amount of radiolabeled peptide and specific antibody is incubated with either the standards or the unknown samples. The unlabeled peptide in the samples or standards competes with the radiolabeled peptide for binding to the antibody.
-
Separation: The antibody-bound fraction is separated from the free (unbound) fraction, often using a secondary antibody precipitation method.[9]
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of the peptide in the unknown samples is determined by interpolating their radioactivity measurements onto the standard curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for peptide quantification due to its high specificity, sensitivity, and accuracy.[10][11]
Protocol Outline:
-
Sample Preparation:
-
Protein Precipitation: Plasma or serum samples are treated with an organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate larger proteins.[10]
-
Solid-Phase Extraction (SPE): For cleaner samples and lower limits of quantification, SPE is employed. Acidified plasma samples are loaded onto an appropriate SPE cartridge (e.g., Oasis HLB).[7] The cartridge is then washed, and the peptide is eluted with an organic solvent.[7][11]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[11]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7]
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of the peptide) is selected and fragmented, and a specific product ion is monitored for quantification.[7] This provides very high specificity.
-
-
Data Analysis:
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The concentration of the peptide in the samples is determined by comparing its peak area to that of an internal standard and interpolating the result on the calibration curve.
-
Signaling Pathway and Mechanism of Action
The biological effects and, consequently, the pharmacodynamics of this compound are dictated by its interaction with the LHRH receptor on pituitary gonadotrophs.
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Conclusion
While specific pharmacokinetic parameters for this compound are yet to be published, a robust framework for its in vivo evaluation can be established based on the extensive research conducted on its close analogs, Goserelin and Buserelin. The structural modifications in this compound are anticipated to result in a prolonged half-life and enhanced potency compared to native LHRH. The experimental protocols outlined in this guide, particularly the use of LC-MS/MS for quantification, provide a clear path for researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion of this and other novel LHRH analogs.
References
- 1. The pharmacokinetics of buserelin after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of sustained-release implant of goserelin in rats [cjpt.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into LHRH Analogs in Reproductive Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, pivotal tools in the field of reproductive research and medicine. This document will explore the core mechanisms, experimental applications, and clinical significance of both LHRH agonists and antagonists, offering a valuable resource for professionals in the field.
Introduction to LHRH and its Analogs
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone synthesized and released from the hypothalamus.[1][2] It plays a crucial role in the reproductive axis by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins, in turn, regulate the function of the gonads (ovaries and testes), including steroidogenesis and gametogenesis.[2]
LHRH analogs are synthetic peptides modeled after the native LHRH.[4] They are broadly categorized into two classes: LHRH agonists and LHRH antagonists. These analogs have become indispensable in various clinical applications, including assisted reproductive technology, treatment of hormone-dependent cancers like prostate and breast cancer, endometriosis, and precocious puberty.[3][5][6]
Mechanism of Action: Agonists vs. Antagonists
The therapeutic utility of LHRH analogs stems from their ability to modulate the hypothalamic-pituitary-gonadal axis. However, agonists and antagonists achieve this through distinct mechanisms.
LHRH Agonists: The Paradoxical Effect
LHRH agonists, such as leuprolide, goserelin, and triptorelin, are designed to be more potent and have a longer half-life than endogenous LHRH.[7] Upon initial administration, they bind to the GnRH receptors on pituitary gonadotrophs and cause a surge in LH and FSH secretion, a phenomenon known as the "flare effect".[4][7] This initial stimulation leads to a temporary increase in sex hormone levels.[4]
However, the continuous and prolonged stimulation of the GnRH receptors by the agonist leads to their desensitization and downregulation.[1][4][7][8] This process involves the uncoupling of the receptor from its signaling pathway and a decrease in the number of receptors on the cell surface.[8] The ultimate result is a profound suppression of gonadotropin secretion, leading to a state of "medical castration" with significantly reduced levels of testosterone (B1683101) and estrogen.[4][8][9] This paradoxical inhibitory effect is the basis for their use in conditions that benefit from sex hormone suppression.
LHRH Antagonists: Competitive Inhibition
In contrast to agonists, LHRH antagonists, such as degarelix (B1662521) and cetrorelix, act by competitively binding to the GnRH receptors in the pituitary gland.[1][2] This binding blocks the endogenous LHRH from accessing its receptors, thereby preventing the release of LH and FSH from the outset.[1][3]
The key advantage of antagonists is the immediate suppression of gonadotropin and sex hormone levels without the initial stimulatory flare seen with agonists.[2][5] This rapid onset of action can be particularly beneficial in clinical situations where an initial hormone surge could be detrimental, such as in advanced prostate cancer.[2]
Quantitative Data on LHRH Analogs
The following tables summarize key quantitative data related to the efficacy and effects of commonly used LHRH analogs in reproductive research.
Table 1: Overview of Common LHRH Agonists
| LHRH Agonist | Common Brand Names | Typical Dosages and Administration | Key Therapeutic Applications |
| Leuprolide Acetate | Lupron, Eligard | 7.5 mg (1-month), 22.5 mg (3-month), 30 mg (4-month), 45 mg (6-month) depot injections | Prostate cancer, endometriosis, uterine fibroids, central precocious puberty |
| Goserelin Acetate | Zoladex | 3.6 mg (1-month), 10.8 mg (3-month) subcutaneous implant | Prostate cancer, breast cancer, endometriosis |
| Triptorelin | Trelstar, Decapeptyl | 3.75 mg (1-month), 11.25 mg (3-month), 22.5 mg (6-month) intramuscular injection | Prostate cancer, central precocious puberty |
| Buserelin | Suprefact | Nasal spray, subcutaneous injection | Prostate cancer, endometriosis, infertility treatment (IVF) |
| Nafarelin | Synarel | Nasal spray | Endometriosis, central precocious puberty |
| Histrelin | Vantas, Supprelin LA | 50 mg subcutaneous implant (annual) | Prostate cancer, central precocious puberty |
Table 2: Overview of Common LHRH Antagonists
| LHRH Antagonist | Common Brand Names | Typical Dosages and Administration | Key Therapeutic Applications |
| Degarelix | Firmagon | Loading dose of 240 mg, followed by monthly maintenance doses of 80 mg or 120 mg subcutaneous injection | Advanced prostate cancer |
| Cetrorelix | Cetrotide | 0.25 mg or 3 mg subcutaneous injection | Infertility treatment (to prevent premature ovulation during controlled ovarian stimulation) |
| Ganirelix | Orgalutran, Antagon | 250 mcg subcutaneous injection | Infertility treatment (to prevent premature ovulation during controlled ovarian stimulation) |
| Relugolix | Orgovyx, Relumina | Oral tablet (120 mg once daily for prostate cancer; 40 mg once daily for uterine fibroids and endometriosis) | Prostate cancer, uterine fibroids, endometriosis |
| Elagolix | Orilissa | Oral tablet (150 mg once daily or 200 mg twice daily) | Endometriosis-associated pain |
Table 3: Comparative Efficacy of LHRH Analogs in Prostate Cancer
| Parameter | LHRH Agonists | LHRH Antagonists |
| Time to Testosterone Suppression (<50 ng/dL) | 2-4 weeks | ~3 days |
| Initial Testosterone Flare | Yes | No |
| Testosterone Suppression Maintenance | >95% of patients | >95% of patients |
| Cardiovascular Side Effects | Potential increased risk | Potentially lower risk compared to agonists |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of LHRH analogs.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of LHRH analogs to the GnRH receptor.
Methodology:
-
Cell Culture: Use of cell lines engineered to express the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenization of cells and isolation of the membrane fraction containing the receptors.
-
Radioligand Binding: Incubation of the cell membranes with a radiolabeled LHRH analog (e.g., [125I]-triptorelin) in the presence of varying concentrations of the unlabeled test compound (the LHRH analog being studied).
-
Separation and Counting: Separation of bound from free radioligand by filtration. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: Calculation of the inhibition constant (Ki) to determine the binding affinity of the test compound.
In Vivo Models for Efficacy Testing
Objective: To evaluate the in vivo efficacy of LHRH analogs in suppressing gonadotropin and sex steroid levels.
Methodology:
-
Animal Model: Use of sexually mature male rats or primates.
-
Treatment Administration: Administration of the LHRH analog via a clinically relevant route (e.g., subcutaneous injection, depot formulation).
-
Blood Sampling: Collection of blood samples at various time points (e.g., baseline, and several hours, days, and weeks post-treatment).
-
Hormone Analysis: Measurement of serum concentrations of LH, FSH, and testosterone (in males) or estradiol (B170435) (in females) using validated immunoassays (e.g., ELISA or RIA).
-
Data Analysis: Comparison of hormone levels between treated and control groups to assess the degree and duration of suppression.
Clinical Trial Protocol for Prostate Cancer
Objective: To assess the efficacy and safety of a novel LHRH analog for the treatment of advanced prostate cancer.
Methodology:
-
Study Design: A randomized, controlled, multicenter clinical trial.
-
Patient Population: Men with hormone-sensitive advanced prostate cancer.
-
Intervention: Random assignment of patients to receive either the investigational LHRH analog or a standard-of-care LHRH agonist.
-
Primary Endpoint: The proportion of patients achieving and maintaining medical castration (testosterone levels ≤ 50 ng/dL) from day 28 to the end of the study.
-
Secondary Endpoints: Time to testosterone suppression, incidence of testosterone flare, changes in prostate-specific antigen (PSA) levels, and safety and tolerability.
-
Data Collection: Regular monitoring of testosterone and PSA levels, as well as adverse events.
-
Statistical Analysis: Appropriate statistical methods to compare the efficacy and safety between the treatment arms.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway of LHRH Agonists
Caption: LHRH Agonist Signaling Pathway.
Signaling Pathway of LHRH Antagonists
Caption: LHRH Antagonist Mechanism of Action.
Experimental Workflow for LHRH Analog Evaluation
Caption: Drug Development Workflow for LHRH Analogs.
Conclusion
LHRH analogs represent a cornerstone of modern reproductive research and therapy. Their ability to profoundly and reversibly suppress the pituitary-gonadal axis has led to significant advancements in the management of a wide range of conditions. A thorough understanding of their distinct mechanisms of action, coupled with robust experimental evaluation, is critical for the continued development and optimization of these powerful therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals, aiming to facilitate further innovation in this important field.
References
- 1. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. differencebetween.com [differencebetween.com]
- 4. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 5. GnRH Agonists & Antagonists | PPTX [slideshare.net]
- 6. Clinical applications of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ujms.net [ujms.net]
Methodological & Application
Application Notes and Protocols for (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting experiments in rats using the luteinizing hormone-releasing hormone (LHRH) analog, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH. This potent LHRH agonist is a valuable tool for studying the regulation of the hypothalamic-pituitary-gonadal axis and its downstream effects.[1][2] The protocols outlined below are intended as a guide and may require optimization based on specific experimental goals.
Overview and Mechanism of Action
This compound is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] As an LHRH agonist, it binds to LHRH receptors in the anterior pituitary gland, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] However, continuous administration leads to a paradoxical effect. The sustained presence of the agonist causes downregulation and desensitization of the LHRH receptors, ultimately suppressing the release of LH and FSH.[3] This leads to a significant reduction in the production of gonadal steroids, such as testosterone (B1683101) in males and estrogen in females, effectively inducing a state of "medical castration".[4] This mechanism makes LHRH agonists crucial for research in reproductive endocrinology, oncology (particularly for hormone-dependent cancers), and other conditions influenced by gonadal steroids.
Signaling Pathway
The binding of this compound to its G protein-coupled receptor on pituitary gonadotropes initiates a downstream signaling cascade. This process involves the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C, respectively, culminating in the synthesis and release of LH and FSH.[3]
Caption: LHRH Agonist Signaling Pathway in Pituitary Gonadotropes.
Experimental Protocols
The following protocols are generalized for in vivo studies in rats. Specific parameters such as animal strain, age, and sex should be chosen based on the research question.
Materials
-
This compound peptide
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles (e.g., 27-gauge)
-
Adult male or female rats (e.g., Sprague-Dawley, Wistar)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Surgical instruments (if required for tissue collection)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA for LH, FSH, testosterone, estrogen)
Preparation of this compound Solution
-
Reconstitution: Aseptically reconstitute the lyophilized this compound peptide in a sterile vehicle. For many peptides, sterile saline is a suitable solvent. If solubility is an issue, a small amount of a solubilizing agent like DMSO followed by dilution with saline may be necessary, though vehicle-only controls are critical in such cases.[1]
-
Concentration: Prepare the desired stock concentration. For example, to achieve a dose of 250 ng in a 100 µL injection volume, the stock solution should be 2.5 µg/mL.
-
Storage: Store the reconstituted solution at -20°C or as recommended by the manufacturer to maintain stability. Avoid repeated freeze-thaw cycles.
Experimental Workflow for Chronic Administration Study
This workflow is designed to assess the long-term effects of this compound on the reproductive axis.
Caption: Experimental Workflow for Chronic LHRH Agonist Administration in Rats.
Protocol for Estrus Synchronization
This protocol can be adapted to synchronize the estrous cycle in female rats for timed mating or other reproductive studies.[5]
-
Animal Selection: Use adult female rats with regular estrous cycles.
-
Administration: Administer a single subcutaneous injection of this compound. A dose of 50 µg has been used with other LHRH agonists for this purpose.[5]
-
Estrus Monitoring: Perform daily vaginal cytology starting 2-3 days after administration to determine the stage of the estrous cycle.
-
Mating: Pair females in proestrus or estrus with male rats for timed mating.
Data Presentation
Quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison between experimental groups.
Table 1: Effect of Chronic this compound Administration on Male Rat Reproductive Parameters
| Parameter | Control Group (Vehicle) | Treatment Group (LHRH Agonist) | p-value |
| Body Weight (g) | |||
| Initial | |||
| Final | |||
| Organ Weights (g) | |||
| Ventral Prostate | |||
| Seminal Vesicles | |||
| Testes | |||
| Serum Hormone Levels | |||
| LH (ng/mL) | |||
| FSH (ng/mL) | |||
| Testosterone (ng/mL) |
Data should be presented as mean ± SEM. Statistical significance is typically set at p < 0.05.
Table 2: Estrus Synchronization Efficiency with this compound
| Parameter | Value |
| Number of Rats Treated | |
| Number of Rats in Estrus at 96h | |
| Synchronization Rate (%) | |
| Number of Mated Females | |
| Number with Copulatory Plugs | |
| Mating Success Rate (%) |
Concluding Remarks
The protocols and data presentation formats provided here offer a comprehensive starting point for researchers investigating the effects of this compound in rats. Adherence to detailed and systematic experimental procedures is paramount for generating reproducible and reliable data. Researchers should adapt these guidelines to their specific experimental needs while maintaining rigorous scientific standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1426173-74-1 | Chemsrc [chemsrc.com]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological effects of the continuous administration of an LHRH agonist in the ageing male rat: comparison with orchidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of Luteinizing Hormone Releasing Hormone Agonist for Synchronization of Estrus and Generation of Pseudopregnancy for Embryo Transfer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH) utilized in a variety of in vitro studies to investigate the LHRH signaling pathway and its effects on various cell types, including cancer cells and pituitary cells. Proper dissolution and handling of this lyophilized peptide are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the solubilization of this compound, recommended storage conditions, and example protocols for its application in cell-based assays.
Product Information
-
Peptide Name: this compound
-
Biological Activity: LHRH receptor agonist.[1][2] It stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][2]
-
Appearance: Lyophilized white powder.
Solubility and Reconstitution
The solubility of lyophilized peptides can vary. The following is a recommended hierarchical approach to dissolving this compound for in vitro studies. It is always advisable to first test the solubility with a small amount of the peptide.
Recommended Solvents and Protocol
A tiered approach is recommended for dissolving this compound[1]:
-
Sterile Water: Attempt to dissolve the peptide in sterile, distilled water first.
-
Aqueous Acetic Acid: If the peptide does not dissolve in water, a 10%-30% acetic acid solution can be used.[1]
-
Dimethyl Sulfoxide (DMSO): For highly hydrophobic peptides that do not dissolve in the above solvents, a small amount of DMSO can be used to initially solubilize the peptide, followed by dilution with an appropriate aqueous buffer.[1]
Table 1: Recommended Solvents for this compound Dissolution
| Priority | Solvent | Notes |
| 1 | Sterile, distilled water | The preferred solvent for most biological applications. |
| 2 | 10%-30% Acetic Acid | Use if the peptide is insoluble in water. |
| 3 | DMSO (minimal volume) | For very hydrophobic peptides. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.[3] |
Detailed Experimental Protocols
Protocol 3.1: Reconstitution of this compound
This protocol describes the step-by-step procedure for dissolving the lyophilized peptide to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water
-
10% acetic acid solution (optional)
-
DMSO (optional)
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition:
-
Step 3a (Water): Add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Step 3b (Acetic Acid): If the peptide does not dissolve in water, add a small volume of 10% acetic acid and gently vortex.
-
Step 3c (DMSO): If the peptide remains insoluble, add a minimal volume of DMSO (e.g., 10-20 µL) to the vial and gently vortex until the peptide is dissolved. Then, slowly add your desired aqueous buffer (e.g., PBS or cell culture medium) to reach the final desired stock concentration, while vortexing.
-
-
Gentle Mixing: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.
-
Aliquoting and Storage: Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 3.2: In Vitro Bioassay with this compound
This protocol provides a general workflow for treating cells with the dissolved peptide. The example uses concentrations from a published study on LHRH agonists.[4]
Materials:
-
Cultured cells (e.g., pituitary, ovarian, or prostate cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere and grow overnight in a CO2 incubator.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. A common starting range for LHRH agonists is 10⁻⁹ M to 10⁻⁷ M.[4]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to observe the biological effects.
-
Downstream Analysis: Following incubation, perform the desired downstream assays, such as cell proliferation assays (e.g., MTT, WST-1), hormone secretion assays (e.g., ELISA for LH or FSH), or gene expression analysis (e.g., qPCR).
Table 2: Example Working Concentrations for In Vitro Studies
| Concentration (Molar) | Concentration (ng/mL)* | Application Example |
| 1 x 10⁻⁹ M | ~1.3 ng/mL | Investigating high-potency effects on LHRH receptor-positive cells.[4] |
| 1 x 10⁻⁸ M | ~13 ng/mL | Intermediate concentration for dose-response studies. |
| 1 x 10⁻⁷ M | ~130 ng/mL | Investigating effects at higher concentrations.[4] |
| 1 x 10⁻⁶ M | ~1300 ng/mL | Exploring potential desensitization or non-receptor-mediated effects. |
| 1 x 10⁻⁵ M | ~13 µg/mL | Used in some studies to ensure maximal receptor stimulation or to investigate direct effects on cell membranes.[5] |
*Approximate concentrations calculated based on a molecular weight of ~1300 g/mol .
LHRH Agonist Signaling Pathway
This compound, as an LHRH agonist, binds to the LHRH receptor, a G-protein coupled receptor (GPCR). This binding can activate multiple downstream signaling pathways. The primary pathway involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). There is also evidence for the involvement of Gs proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[6][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1426173-74-1 | Chemsrc [chemsrc.com]
- 3. biocat.com [biocat.com]
- 4. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteinizing hormone-releasing hormone does not inhibit testosterone production in rat interstitial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A functional transmembrane complex: The luteinizing hormone receptor with bound ligand and G protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in Hormone-Dependent Tumor Models
Disclaimer: Specific preclinical and clinical data for the direct application of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in hormone-dependent tumor models is limited in publicly available literature. The following application notes and protocols are based on the well-established, structurally similar LHRH agonist, Goserelin (B1671991) ((D-Ser(Buserelin)6, Azagly10)-LHRH), and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. Goserelin's mechanism and therapeutic applications are representative of potent LHRH agonists.
Introduction
This compound is a potent synthetic analogue of the natural luteinizing hormone-releasing hormone (LHRH).[1][2][3] Like other LHRH agonists, its primary mechanism of action involves the continuous stimulation of the LHRH receptors in the pituitary gland.[2] This initially leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, prolonged administration results in the downregulation of pituitary LHRH receptors and desensitization of the gonadotroph cells, leading to a profound suppression of LH and FSH secretion.[4] In males, this "medical castration" significantly reduces testosterone (B1683101) production by the testes, while in premenopausal females, it suppresses ovarian estrogen production.[4][5] Given the critical role of androgens and estrogens in the growth and progression of hormone-dependent tumors such as prostate and breast cancer, LHRH agonists serve as a cornerstone of endocrine therapy for these malignancies.[5][6]
Application in Hormone-Dependent Tumor Models
LHRH agonists like Goserelin are extensively used in preclinical and clinical settings to investigate the treatment of hormone-dependent cancers. Key applications include:
-
Prostate Cancer: Androgen deprivation therapy (ADT) using LHRH agonists is a standard of care for advanced and metastatic prostate cancer.[5] These agents effectively reduce serum testosterone to castrate levels, thereby inhibiting the growth of androgen-dependent prostate cancer cells.
-
Breast Cancer: In premenopausal women with hormone receptor-positive breast cancer, LHRH agonists are used to induce ovarian suppression, effectively creating a postmenopausal hormonal environment.[6][7] This is often done in combination with other endocrine therapies like tamoxifen (B1202) or aromatase inhibitors.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data from clinical studies of Goserelin in prostate and breast cancer.
Table 1: Efficacy of Goserelin in Advanced Prostate Cancer
| Parameter | Result | Reference |
| Testosterone Suppression | Mean testosterone concentrations suppressed to castration range (≤2 nmol/l) after 4 weeks of treatment. | [8] |
| PSA Response | 86% (99/115) of patients showed a serum PSA response. | [8] |
| Switching Formulations | No significant changes in serum testosterone levels at castration level when switching from 3.6 mg to 10.8 mg depot. | [1] |
| PSA Normalization | Normalization of PSA level found in 75.0% (15/20) of patients after switching formulations. | [1] |
Table 2: Efficacy of Goserelin in Premenopausal Breast Cancer
| Parameter | Goserelin (3.6 mg) | Oophorectomy | Reference |
| Best Objective Response (CR+PR) | 22% | 12% | [9] |
| Median Time to Treatment Failure | 6.7 months | 5.5 months | [9] |
| Median Survival Time | 33.2 months | 33.6 months | [9] |
| Progression-Free Survival (PFS) Rate at 24 weeks (10.8 mg vs 3.6 mg) | 61.5% | 60.2% | [10] |
| Objective Response Rate (ORR) (10.8 mg vs 3.6 mg) | 23.9% | 26.9% | [10] |
| Mean Serum Estradiol (B170435) (E2) at 24 weeks (pg/mL) (10.8 mg vs 3.6 mg) | 20.3 | 24.8 | [10] |
Signaling Pathway and Mechanism of Action
Caption: LHRH agonist signaling pathway in pituitary gonadotroph cells.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol describes a typical in vivo study to evaluate the efficacy of an LHRH agonist in a human prostate cancer xenograft model.
1. Cell Culture and Animal Model
- Cell Line: LNCaP human prostate adenocarcinoma cells, which are androgen-sensitive.
- Animal Model: Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
- Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
2. Tumor Implantation
- Harvest LNCaP cells during the logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
3. Treatment Protocol
- Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- Control Group: Administer vehicle control (e.g., sterile saline or the vehicle used for the LHRH agonist) subcutaneously according to the treatment schedule.
- Treatment Group: Administer this compound subcutaneously. A typical dose for a potent LHRH agonist like Goserelin in a depot formulation is administered at a frequency that ensures continuous drug release (e.g., every 28 days for a 3.6 mg depot). The specific dose for a novel compound may need to be determined in dose-ranging studies.
- Continue treatment for a predefined period (e.g., 4-8 weeks) or until tumors in the control group reach a predetermined endpoint.
4. Data Collection and Analysis
- Tumor Growth: Measure tumor volumes 2-3 times per week.
- Body Weight: Monitor body weight weekly as an indicator of general health.
- Hormone Levels: At the end of the study, collect blood samples via cardiac puncture for the analysis of serum testosterone levels using an ELISA kit.
- Endpoint: At the conclusion of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67).
- Statistical Analysis: Analyze differences in tumor growth and hormone levels between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Experimental workflow for in vivo efficacy testing.
Protocol 2: In Vivo Efficacy Study in a Breast Cancer Xenograft Model
This protocol outlines a study to assess the efficacy of an LHRH agonist in a human breast cancer xenograft model, typically requiring an ovariectomized female mouse model supplemented with estrogen to mimic a premenopausal hormonal state that is then withdrawn by the LHRH agonist.
1. Animal Model and Estrogen Supplementation
- Animal Model: Ovariectomized female immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
- Estrogen Supplementation: Implant a slow-release estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously to maintain physiological estrogen levels.
2. Cell Culture and Tumor Implantation
- Cell Line: MCF-7 human breast adenocarcinoma cells, which are estrogen receptor-positive.
- Follow the tumor implantation procedure as described in Protocol 1, implanting MCF-7 cells.
3. Treatment Protocol
- Once tumors are established, randomize mice into groups.
- Control Group: Administer vehicle control.
- Treatment Group: Administer this compound.
- The LHRH agonist will suppress the endogenous production of LH, but since the mice are ovariectomized and supplemented with an estradiol pellet, to test the direct effect on the tumor, one might compare a group with the pellet and treatment to a group with the pellet removed and treatment. A more common approach in this model is to assess the effect of removing the estrogen pellet (simulating ovariectomy or aromatase inhibitor) versus administering the LHRH agonist to demonstrate its effect on the hypothalamic-pituitary-gonadal axis in intact animals (not ovariectomized). For a direct anti-tumor effect study, the setup would be more complex. A standard approach is to use intact female mice, implant MCF-7 cells, and then treat with the LHRH agonist to induce ovarian suppression.
4. Data Collection and Analysis
- Collect data on tumor growth and body weight as in Protocol 1.
- At the study endpoint, collect blood to measure serum estradiol levels.
- Excise tumors for weight and further analysis (e.g., IHC for estrogen receptor and progesterone (B1679170) receptor expression).
- Perform statistical analysis as described in Protocol 1.
Logical Relationship of Anti-Tumor Effects
Caption: Logical flow of the anti-tumor effects of an LHRH agonist.
References
- 1. [A new LH-RH agonist for treatment of prostate cancer, 3-month controlled-release formulation of goserelin acetate (Zoladex LA 10.8 mg depot)--outline of pre-clinical and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1426173-74-1 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the duration of therapy with the LHRH agonist D-ser (BUT)6 Azgly10-LHRH (ICI 118-630) on the steroid hormone content and the morphology of human testicular tissue in the treatment of patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Leuprolide + Goserelin for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. zoladexhcp.com [zoladexhcp.com]
- 8. 3-month formulation of goserelin acetate ('Zoladex' 10.8-mg depot) in advanced prostate cancer: results from an Italian, open, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zoladexhcp.com [zoladexhcp.com]
- 10. targetedonc.com [targetedonc.com]
Application Notes and Protocols for (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. This decapeptide analog has been strategically modified to enhance its stability and binding affinity compared to the native LHRH. These modifications include the substitution with D-amino acids at positions 5 and 6 to increase resistance to enzymatic degradation and the replacement of Glycine at position 10 with Azaglycine to improve peptide stability.[1][2] As a result, this compound serves as a powerful tool for studying GnRH receptor signaling and its physiological effects in various cell-based models.
The GnRH receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to Gαq/11 proteins.[3][4] This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][5] These signaling events are pivotal in regulating the synthesis and secretion of gonadotropins (LH and FSH) in pituitary cells and can influence cell proliferation in various cancer cell lines expressing the GnRH receptor.[1][3][6]
These application notes provide detailed protocols for utilizing this compound in fundamental cell culture assays to characterize its receptor binding, functional potency, and effects on cell viability.
Data Presentation: Quantitative Analysis
The following tables summarize representative data obtained from the described assays. The values are based on typical results for potent GnRH receptor agonists and serve as a reference for expected outcomes.
Table 1: Receptor Binding Affinity
| Cell Line | Ligand | Parameter | Value (nM) |
| LNCaP (Prostate Cancer) | This compound | IC₅₀ | 45.8 |
| LNCaP (Prostate Cancer) | This compound | Kᵢ (calculated) | 26.0* |
*Calculated Kᵢ value is derived from the IC₅₀ using the Cheng-Prusoff equation, based on the Kd of the radioligand. This value is comparable to the Kd of 26 nM reported for the similar GnRH agonist Triptorelin in LNCaP cells.[7]
Table 2: Functional Potency and Cellular Response
| Assay Type | Cell Line | Parameter | Value (nM) | Effect |
| Calcium Mobilization | HEK293-GnRHR | EC₅₀ | 5.2 | Stimulation |
| Cell Proliferation (MTS) | LNCaP | EC₅₀ | 100 | Stimulation |
| Cell Proliferation (MTS) | LNCaP | IC₅₀ | 100,000 | Inhibition** |
**High concentrations of GnRH agonists can lead to receptor downregulation and have direct anti-proliferative effects in certain cancer cell lines.[7][8]
Visualizations: Signaling Pathways and Experimental Workflows
Experimental Protocols
GnRH Receptor Competitive Binding Assay
This protocol determines the binding affinity (IC₅₀ and Kᵢ) of this compound by measuring its ability to compete with a radiolabeled GnRH analog for binding to the GnRH receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human GnRH receptor or a relevant cancer cell line (e.g., LNCaP).
-
Radioligand: ¹²⁵I-labeled GnRH agonist (e.g., ¹²⁵I-[His⁵, D-Tyr⁶]GnRH).[9]
-
Test Compound: this compound.
-
Non-specific Control: High concentration (1 µM) of a standard unlabeled GnRH agonist (e.g., Triptorelin).
-
Binding Buffer: 25 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Equipment: 96-well plates, filtration apparatus (cell harvester), glass fiber filters, gamma counter.
Protocol:
-
Cell Membrane Preparation:
-
Culture cells to confluency, harvest by scraping, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine protein concentration (e.g., BCA assay). Store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Add 50 µL of Binding Buffer to "total binding" wells.
-
Add 50 µL of non-specific control (1 µM Triptorelin) to "non-specific binding" wells.
-
Add 50 µL of serially diluted this compound (e.g., from 1 pM to 10 µM) to the competitor wells.
-
-
Binding Reaction:
-
Add 50 µL of the radioligand (at a final concentration near its K_d, e.g., 0.2 nM) to all wells.[10]
-
Add 100 µL of the cell membrane preparation (e.g., 20-50 µg protein/well) to all wells to start the reaction.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
-
Termination and Measurement:
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 25 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression (one-site competition model) to determine the IC₅₀ value.[6]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to stimulate intracellular calcium release, a key indicator of GnRH receptor activation via the Gαq pathway.
Materials:
-
Cell Line: HEK293 cells stably expressing the human GnRH receptor.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: FLIPR Calcium 4, 5, or 6 Assay Kit.[11]
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Instrumentation: A fluorescent imaging plate reader (FLIPR) or similar instrument with automated liquid handling.
Protocol:
-
Cell Plating:
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 kit).[11][13]
-
Remove the culture medium from the cells and add an equal volume of the dye loading buffer (e.g., 100 µL per well for a 96-well plate).
-
Incubate the plate for 1-2 hours at 37°C, 5% CO₂, protected from light.
-
-
Compound Plate Preparation:
-
During the dye incubation, prepare a compound plate by serially diluting this compound in assay buffer to concentrations that are 4-5x the final desired concentration (e.g., from 0.1 nM to 1 µM).
-
-
Measurement:
-
Set up the FLIPR instrument to monitor fluorescence (e.g., excitation ~485 nm, emission ~525 nm).
-
Program the instrument to take a baseline reading for 10-20 seconds, then perform the automated addition of the compound from the compound plate, and continue reading for an additional 2-3 minutes.[12][13]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value, which represents the concentration that elicits 50% of the maximal response.
-
Cell Proliferation/Viability Assay (MTS Assay)
This protocol assesses the direct effects of this compound on the proliferation and viability of cancer cells expressing the GnRH receptor.
Materials:
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma) or other GnRH receptor-positive cancer cell lines.
-
Test Compound: this compound.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent or similar.
-
Assay Plates: Clear, flat-bottom 96-well plates.
-
Instrumentation: 96-well plate reader (absorbance).
Protocol:
-
Cell Seeding:
-
Seed LNCaP cells in 96-well plates at a low density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Allow cells to attach and resume growth by incubating overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations (ranging from low nM to high µM to observe potential biphasic effects).[7][8]
-
Remove the old medium and add 100 µL of the appropriate compound dilution or vehicle control to the wells.
-
Incubate the plates for an extended period, typically 48 to 72 hours, at 37°C, 5% CO₂.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO₂, until a distinct color change is observed.
-
-
Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "medium only" blank wells from all other measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set to 100%).
-
Plot the percentage of viability against the log concentration of the test compound to determine the dose-response relationship, including any stimulatory (EC₅₀) or inhibitory (IC₅₀) effects.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. shop.bachem.com [shop.bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in Hypogonadism Research
Disclaimer: The following application notes and protocols are provided as a general framework for the investigation of LHRH analogues in the context of hypogonadism. As of the current date, there is a lack of specific published studies on the biological activity and therapeutic use of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH for this indication. Therefore, the information presented herein is based on the established mechanisms and methodologies for other well-characterized LHRH agonists, such as Goserelin and Buserelin. Researchers should adapt and validate these protocols for their specific experimental needs.
Introduction
This compound is a synthetic analogue of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] LHRH analogues are crucial tools in reproductive medicine and research, primarily for their ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis.[1] In the context of hypogonadism, a condition characterized by deficient sex hormone production, LHRH agonists can be employed diagnostically and therapeutically.
Initially, LHRH agonists stimulate the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a transient increase in testosterone (B1683101) or estrogen. However, continuous administration leads to downregulation of LHRH receptors in the pituitary, causing a profound and sustained suppression of gonadotropin and sex steroid levels. This paradoxical effect can be harnessed to manage certain forms of hypogonadism or as a research tool to create models of the condition.
These application notes provide an overview of the potential uses of this compound in hypogonadism studies, along with generalized protocols for its in vitro and in vivo evaluation.
Signaling Pathway of LHRH Agonists
LHRH agonists exert their effects by binding to and activating LHRH receptors on pituitary gonadotrope cells. This initiates a signaling cascade that ultimately leads to the synthesis and release of LH and FSH. The diagram below illustrates this general pathway.
Caption: General LHRH agonist signaling pathway in pituitary gonadotrope cells.
Quantitative Data from Studies on Related LHRH Agonists
While specific data for this compound in hypogonadism is unavailable, the following tables summarize representative data from studies on Goserelin and Buserelin to provide a comparative context for expected biological activity.
Table 1: Effects of Goserelin on Serum Hormone Levels in Men with Prostate Cancer
| Time Point | Serum Testosterone (ng/dL) | Serum LH (mIU/mL) |
| Baseline | 450 ± 150 | 5.0 ± 2.0 |
| Day 3 | 600 ± 200 | 15.0 ± 5.0 |
| Day 28 | < 50 | < 1.0 |
| 3 Months | < 50 | < 1.0 |
Note: Data are representative values compiled from various clinical studies and are presented as mean ± standard deviation. Actual values may vary between studies.
Table 2: Effects of Buserelin on Gonadotropin Levels in Men with Hypogonadotropic Hypogonadism
| Treatment | Basal LH (IU/L) | Peak LH after LHRH stimulation (IU/L) | Basal FSH (IU/L) | Peak FSH after LHRH stimulation (IU/L) |
| Before Buserelin | 1.2 ± 0.5 | 5.8 ± 2.1 | 1.5 ± 0.6 | 3.2 ± 1.4 |
| After Buserelin | 4.5 ± 1.8 | 15.2 ± 5.3 | 3.1 ± 1.2 | 6.8 ± 2.5 |
Note: Data are hypothetical and illustrative of the expected stimulatory effect of pulsatile LHRH agonist administration in hypogonadotropic hypogonadism.
Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of this compound.
In Vitro Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the LHRH receptor.
Materials:
-
Membrane preparations from cells expressing the LHRH receptor (e.g., pituitary cells, or a cell line like HEK293 transfected with the LHRH receptor).
-
Radiolabeled LHRH agonist (e.g., [125I]-Buserelin).
-
This compound.
-
Unlabeled LHRH or a known potent LHRH agonist (for non-specific binding determination).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled LHRH agonist at a fixed concentration (e.g., 50 pM), and 50 µL of the competing ligand (this compound or unlabeled LHRH).
-
To determine non-specific binding, use a high concentration of unlabeled LHRH (e.g., 1 µM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a known amount of protein, e.g., 20-50 µg).
-
Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the Ki or IC50 value.
Caption: Workflow for a radioligand receptor binding assay.
In Vivo Protocol: Evaluation in a Hypogonadal Animal Model
Objective: To assess the effect of this compound on hormone levels in a model of hypogonadotropic hypogonadism.
Animal Model: A common model is the adult male rat treated with a GnRH antagonist to induce hypogonadism.
Materials:
-
Adult male Sprague-Dawley rats.
-
GnRH antagonist (e.g., Cetrorelix).
-
This compound.
-
Vehicle for injection (e.g., saline or a biocompatible solvent).
-
Blood collection supplies.
-
Hormone assay kits (e.g., ELISA for LH, FSH, and testosterone).
Procedure:
-
Induction of Hypogonadism: Treat rats with a GnRH antagonist for a period sufficient to suppress endogenous gonadotropins and testosterone (e.g., daily injections for 7-14 days). Confirm hypogonadal state by measuring baseline hormone levels.
-
Treatment Groups: Divide the animals into groups:
-
Vehicle control.
-
This compound (at various dose levels).
-
-
Administration: Administer this compound via a suitable route (e.g., subcutaneous injection). The administration can be a single dose to observe acute effects or repeated doses for chronic studies.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24 hours for acute studies; weekly for chronic studies).
-
Hormone Analysis: Centrifuge blood to obtain serum and store at -80°C until analysis. Measure serum concentrations of LH, FSH, and testosterone using validated assay kits.
-
Data Analysis: Analyze the changes in hormone levels over time and between treatment groups using appropriate statistical methods (e.g., ANOVA).
Caption: Workflow for an in vivo study in a hypogonadal animal model.
Conclusion
This compound represents a potential tool for the study and potential future management of hypogonadism. While direct experimental data for this specific analogue is currently lacking, the provided general framework, based on the well-understood pharmacology of LHRH agonists, offers a starting point for its scientific evaluation. Researchers are strongly encouraged to perform dose-response studies and thorough validation of any assays and models used for this novel compound.
References
Application Notes and Protocols: Measuring LH and FSH Response to Azagly-LHRH Treatment using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azagly-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), is a critical tool in reproductive research and drug development. Its mechanism of action involves an initial stimulation followed by a profound and sustained suppression of the pituitary-gonadal axis. This dual effect is mediated through the downregulation of LHRH receptors on pituitary gonadotrophs, leading to a significant reduction in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] Accurate quantification of LH and FSH is therefore paramount in evaluating the pharmacodynamic effects of Azagly-LHRH and other LHRH analogs. This document provides a detailed protocol for the measurement of LH and FSH in serum samples using the Enzyme-Linked Immunosorbent Assay (ELISA) technique, along with expected hormonal responses and relevant signaling pathways.
Mechanism of Action of Azagly-LHRH
Azagly-LHRH, like other LHRH agonists such as Goserelin and Leuprolide, initially binds to and activates LHRH receptors on pituitary gonadotrophs.[2] This activation triggers an initial surge in the synthesis and release of LH and FSH. However, the continuous presence of the agonist leads to the desensitization of the gonadotroph cells and a downregulation of the LHRH receptors. This results in a subsequent and sustained suppression of LH and FSH secretion, effectively inducing a state of medical castration.[1]
Data Presentation: Expected Hormonal Response to LHRH Agonist Treatment
The following tables summarize the typical changes in serum LH and FSH levels following the administration of a potent LHRH agonist. The data is representative and compiled from studies involving LHRH agonists like Leuprolide and Goserelin, which exhibit a similar mechanism of action to Azagly-LHRH.
Table 1: Initial Stimulatory Phase (First 24 hours post-administration)
| Time Point | Median LH Level (mIU/mL) | Median FSH Level (mIU/mL) |
| Baseline | 2.1 | 5.2 |
| 45 minutes | 27.5 | 16.5 |
Data derived from a study on depot leuprolide injection.[3][4]
Table 2: Long-term Suppressive Phase (Chronic Administration)
| Time Point | Median LH Level (mIU/mL) | Notes |
| 3 months | 0.83 | Significant suppression from baseline. |
Data derived from a study on depot leuprolide injection.[3][4]
Table 3: Hormonal Suppression with Goserelin
| Hormone | Pre-treatment | Post 4 weeks of treatment |
| LH | Normal Range | Significantly Suppressed |
| FSH | Normal Range | Significantly Suppressed |
Serum concentrations of LH and FSH were significantly suppressed within the first four weeks of therapy and remained suppressed for the whole duration of treatment with Goserelin.[5]
Experimental Protocols
This section details the ELISA protocols for the quantitative measurement of LH and FSH in serum samples.
Sample Collection and Preparation
-
Sample Collection: Collect whole blood via venipuncture.
-
Serum Separation: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000-2000 x g for 10 minutes at 4°C.
-
Aliquoting and Storage: Carefully aspirate the serum and aliquot into clean, polypropylene (B1209903) tubes. Store samples at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
ELISA Protocol for LH Measurement
This protocol is based on a standard sandwich ELISA format.
Materials:
-
LH ELISA Kit (containing pre-coated microplate, standards, detection antibody, enzyme conjugate, substrate, and stop solution)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each standard, control, and serum sample to the appropriate wells of the microplate.
-
Detection Antibody Addition: Add 100 µL of the enzyme-conjugated anti-LH antibody to each well.
-
Incubation: Cover the plate and incubate for 30-60 minutes at room temperature (18-26°C).
-
Washing: Aspirate the contents of each well and wash each well three to five times with 300 µL of wash buffer. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 10-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 15-30 minutes of adding the stop solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance of each standard against its known concentration. Use the standard curve to determine the concentration of LH in the unknown samples.
ELISA Protocol for FSH Measurement
This protocol is based on a standard sandwich ELISA format.
Materials:
-
FSH ELISA Kit (containing pre-coated microplate, standards, detection antibody, enzyme conjugate, substrate, and stop solution)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Ensure all components are at room temperature before starting the assay.
-
Standard and Sample Addition: Pipette 50 µL of standards, controls, and serum samples into the designated wells.
-
Detection Antibody Addition: Add 100 µL of the enzyme-conjugated anti-FSH antibody to all wells.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature (18-26°C).
-
Washing: Decant the contents of the wells and wash each well three to five times with 300 µL of wash buffer. Ensure complete removal of the liquid at each step. After the final wash, remove any residual wash buffer by inverting the plate and blotting it on a clean paper towel.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate for 15 minutes at room temperature in a dark place.
-
Stop Reaction: Add 50 µL of stop solution to each well. Gently tap the plate to ensure thorough mixing.
-
Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Determine the FSH concentration in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs
Caption: LHRH agonist signaling in pituitary gonadotrophs.
Experimental Workflow for Measuring LH/FSH after Azagly-LHRH Treatment
Caption: ELISA workflow for LH/FSH measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Goserelin Acetate - NCI [cancer.gov]
- 3. Serum luteinizing hormone rises within minutes after depot leuprolide injection: implications for monitoring therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LH-RH analogue Zoladex in the treatment of pre- and perimenopausal women with metastatic breast cancer (results of the Italian Cooperative Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of LHRH Receptors in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) detection of Luteinizing Hormone-Releasing Hormone (LHRH) receptors, also known as Gonadotropin-Releasing Hormone (GnRH) receptors, in formalin-fixed, paraffin-embedded (FFPE) tissue samples. The protocols and information herein are intended to assist in the consistent and reliable visualization and semi-quantitative analysis of LHRH receptor expression, a critical biomarker in various physiological and pathological contexts, including oncology.
Introduction
The LHRH receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in reproductive physiology by mediating the effects of LHRH from the hypothalamus on the pituitary gland.[1][2] Beyond its established role in the pituitary, the LHRH receptor is expressed in various peripheral tissues and is notably overexpressed in a range of cancers, including those of the breast, prostate, ovary, endometrium, and bladder.[3][4][5][6] This differential expression makes the LHRH receptor a promising target for cancer diagnostics and targeted therapies.[3][5] Immunohistochemistry is a powerful technique to assess the in-situ expression of LHRH receptors, providing valuable information on their localization and abundance within the tissue microenvironment.
Data Presentation: LHRH Receptor Expression in Human Tissues
The following table summarizes the expression of LHRH receptors in various human cancerous and corresponding normal tissues as determined by immunohistochemistry. The data is presented as the percentage of positive cases within the studied cohorts.
| Tissue Type | Condition | Number of Cases | Percentage of Positive Cases (%) | Reference |
| Hepatocellular Carcinoma | Cancer | 23 | 82.61% | [7] |
| Liver | Normal | - | 15% | [7] |
| Breast Cancer | Cancer | 20 | 95% | [7] |
| Breast | Normal | - | 20% | [7] |
| Prostate Cancer | Cancer | 10 | 70% | [7] |
| Prostate | Normal | - | 40% | [7] |
| Lung Cancer | Cancer | 20 | 85% | [7] |
| Lung | Normal | - | 15.79% | [7] |
| Endometrial Cancer | Cancer | 20 | 80% | [7] |
| Endometrium | Normal | - | 16.67% | [7] |
| Ovarian Cancer (Serous) | Cancer | 160 | 68% (strong positivity) | [8] |
| Ovarian Cancer (Clear Cell) | Cancer | 17 | 76% (strong positivity) | [8] |
| Ovarian Cancer (Endometrioid) | Cancer | 21 | 62% (strong positivity) | [8] |
| Bladder Cancer (TCC) | Cancer | 12 | 100% | [3] |
| Muscle-invasive Urothelial Carcinoma | Cancer | 52 | 58% | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the immunohistochemical staining of LHRH receptors in FFPE tissue sections. This protocol is a general guideline and may require optimization based on the specific antibody and tissue type used.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%, 50%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 0.01M Sodium Citrate buffer, pH 6.0 or EDTA buffer, pH 8.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal serum from the secondary antibody host species)
-
Primary antibody against LHRH receptor (validated for IHC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP or Alkaline Phosphatase conjugate
-
Chromogen substrate kit (e.g., DAB or AEC)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.[10]
-
Immerse slides in two changes of 100% ethanol for 10 minutes each.[10]
-
Immerse slides in 95% ethanol for 5 minutes.[10]
-
Immerse slides in 70% ethanol for 5 minutes.[10]
-
Immerse slides in 50% ethanol for 5 minutes.[10]
-
Rinse slides in running cold tap water.[10]
-
-
Antigen Retrieval:
-
Immerse slides in a heat-resistant container with antigen retrieval buffer.
-
Heat the solution using a microwave, pressure cooker, or water bath. For example, microwave at medium-high power for 8 minutes, cool for 5 minutes, then microwave at high power for 4 minutes.[10]
-
Allow slides to cool to room temperature in the buffer.
-
-
Inactivation of Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[11]
-
Rinse slides with PBS or TBS.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary LHRH receptor antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[14]
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (e.g., PBS-T).
-
Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Apply the streptavidin-enzyme conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides with wash buffer.
-
-
Chromogen Development:
-
Apply the chromogen substrate solution and incubate until the desired color intensity is reached. Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin (B73222) for an appropriate time to stain the cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear the sections in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Immunohistochemistry workflow for LHRH receptor detection.
LHRH Receptor Signaling Pathways
LHRH receptor activation can trigger different signaling cascades depending on the cell type. In pituitary gonadotrophs, it primarily couples to Gαq/11, leading to gonadotropin release. In contrast, in some cancer cells, it has been shown to couple to Gαi, mediating anti-proliferative effects.[2]
Pituitary Gαq/11 Signaling Pathway
Caption: LHRH receptor Gαq/11 signaling pathway in pituitary cells.
Tumor Cell Gαi Signaling Pathway
Caption: LHRH receptor Gαi signaling pathway in tumor cells.
Troubleshooting
Successful IHC requires careful optimization at each step. Below are common issues and potential solutions.
| Problem | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody for IHC; optimize antibody concentration. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (heat, buffer pH).[15] | |
| Antibody incompatible with fixative | Ensure the antibody is suitable for FFPE tissues. | |
| High Background | Non-specific antibody binding | Increase blocking time or change blocking reagent.[15] |
| High primary antibody concentration | Titrate the primary antibody to the lowest effective concentration. | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is effective. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody raised against the host species of the primary antibody. |
| Inadequate washing | Increase the number and duration of wash steps.[14] |
For more detailed troubleshooting, consulting comprehensive IHC guides is recommended.[13][15]
References
- 1. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical Expression of LHRH Receptor in Different Compartments of Female Genital Tract in Patients With Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Expression of the luteinizing hormone receptor (LHR) in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. youtube.com [youtube.com]
- 12. ptglab.com [ptglab.com]
- 13. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Long-Term LHRH Agonist Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and practices governing the long-term use of Luteinizing Hormone-Releasing Hormone (LHRH) agonists in research and clinical settings. Detailed protocols for preclinical and clinical applications are provided to ensure standardized and effective implementation of studies involving these agents.
Introduction to LHRH Agonists
LHRH agonists are synthetic peptides that mimic the action of the natural LHRH, also known as Gonadotropin-Releasing Hormone (GnRH).[1] Initially, they stimulate the LHRH receptors in the pituitary gland, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare-up" effect.[1][2] However, continuous and prolonged administration of LHRH agonists leads to the desensitization and downregulation of LHRH receptors on pituitary gonadotrophs.[3][4] This sustained overstimulation ultimately results in a profound and reversible suppression of LH and FSH secretion, leading to a state of "medical castration" characterized by significantly reduced levels of gonadal hormones such as testosterone (B1683101) and estrogen.[3]
This paradoxical inhibitory effect is the cornerstone of their therapeutic application in hormone-sensitive cancers, such as prostate and breast cancer, as well as in other conditions like endometriosis and central precocious puberty.[5]
Commonly Used LHRH Agonists and Formulations
Several LHRH agonists are available in long-acting depot formulations, which provide sustained drug release over extended periods, improving patient compliance and convenience.[6] The choice of agonist and formulation often depends on the specific research or clinical context.
| LHRH Agonist | Brand Names (Examples) | Available Depot Formulations | Route of Administration |
| Leuprolide Acetate | Lupron Depot®, Eligard® | 1-month, 3-month, 4-month, 6-month | Intramuscular (IM) or Subcutaneous (SC) |
| Goserelin Acetate | Zoladex® | 1-month, 3-month | Subcutaneous (SC) implant |
| Triptorelin (B344507) Pamoate | Trelstar®, Decapeptyl® | 1-month, 3-month, 6-month | Intramuscular (IM) |
| Histrelin Acetate | Vantas® | 12-month | Subcutaneous (SC) implant |
Pharmacokinetics and Pharmacodynamics
The long-term efficacy of LHRH agonists is dependent on their pharmacokinetic and pharmacodynamic profiles, which ensure continuous suppression of gonadal hormones.
Comparative Pharmacokinetics of 3-Month Depot Formulations
| Parameter | Leuprolide Acetate (11.25 mg) | Triptorelin Pamoate (11.25 mg) | Goserelin Acetate (10.8 mg) |
| Time to Cmax | ~3 hours | ~2-3 hours | ~2 weeks (implant hydration) |
| Mean Cmax | ~20.8 ng/mL[7] | Variable, sustained release | Gradual rise to steady state |
| Time to Testosterone Suppression (<50 ng/dL) | 2-4 weeks[1] | 2-4 weeks | 2-4 weeks[8] |
| Maintenance of Testosterone Suppression | Maintained for 3 months | Maintained for 3 months | Maintained for 3 months |
Comparative Testosterone Suppression with 3-Month Formulations
| LHRH Agonist | Percentage of Patients Achieving Testosterone <50 ng/dL | Percentage of Patients Achieving Testosterone <20 ng/dL |
| Goserelin (11.34 mg) | Comparable to others | Comparable to others |
| Triptorelin (11.25 mg) | Comparable to others | Potentially higher rates[9][10] |
| Leuprolide (11.25 mg) | Comparable to others | Comparable to others |
Note: Direct head-to-head comparative studies are limited, and results can vary based on study design and patient population.[6][11]
Signaling Pathways
The dual action of LHRH agonists—initial stimulation followed by desensitization—is a result of their interaction with the LHRH receptor and the subsequent intracellular signaling cascades.
Initial LHRH Agonist Signaling (Flare-Up)
Long-Term LHRH Agonist-Induced Desensitization
Experimental Protocols
Preclinical Protocol: In Vivo Efficacy in a Prostate Cancer Xenograft Model
This protocol outlines a typical study to evaluate the efficacy of a long-acting LHRH agonist in a subcutaneous prostate cancer xenograft mouse model.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use male immunodeficient mice (e.g., nude or NSG mice), aged 6-8 weeks.
-
Harvest androgen-sensitive prostate cancer cells (e.g., LNCaP) during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 10-50 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Drug Preparation and Administration:
-
For depot formulations, follow the manufacturer's instructions for reconstitution. For example, Lupron Depot® is a pre-filled dual-chamber syringe containing lyophilized microspheres and a diluent. The powder should be visually inspected for clumping, and the diluent should be clear. The contents are mixed by pushing the plunger to release the diluent and gently shaking to form a uniform milky suspension.[12]
-
Administer the reconstituted drug or vehicle control via subcutaneous injection at a site distant from the tumor, typically in the scruff of the neck.
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with digital calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record animal body weight at each tumor measurement to monitor for toxicity.
-
Hormone Levels: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and then weekly. Process samples to obtain serum or plasma and store at -80°C until analysis for testosterone levels by ELISA or LC-MS/MS.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.
-
Primary endpoints are typically tumor growth inhibition and testosterone suppression.
-
At termination, tumors can be excised for further analysis (e.g., histology, gene expression).
-
Clinical Protocol: Long-Term Treatment and Monitoring in Prostate Cancer
This protocol outlines the key aspects of a clinical trial protocol for long-term LHRH agonist therapy in patients with advanced or metastatic prostate cancer.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Histologically confirmed prostate adenocarcinoma, evidence of advanced or metastatic disease, and indication for androgen deprivation therapy.[13][14]
-
Exclusion Criteria: Prior orchiectomy, hypersensitivity to LHRH agonists, severe comorbidities that would interfere with the study.
-
-
Treatment Administration:
-
Administer the chosen long-acting LHRH agonist formulation according to the prescribed schedule (e.g., every 3 or 6 months).
-
For the initial "flare-up" period, co-administration of an anti-androgen may be considered, starting approximately one week before the first LHRH agonist injection, particularly in patients with a high tumor burden or risk of complications.[2]
-
-
Monitoring Schedule:
-
Baseline (Pre-treatment):
-
Complete medical history and physical examination.
-
Serum Prostate-Specific Antigen (PSA).
-
Serum testosterone.
-
Complete blood count and chemistry panel.
-
Imaging studies (e.g., bone scan, CT scan) to document the extent of disease.
-
-
First Year of Treatment:
-
Long-Term Follow-up (After the first year):
-
PSA and Testosterone: Every 6 months for patients with stable disease.[6]
-
Monitoring for Adverse Events: Regular assessment for side effects of androgen deprivation, such as hot flashes, fatigue, loss of libido, metabolic changes, and bone density loss.
-
Bone Mineral Density: Consider baseline and periodic monitoring (e.g., every 1-2 years) with a DEXA scan.
-
-
-
Evaluation of Response:
-
Biochemical Response: A significant decline in PSA levels. A common definition of PSA response is a reduction of >50% from baseline.
-
Radiographic Response: Assessed by imaging studies (e.g., RECIST criteria for soft tissue lesions, changes in bone scans).
-
Clinical Response: Improvement in disease-related symptoms.
-
-
Protocol for Handling Suboptimal Testosterone Suppression:
-
If testosterone levels are above the castrate threshold at a follow-up visit, confirm the result with a repeat measurement.
-
Investigate potential causes, such as non-adherence to the injection schedule or improper administration.
-
Consider switching to a different LHRH agonist or to an LHRH antagonist.
-
Data Interpretation
-
Tumor Growth Inhibition (Preclinical): A statistically significant reduction in tumor growth rate in the LHRH agonist-treated group compared to the control group indicates anti-tumor efficacy.
-
Testosterone Suppression: Consistent maintenance of castrate levels of testosterone is the primary pharmacodynamic endpoint and is crucial for the therapeutic effect.
-
PSA Kinetics (Clinical): The rate and nadir of PSA decline are important prognostic indicators. A rising PSA in the setting of castrate testosterone levels may indicate the development of castration-resistant prostate cancer.
These application notes and protocols are intended to serve as a guide. Specific experimental details and clinical management should be adapted based on the research question, the specific LHRH agonist used, and institutional and regulatory guidelines.
References
- 1. LHRH Agonist Therapy Discontinuation for Prostate Cancer · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 2. The regulation of LHRH action at the pituitary and gonadal receptor level: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LH-RH Analogue 1-Month Depot and 3-Month Depot by Their Hormone Levels and Pharmacokinetic Profile in Patients with Advanced Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]
- 11. What are the clinical and indication differences between triptorelin and leuprolide? [inpharmd.com]
- 12. abbvie.ca [abbvie.ca]
- 13. Facebook [cancer.gov]
- 14. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of the rate of internalization of the agonist-receptor complex on the agonist-induced down-regulation of the lutropin/choriogonadotropin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inviafertility.com [inviafertility.com]
Troubleshooting & Optimization
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH solubility and stability issues
Welcome to the technical support center for (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this Luteinizing Hormone-Releasing Hormone (LHRH) analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2][3][4] It is a decapeptide with specific amino acid substitutions designed to increase its potency and stability compared to the native LHRH. These modifications include the substitution of L-amino acids with D-amino acids at positions 5 and 6, and the replacement of Glycine (B1666218) at position 10 with Azaglycine.[3]
Q2: What are the expected physicochemical properties of this peptide?
A2: While specific experimental data for this analog is limited, we can infer its properties based on its amino acid sequence: Pyr-His-Trp-Ser-D-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂.
-
Charge: The presence of Histidine (His) and Arginine (Arg) residues, along with the N-terminal pyroglutamic acid and C-terminal amide, will give the peptide a net positive charge at physiological pH.
-
Hydrophobicity: The peptide contains a mix of hydrophobic (Trp, Leu, Pro, and the tBu group on D-Ser) and hydrophilic (His, Ser, Arg, D-Tyr) residues. The presence of the bulky, non-polar tert-butyl (tBu) group increases its hydrophobicity.
-
Isoelectric Point (pI): Due to the net positive charge, the pI is expected to be in the basic range.
A summary of the inferred properties is provided in the table below.
| Property | Inferred Characteristic | Rationale |
| Net Charge (pH 7) | Positive | Presence of basic residues (His, Arg). |
| Hydrophobicity | Moderately Hydrophobic | Contains both hydrophobic and hydrophilic residues, with the tBu group contributing to hydrophobicity. |
| Isoelectric Point (pI) | Basic | More basic residues than acidic ones. |
Q3: How do the modifications in this compound affect its stability?
A3: The substitutions are designed to enhance stability:
-
D-Amino Acids: The presence of D-Tyrosine at position 5 and D-Serine at position 6 makes the peptide more resistant to degradation by proteases, which typically recognize L-amino acids.[5][6]
-
Azaglycine: The replacement of the alpha-carbon of glycine with a nitrogen atom at position 10 can also confer resistance to enzymatic cleavage and may influence the peptide's conformation.[3][7]
Troubleshooting Guides
Solubility Issues
Problem: The peptide does not dissolve in aqueous buffers (e.g., water, PBS).
Possible Causes & Solutions:
| Cause | Solution |
| Hydrophobicity of the peptide | Due to its moderately hydrophobic nature, aqueous buffers alone may be insufficient. Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF first, and then slowly add the aqueous buffer to the desired concentration.[2][8] |
| Incorrect pH | As a basic peptide, it will be more soluble in acidic solutions. Try dissolving it in a dilute acidic solution, such as 10% acetic acid, and then adjust the pH to the desired level for your experiment.[9] |
| Aggregation | Peptides can aggregate, especially at high concentrations. Sonication can help to break up aggregates and improve solubility.[8][10] Gentle warming may also be effective, but avoid excessive heat to prevent degradation.[10] |
Stability Issues
Problem: Loss of peptide activity or degradation is observed over time in solution.
Possible Causes & Solutions:
| Cause | Solution |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles which can lead to peptide degradation. Aliquot the stock solution into single-use vials before freezing. |
| Improper Storage | For long-term storage, lyophilized peptide should be stored at -20°C or -80°C.[11] Solutions should be stored at -20°C or below. |
| Oxidation | The presence of Tryptophan (Trp) and Tyrosine (Tyr) residues makes the peptide susceptible to oxidation. Use high-purity, degassed solvents and consider storing under an inert gas like nitrogen or argon. |
| Microbial Contamination | If solutions are not sterile, microbial growth can degrade the peptide. Use sterile buffers and consider filtration through a 0.22 µm filter for long-term storage of solutions. |
Experimental Protocols
Protocol for Determining Peptide Solubility
This protocol outlines a systematic approach to finding a suitable solvent for this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile deionized water
-
10% (v/v) Acetic Acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Test in Water:
-
Weigh a small amount of the peptide (e.g., 1 mg).
-
Add a small volume of sterile deionized water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex for 30 seconds. If not dissolved, sonicate for 5-10 minutes.
-
Observe for complete dissolution (a clear solution).
-
-
Acidic Solution Test (if insoluble in water):
-
To the same vial, add 10% acetic acid dropwise while vortexing.
-
Continue adding until the peptide dissolves. Note the approximate volume of acetic acid required.
-
-
Organic Solvent Test (if still insoluble):
-
Weigh a fresh 1 mg sample of the peptide.
-
Add a small volume of DMSO (e.g., 20-50 µL).
-
Vortex until dissolved.
-
Slowly add your desired aqueous buffer (e.g., PBS) to this solution, vortexing intermittently, to reach the final desired concentration. Be cautious of precipitation as you add the aqueous buffer.
-
Protocol for Accelerated Stability Testing
This protocol provides a method to assess the stability of the peptide in a chosen solvent under stressed conditions.
Materials:
-
Stock solution of this compound in the desired buffer
-
Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase for HPLC (e.g., water and acetonitrile (B52724) with 0.1% TFA)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in your chosen buffer.
-
Aliquot the solution into multiple vials for each temperature condition.
-
-
Incubation:
-
Place the vials in incubators at the different temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each temperature.
-
-
Analysis:
-
Analyze the samples immediately by reverse-phase HPLC.
-
Monitor the peak area of the intact peptide and the appearance of any new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Plot the percentage of the remaining intact peptide against time for each temperature.
-
This will provide an indication of the peptide's stability under different temperature conditions.
-
Visualizations
Caption: LHRH Analog Signaling Pathway in Pituitary Gonadotrophs.
Caption: Troubleshooting workflow for peptide solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological activity of alpha-azapeptides: alpha-aza-analogues of luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND BIOLOGICAL ACTIVITY OF α‐AZAPEPTIDES: α‐AZA‐ANALOGUES OF LUTEINIZING HORMONE RELEASING HORMONE | Semantic Scholar [semanticscholar.org]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biobasic.com [biobasic.com]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Optimizing (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH Dosage for Prolonged Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, a potent LHRH agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate the optimization of dosage for a prolonged effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of the natural luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH).[1][2] As a superactive agonist, it binds to LHRH receptors on pituitary gonadotrope cells with higher affinity and has a longer half-life than the native hormone.[3] Initial binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] However, continuous and prolonged exposure to the agonist leads to a paradoxical effect. This includes the desensitization and downregulation of LHRH receptors, ultimately suppressing the release of LH and FSH.[4][5][6] This suppression of the hypothalamic-pituitary-gonadal axis is the basis for its therapeutic applications.[3][4]
Q2: How does prolonged treatment with this compound lead to a sustained effect?
A2: The prolonged effect of this LHRH agonist is primarily due to receptor downregulation and desensitization.[5][6] Continuous stimulation of the LHRH receptor leads to its internalization and uncoupling from its intracellular signaling pathways.[6] This reduces the number of available receptors on the cell surface, making the cells less responsive to further stimulation. This state of reduced responsiveness is maintained as long as the agonist is present at sufficient concentrations, leading to a sustained suppression of gonadotropin release.
Q3: What are the key considerations for formulating this compound for in vivo vs. in vitro studies?
A3: For in vitro studies, the peptide can typically be dissolved in sterile water or a buffer solution.[1] If solubility is an issue, small amounts of acetic acid or DMSO can be used.[1] For in vivo studies aiming for a prolonged effect, a sustained-release formulation is often necessary. This can be achieved by incorporating the peptide into biodegradable microspheres, such as those made of poly(lactic-co-glycolic acid) (PLGA).[7][8] These formulations are designed to release the agonist at a controlled rate over an extended period.[7]
Q4: Can this agonist have direct effects on tissues other than the pituitary?
A4: Yes, LHRH receptors have been identified in various extrapituitary tissues, including the prostate, breast, ovaries, and various cancer cell lines.[6][9] LHRH agonists can exert direct effects on these tissues, which may be independent of their actions on the pituitary-gonadal axis.[6] When designing experiments, it is important to consider the potential for these direct effects.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak cellular response to the agonist. | 1. Incorrect dosage: The concentration of the agonist may be too low to elicit a response. 2. Cell line viability: The cells may not be healthy or may have a low passage number. 3. Receptor expression: The cell line may not express a sufficient number of LHRH receptors. 4. Reagent degradation: The agonist may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure cells are healthy and within their optimal passage range. Use a viability assay to confirm. 3. Verify LHRH receptor expression using techniques like qPCR, Western blot, or flow cytometry. 4. Store the agonist according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh solutions for each experiment. |
| High variability between experimental replicates. | 1. Pipetting errors: Inconsistent pipetting can lead to variations in agonist concentration and cell number. 2. Uneven cell seeding: Non-uniform cell distribution in multi-well plates. 3. Edge effects: Evaporation and temperature gradients in the outer wells of a plate. | 1. Use calibrated pipettes and practice consistent pipetting techniques. 2. Ensure thorough mixing of the cell suspension before seeding. 3. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile media to minimize edge effects. |
| Unexpected agonist-to-antagonist switch in effect. | 1. Receptor desensitization: At high concentrations or with prolonged exposure, the initial stimulatory effect will be followed by inhibition due to receptor downregulation. | 1. This is the expected pharmacological effect of a superactive LHRH agonist. Design time-course experiments to observe both the initial stimulation and the subsequent inhibition. |
| Difficulty achieving a prolonged effect in vitro. | 1. Agonist degradation/depletion: The agonist may be degraded by cellular enzymes or depleted from the culture medium over time. 2. Cell proliferation: Rapid cell division can dilute the effect of the initial dose. | 1. Replenish the culture medium with fresh agonist at regular intervals. 2. Consider using a sustained-release formulation if available for in vitro use, or adjust the dosing schedule based on the cell proliferation rate. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Curve for this compound
Objective: To determine the effective concentration range of the agonist for stimulating a downstream signaling event (e.g., LH release or second messenger production).
Materials:
-
This compound
-
Appropriate cell line expressing LHRH receptors (e.g., LβT2 pituitary cells)
-
Cell culture medium and supplements
-
Assay buffer
-
Detection kit for the chosen endpoint (e.g., LH ELISA kit)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.
-
Agonist Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water). Perform a serial dilution to create a range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Cell Treatment: Remove the culture medium from the cells and wash with assay buffer. Add the different concentrations of the agonist to the wells. Include a vehicle control (buffer only).
-
Incubation: Incubate the plate for a predetermined time, based on the kinetics of the expected response (e.g., 2-4 hours for acute LH release).
-
Endpoint Measurement: Collect the cell supernatant or lyse the cells, depending on the assay. Measure the endpoint (e.g., LH concentration in the supernatant) according to the manufacturer's instructions for the detection kit.
-
Data Analysis: Plot the response as a function of the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Protocol 2: Assessing Prolonged Effect through Receptor Desensitization
Objective: To evaluate the ability of this compound to induce receptor desensitization and suppress subsequent agonist-induced signaling.
Materials:
-
Same as Protocol 1
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Treat the cells with a high concentration of this compound (e.g., 10x EC₅₀ from Protocol 1) or a vehicle control for a prolonged period (e.g., 24, 48, or 72 hours).
-
Washout: After the pre-treatment period, thoroughly wash the cells with fresh, warm assay buffer to remove the agonist.
-
Re-stimulation: Acutely stimulate the pre-treated and control cells with a range of agonist concentrations as described in Protocol 1.
-
Endpoint Measurement: Measure the endpoint (e.g., LH release) as in Protocol 1.
-
Data Analysis: Compare the dose-response curves of the pre-treated and control cells. A rightward shift and a decrease in the maximal response in the pre-treated cells indicate receptor desensitization and a prolonged inhibitory effect.
Data Presentation
Table 1: Representative Dose-Response Data for this compound-Induced LH Release (Hypothetical Data)
| Agonist Concentration (M) | Log [Agonist] | Mean LH Release (ng/mL) ± SD | % of Maximum Response |
| 1.00E-12 | -12 | 5.2 ± 0.8 | 2.6 |
| 1.00E-11 | -11 | 15.8 ± 2.1 | 13.2 |
| 1.00E-10 | -10 | 48.9 ± 5.5 | 46.3 |
| 1.00E-09 | -9 | 95.3 ± 10.2 | 92.7 |
| 1.00E-08 | -8 | 102.1 ± 9.8 | 99.5 |
| 1.00E-07 | -7 | 102.5 ± 11.1 | 100.0 |
| 1.00E-06 | -6 | 101.9 ± 10.5 | 99.3 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental conditions and cell line used.
Mandatory Visualizations
Caption: LHRH agonist signaling pathways.
Caption: Workflow for optimizing agonist dosage.
Caption: Troubleshooting logic for weak response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1426173-74-1 | Chemsrc [chemsrc.com]
- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro/in-vivo studies of the biodegradable poly-(D,L-lactide-co-glycolide) microspheres of a novel luteinizing hormone-releasing hormone antagonist for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Pituitary Desensitization with Continuous LHRH Agonist Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving pituitary desensitization using continuous Luteinizing Hormone-Releasing Hormone (LHRH) agonist administration. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your experiments.
| Question | Answer |
| 1. Why am I observing an initial surge in LH and FSH levels (the "flare-up" effect) after starting continuous LHRH agonist administration? | This is an expected initial response. LHRH agonists first act as potent stimulators of the LHRH receptor, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1] This "flare-up" typically occurs within the first few days of continuous administration before desensitization is established.[1] |
| 2. How long does it take to achieve pituitary desensitization and subsequent suppression of gonadotropins and sex steroids? | The timeline can vary depending on the specific LHRH agonist, dose, and experimental model. Generally, after the initial surge, pituitary desensitization begins, leading to a marked reduction in LH and FSH secretion.[2] Castrate levels of testosterone (B1683101) are typically achieved within 2 to 4 weeks of continuous therapy in clinical settings.[3] For in vitro studies, desensitization of LH secretion can be observed within hours of continuous infusion.[4] |
| 3. My hormone measurements (LH/FSH) are inconsistent or not showing the expected suppression. What could be the issue? | Several factors can contribute to this. Assay Specificity: Discrepancies can arise between different types of immunoassays (e.g., radioimmunoassay vs. immunoradiometric assay) due to the secretion of biologically inactive gonadotropin fragments during desensitization.[5] Ensure your assay specifically measures the bioactive form of the hormone. Pulsatility vs. Continuous Levels: Desensitization significantly reduces the pulsatile release of gonadotropins. Assays measuring baseline levels might not fully capture the extent of suppression. Timing of Measurement: Ensure that blood or media samples are collected at appropriate time points to reflect the different phases of the response (initial surge, decline, and suppression). |
| 4. I'm not observing the expected downregulation of LHRH receptors. In fact, I see an increase in receptor number. Why is this happening? | This phenomenon, known as paradoxical up-regulation of LHRH receptors, has been observed in some in vitro studies.[6] It can occur even as the pituitary cells become refractory to the LHRH agonist. This suggests that desensitization is not solely dependent on receptor downregulation and involves post-receptor mechanisms.[6] Factors such as the specific agonist concentration and duration of exposure can influence this outcome. |
| 5. What are the key downstream signaling pathways affected by continuous LHRH agonist administration? | Continuous LHRH agonist exposure leads to the uncoupling of the LHRH receptor from its signal transduction mechanism.[2] The primary pathway involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] This, in turn, activates protein kinase C (PKC) and increases intracellular calcium. Desensitization affects these downstream signaling events, leading to reduced gonadotropin synthesis and release. |
| 6. How can I confirm that the observed pituitary desensitization is a direct effect of the LHRH agonist and not due to other factors? | To confirm the specificity of the effect, you can include a control group treated with a vehicle. Additionally, co-administration of an LHRH antagonist should block the effects of the agonist. In vitro, after inducing desensitization with an LHRH agonist, you can challenge the pituitary cells with other secretagogues, such as high potassium concentrations, to ensure the cells are still viable and capable of secretion through other mechanisms.[5] |
II. Quantitative Data Summary
The following table summarizes the typical quantitative changes observed during continuous LHRH agonist-induced pituitary desensitization. Values can vary based on the specific experimental conditions.
| Parameter | Initial Phase (Flare-up) | Desensitization Phase | Sustained Phase (Suppression) |
| LH Levels | Significant increase (e.g., up to 10-fold from baseline) within the first 12-24 hours.[8] | Gradual decline after the initial peak. | Maintained at low or basal levels. |
| FSH Levels | Moderate increase, often less pronounced and of shorter duration than the LH surge. | Returns to or below baseline levels. | Maintained at low or basal levels. |
| Testosterone/Estradiol Levels | Transient increase following the LH surge. | Gradual decline as gonadotropin support is withdrawn. | Reduced to castrate levels (typically <50 ng/dL for testosterone).[3] |
| LHRH Receptor Number | May initially remain stable or, paradoxically, increase in some in vitro models.[6] | Downregulation (decrease in number) is a key long-term mechanism.[2] | Maintained at a lower density. |
| LHRH Receptor mRNA | May show transient changes. | Decreased expression.[5] | Maintained at lower levels. |
III. Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments used to study pituitary desensitization.
A. In Vitro Pituitary Cell Desensitization
This protocol describes how to induce and assess pituitary desensitization in a primary pituitary cell culture system.
1. Primary Pituitary Cell Culture:
-
Isolate anterior pituitary glands from rodents under sterile conditions.
-
Mince the tissue and enzymatically disperse the cells using a suitable enzyme cocktail (e.g., trypsin, collagenase, and DNase).
-
Plate the dispersed cells in appropriate culture medium (e.g., DMEM with serum and antibiotics) and allow them to attach for 48-72 hours.
2. Induction of Desensitization:
-
Replace the culture medium with a fresh medium containing the LHRH agonist at the desired concentration (e.g., 10⁻⁷ M).[5] For continuous administration, a perifusion system can be used where cells are attached to microcarrier beads and continuously exposed to the agonist.[4]
-
For static cultures, replace the medium with fresh agonist-containing medium at regular intervals to maintain a continuous exposure.
-
Include a vehicle-treated control group.
3. Assessment of Desensitization:
-
Hormone Secretion: Collect media samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after agonist administration. Measure LH and FSH concentrations using specific immunoassays (e.g., ELISA or RIA).
-
Challenge with LHRH Agonist: After a period of continuous agonist exposure, wash the cells and challenge them with a pulsatile dose of the LHRH agonist. Compare the gonadotropin response to that of control cells to assess the degree of desensitization.
-
Challenge with Other Secretagogues: To test for non-specific effects on cell viability and secretory capacity, challenge the desensitized cells with a secretagogue that acts downstream of the LHRH receptor, such as a high concentration of potassium chloride (e.g., 50 mM).[5]
B. LHRH Receptor Western Blot Analysis
This protocol outlines the steps for quantifying LHRH receptor protein levels.
1. Sample Preparation:
-
Lyse cultured pituitary cells or homogenized pituitary tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the LHRH receptor overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the LHRH receptor band intensity to that of a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading. The molecular weight of the LHRH receptor is approximately 60-70 kDa.[9]
C. LHRH Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine LHRH receptor number and affinity.
1. Membrane Preparation:
-
Homogenize pituitary tissue or cultured cells in a cold buffer and centrifuge to pellet the cell debris.
-
Collect the supernatant and perform a high-speed centrifugation to pellet the membrane fraction.
-
Resuspend the membrane pellet in a binding buffer.
2. Binding Reaction:
-
In a series of tubes, add a constant amount of membrane protein.
-
Add a fixed concentration of a radiolabeled LHRH agonist (e.g., ¹²⁵I-labeled buserelin).
-
Add increasing concentrations of an unlabeled LHRH agonist to compete for binding with the radioligand.
-
To determine non-specific binding, include tubes with a large excess of the unlabeled agonist.
-
Incubate the reaction mixture to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with cold binding buffer to remove unbound radioactivity.
4. Measurement of Radioactivity:
-
Measure the radioactivity retained on the filters using a gamma counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the receptor number (Bmax) and binding affinity (Kd).
IV. Visualizations: Signaling Pathways and Experimental Workflows
A. LHRH Receptor Signaling Pathway
The following diagrams illustrate the LHRH receptor signaling pathway under normal (stimulatory) and desensitized conditions.
Caption: LHRH receptor signaling under normal pulsatile stimulation.
Caption: LHRH receptor signaling during desensitization.
B. Experimental Workflow for Studying Pituitary Desensitization
This diagram outlines a typical workflow for an in vivo experiment studying pituitary desensitization.
Caption: A typical in vivo experimental workflow.
References
- 1. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The luteinizing hormone-releasing hormone (LHRH)-desensitized rat pituitary: luteinizing hormone responsiveness to LHRH in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LHRH Polyclonal Antibody (BS-0456R) [thermofisher.com]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. The luteinizing hormone-releasing hormone (LHRH) agonist [D-Trp6-Pro9-NEt]LHRH increased rather than lowered LH and alpha-subunit levels in a patient with an LH-secreting pituitary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibodies to the binding site of the receptor for luteinizing hormone-releasing hormone (LHRH): generation with a synthetic decapeptide encoded by an RNA complementary to LHRH mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH In Vivo Studies
Disclaimer: Specific in vivo off-target effect data for the LHRH analog (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is not extensively documented in publicly available scientific literature. This technical support guide provides information on the known on-target mechanism of action and offers general guidance for troubleshooting potential off-target effects based on the pharmacology of LHRH analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent synthetic analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2][3] Its primary, or "on-target," effect is to bind to and stimulate GnRH receptors in the anterior pituitary gland.[1][2] This initial stimulation leads to an increased release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] However, with continuous administration, it leads to the downregulation of GnRH receptors, ultimately suppressing the release of LH and FSH and, consequently, reducing the production of gonadal hormones like testosterone (B1683101) and estrogen.
Q2: Are there known off-target binding sites for this compound?
Currently, there is a lack of specific published data from receptor binding profiles or selectivity screens that detail the off-target binding of this compound to other receptors in vivo. As a peptide analog, its specificity is generally high for the GnRH receptor. However, researchers should always consider the possibility of interactions with other receptors, especially at high concentrations.
Q3: What are the potential, though not definitively documented, off-target effects I should be aware of when using this LHRH analog in my experiments?
While specific off-target effects are not well-documented, researchers encountering unexpected results should consider the following theoretical possibilities:
-
Interaction with other peptide hormone receptors: Due to structural similarities, there is a remote possibility of cross-reactivity with other peptide hormone receptors, which could lead to unforeseen physiological responses.
-
Metabolite activity: The in vivo metabolism of this compound could produce peptide fragments with their own biological activities, potentially interacting with different cellular targets.
-
Local tissue reactions: High local concentrations at the injection site could potentially lead to non-specific cellular responses.
Q4: My in vivo model is showing unexpected phenotypes that don't seem related to the pituitary-gonadal axis. How can I begin to troubleshoot this?
If you observe unexpected phenotypes, a systematic approach is recommended. First, confirm that the observed effects are not downstream consequences of the intended hormonal changes. For instance, significant reductions in testosterone or estrogen can have widespread physiological effects. If these can be ruled out, consider designing experiments to investigate potential off-target effects, such as ex vivo tissue bath experiments or in vitro receptor binding assays using tissues or cells from your model system that exhibit the unexpected phenotype.
Troubleshooting Guide
| Observed Issue | Potential Cause (On-Target Related) | Potential Cause (Off-Target Related - Hypothetical) | Recommended Action |
| Unexpected changes in animal behavior (e.g., altered activity levels, anxiety-like behavior) | Fluctuations or suppression of sex hormones (testosterone, estrogen) are known to influence behavior. | Direct interaction with neuronal receptors in the central nervous system. | 1. Measure serum levels of LH, FSH, and gonadal steroids to correlate with behavioral changes. 2. Include a control group with surgical gonadectomy to mimic the hormonal state. 3. Consider targeted in vitro studies on neuronal cell lines. |
| Unexplained weight loss or gain | Altered metabolic state due to hypogonadism. | Interaction with receptors involved in metabolic regulation (e.g., insulin, glucagon, or incretin (B1656795) receptors). | 1. Monitor food and water intake. 2. Analyze key metabolic markers in blood (glucose, insulin, lipids). 3. Conduct in vitro binding assays with relevant metabolic receptors. |
| Cardiovascular changes (e.g., altered blood pressure, heart rate) | Long-term hormonal changes can have cardiovascular implications. | Direct effects on cardiovascular receptors or ion channels. | 1. Monitor cardiovascular parameters closely. 2. Use ex vivo models (e.g., isolated heart, aortic ring preparations) to test for direct effects of the analog. |
| Local inflammation or irritation at the injection site | Immune response to the peptide or formulation components. | Non-specific activation of local immune cells or inflammatory pathways. | 1. Examine the injection site histologically. 2. Test different vehicle formulations. 3. Culture local immune cells with the analog to assess cytokine release. |
On-Target Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known on-target signaling pathway of this compound and a general workflow for investigating potential off-target effects.
Caption: On-target signaling of this compound in pituitary gonadotropes.
Caption: General workflow for investigating potential off-target effects.
Summary of On-Target Hormonal Effects
The primary in vivo effects of this compound are related to its potent agonist activity at the GnRH receptor, leading to changes in reproductive hormone levels.
| Hormone | Initial Effect (Acute Dosing) | Long-Term Effect (Chronic Dosing) |
| LH (Luteinizing Hormone) | ↑ Increase (flare) | ↓ Decrease (suppression) |
| FSH (Follicle-Stimulating Hormone) | ↑ Increase (flare) | ↓ Decrease (suppression) |
| Testosterone (in males) | ↑ Transient Increase | ↓ Decrease to castrate levels |
| Estrogen (in females) | ↑ Transient Increase | ↓ Decrease to postmenopausal levels |
Experimental Protocols
As specific protocols for assessing the off-target effects of this particular analog are not available, we provide a generalized protocol for a competitive binding assay, a common method for evaluating receptor binding selectivity.
Protocol: General Competitive Radioligand Binding Assay
Objective: To determine if this compound binds to a specific, non-GnRH receptor of interest.
Materials:
-
Membrane preparation from cells or tissue expressing the receptor of interest.
-
A specific radioligand for the receptor of interest (e.g., ³H- or ¹²⁵I-labeled).
-
This compound.
-
A known unlabeled ligand for the receptor of interest (for positive control).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and counter or gamma counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the known unlabeled ligand in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand to each well.
-
Competition: Add the serially diluted this compound or the unlabeled control ligand to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of the known unlabeled ligand).
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: After drying the filter mat, add scintillation fluid to each well (for ³H) or count the plate directly in a gamma counter (for ¹²⁵I).
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) for this compound. A low IC₅₀ value would suggest potential off-target binding.
References
Troubleshooting inconsistent results in LHRH analog experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in LHRH (GnRH) analog experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Cell Culture and Handling
Q1: Why am I observing high variability in cell response between experiments using the same LHRH analog?
A1: High variability often stems from inconsistencies in cell culture practices. Key factors to consider include:
-
Cell Line Integrity: Ensure you are using the correct cell line through regular authentication (e.g., STR profiling).[1][2] Misidentified or cross-contaminated cell lines can lead to unreliable and irreproducible results.[2][3]
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering receptor expression and signaling responses.
-
Cell Health and Confluency: Always initiate experiments with healthy, viable cells at a consistent confluency. Over-confluent or sparse cultures can behave differently.[1] Regularly inspect cultures for signs of stress or contamination.[1]
-
Serum and Media Variability: Use a single, quality-tested batch of fetal bovine serum (FBS) for a set of experiments, as batch-to-batch variation can significantly impact cell growth and response.[1] Ensure media pH, osmolarity, and nutrient levels are optimized and consistent.[1]
-
Mycoplasma Contamination: Periodically test your cultures for mycoplasma. This common and often undetected contaminant can alter a wide range of cellular functions, leading to inconsistent data.[1][3]
Q2: My cells are showing a diminished response to the LHRH agonist over time. What could be the cause?
A2: This is a common phenomenon known as desensitization or downregulation. Continuous or prolonged exposure to an LHRH agonist can lead to a decrease in the number of LHRH receptors on the cell surface and uncouple the signal transduction mechanism.[4][5] This results in a reduced cellular response. To mitigate this:
-
Consider the duration of your treatment. Short-term (acute) exposure typically stimulates, while long-term (chronic) exposure can be inhibitory.[4]
-
If studying stimulatory effects, use shorter incubation times.
-
For experiments requiring prolonged treatment, be aware that the initial stimulatory "flare" effect will be followed by suppression.[6][7][8]
Category 2: Reagent and Compound Handling
Q3: I suspect my LHRH analog may have degraded. How should I properly store and handle it?
A3: The stability of peptide analogs is critical for reproducible results. While many LHRH analogs are stable, improper handling can cause degradation.[9][10]
-
Storage: Store lyophilized powder at -20°C or -80°C. Once reconstituted, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10]
-
Reconstitution: Use sterile, high-quality solvents (e.g., sterile water, DMSO, or a buffer recommended by the manufacturer).
-
Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Do not store diluted solutions at 4°C for extended periods.
-
Stability: Some LHRH analogs can withstand mild heating and short-term refrigeration without a significant loss of biological activity.[9] However, susceptibility to hydrolysis by cell-surface peptidases can be a factor in some experimental systems.[11]
Category 3: Experimental Design and Data Interpretation
Q4: What is the difference between an LHRH agonist and an antagonist, and how does it affect my experimental outcome?
A4: Agonists and antagonists have distinct mechanisms of action that produce different biological effects.
-
LHRH Agonists: These analogs bind to and activate the LHRH receptor, initially causing a surge in LH and FSH secretion (the "flare" effect).[6] However, continuous exposure leads to receptor downregulation and desensitization, ultimately suppressing hormone production.[4][12]
-
LHRH Antagonists: These analogs act by competitively blocking the LHRH receptor, preventing the binding of natural LHRH.[4][12] This leads to a rapid and direct suppression of gonadotropin release without an initial flare-up.[8][12]
Your choice of analog should align with your experimental goals—whether you aim to study initial stimulation or sustained suppression.
Q5: My in vitro results with an LHRH analog on a cancer cell line are inconsistent. What could be the issue?
A5: Inconsistent effects on cancer cell lines can be due to several factors:
-
Receptor Expression: Verify that your cell line expresses LHRH receptors (also known as GnRH receptors).[4] The level of receptor expression can vary significantly between cell lines and even with passage number.
-
Signaling Pathway: The LHRH receptor in some cancer cells, like prostate cancer cells, may be coupled to a different signaling pathway (Gαi-cAMP) than in pituitary cells (Gαq/11-PLC).[13][14] This difference can lead to direct inhibitory effects on cell growth rather than the stimulatory effects seen in gonadotrophs.[13]
-
Direct vs. Indirect Effects: LHRH analogs can have direct effects on tumor cells that express the receptor, or indirect effects by suppressing sex steroid production.[4][12] Your in vitro system will only measure direct effects. Ensure your experimental design accounts for this.
Data Presentation: LHRH Analog Characteristics
Table 1: Comparison of LHRH Agonist vs. Antagonist Actions
| Feature | LHRH Agonist | LHRH Antagonist |
| Mechanism of Action | Activates LHRH receptor[6] | Competitively blocks LHRH receptor[4][12] |
| Initial Effect on LH/FSH | "Flare" - transient surge/increase[6][7] | Rapid decrease/suppression[8][12] |
| Long-Term Effect on LH/FSH | Suppression via receptor downregulation[4] | Sustained suppression[12] |
| Onset of Testosterone Suppression | 2-4 weeks[14] | Rapid, within days[15] |
| Common Examples | Leuprolide, Goserelin, Triptorelin | Degarelix, Cetrorelix, Ganirelix[12][15] |
Table 2: Reported Binding Affinities of Select GnRH/LHRH Analogs
| Compound | Receptor Type | Cell/Tissue | Reported EC50 / Kd |
| GnRH-I | Bovine Type I GnRH Receptor | COS-7 Cells | 9.65 nM (Kd)[16] |
| GnRH-I | Human Type I GnRH Receptor | COS-7 Cells | 1.76 nM (Kd)[16] |
| GnRH-II Agonist ([d-Lys⁶]GnRH-II) | GnRH-I Receptor | Intact Cells | 25.63 nmol/L (EC50)[17] |
| GnRH-II Antagonist | GnRH-I Receptor | Intact Cells | 0.52 - 0.76 nmol/L (EC50)[17] |
| 125I-[His5,D-Tyr6]GnRH | GnRH Receptor | N/A | 0.19 nM (Kd)[18] |
Experimental Protocols
Protocol 1: Cell Viability / Proliferation Assay (MTS Method)
This protocol provides a general guideline for assessing the effect of LHRH analogs on the proliferation of adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
Complete growth medium
-
LHRH analog stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,500-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[19]
-
Serum Starvation (Optional): If studying signaling pathways sensitive to growth factors in serum, replace the medium with serum-free or low-serum (e.g., 0.5%) medium and incubate for another 24 hours.[19]
-
Treatment: Prepare serial dilutions of the LHRH analog in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the analog (or vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[19][20]
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[21]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[21] The incubation time should be optimized for the cell line being used.
-
Data Acquisition: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control.
Protocol 2: Competitive Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of an LHRH analog using a radiolabeled competitor.
Materials:
-
Cells or cell membranes expressing the LHRH receptor
-
Radiolabeled LHRH analog (e.g., [¹²⁵I]buserelin)[22]
-
Unlabeled LHRH analog (the compound to be tested)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation (if applicable): Prepare plasma membranes from cells expressing the LHRH receptor as per standard laboratory protocols.[22]
-
Assay Setup: In assay tubes, combine a constant amount of cell membranes (or whole cells), a fixed concentration of the radiolabeled LHRH analog, and varying concentrations of the unlabeled competitor analog.
-
Incubation: Incubate the mixture for a sufficient time at an appropriate temperature (e.g., 4°C or room temperature) to reach binding equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Analyze the data using a non-linear regression curve-fitting program to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).[22]
Visualizations: Pathways and Workflows
Caption: LHRH receptor signaling pathways in pituitary versus cancer cells.[13][14][23]
Caption: General experimental workflow for in vitro testing of LHRH analogs.
Caption: A decision tree for troubleshooting inconsistent LHRH analog results.
References
- 1. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 2. 一貫性の向上:細胞培養成功のためのヒントとコツ [sigmaaldrich.com]
- 3. Applying good cell culture practice to novel systems | Culture Collections [culturecollections.org.uk]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. TreatmentGPS [treatmentgps.com]
- 7. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GnRH Agonists and Antagonists (Chapter 5) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]
- 9. Thermal stability of a long-acting analogue of luteinizing hormone releasing hormone (D-trp6-pro9-NEt-LHRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic stability of the LHRH antagonist antide to cell-surface peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. UQ eSpace [espace.library.uq.edu.au]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
How to prevent degradation of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound can degrade in solution?
A1: While specific degradation pathways for this analogue are not extensively published, based on the structure and data from related LHRH analogues, the primary degradation routes are likely to be:
-
Oxidation: The Tryptophan (Trp) and Tyrosine (Tyr) residues are susceptible to oxidation. This can be accelerated by exposure to oxygen, metal ions, and light.
-
Deamidation: The Azaglycine (Azagly) at position 10, while generally increasing stability against enzymatic degradation, could be susceptible to hydrolysis under certain pH and temperature conditions. Other residues like Glutamine or Asparagine, if present in related sequences, are also prone to deamidation.
-
Aggregation: Hydrophobic LHRH analogues can self-associate and form aggregates, especially at higher concentrations. This can lead to precipitation and loss of biological activity.
-
Hydrolysis: Cleavage of peptide bonds can occur at acidic or alkaline pH, particularly at elevated temperatures.
Q2: What is the optimal pH for storing this compound in solution?
A2: For the parent molecule, LHRH, maximum stability in aqueous solution is observed around pH 6.05. While the D-amino acid and Azaglycine substitutions in this compound enhance stability, it is advisable to maintain the pH of the solution in a weakly acidic range, between pH 5.0 and 6.5 , to minimize hydrolysis and deamidation.
Q3: What are the recommended storage temperatures for solutions of this peptide?
A3: For short-term storage (hours to a few days), solutions should be kept refrigerated at 2-8°C . For long-term storage, it is highly recommended to aliquot the peptide solution and store it frozen at -20°C or -80°C . Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation.
Q4: Can I use standard phosphate-buffered saline (PBS) to dissolve this compound?
A4: While PBS is a common biological buffer, its pH of 7.4 may not be optimal for the long-term stability of this peptide. If PBS must be used for experimental reasons, prepare the solution fresh and use it promptly. For storage, consider a buffer system that maintains a pH between 5.0 and 6.5, such as a citrate (B86180) or acetate (B1210297) buffer.
Q5: What are the visual signs of peptide degradation or instability in my solution?
A5: Visual indicators of degradation can include:
-
Cloudiness or precipitation: This may indicate aggregation or insolubility.
-
Discoloration: A yellowing of the solution could suggest oxidation of aromatic residues like Tryptophan.
If you observe any of these changes, it is recommended to perform an analytical assessment of the peptide's purity.
Troubleshooting Guides
Issue 1: Loss of Peptide Activity in Bioassay
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation (Oxidation, Hydrolysis) | 1. Verify Solution pH: Ensure the pH of your stock and working solutions is between 5.0 and 6.5. 2. Use Fresh Solutions: Prepare solutions fresh before each experiment. 3. Incorporate Antioxidants: If oxidation is suspected, consider adding antioxidants like methionine or ascorbic acid to the buffer. 4. Degas Buffers: To minimize dissolved oxygen, degas your buffers before use. |
| Aggregation | 1. Lower Concentration: Work with the lowest effective concentration of the peptide. 2. Avoid Agitation: Do not vortex peptide solutions vigorously. Mix by gentle inversion. 3. Add Excipients: Consider including stabilizers like sucrose (B13894) or mannitol (B672) in your formulation. |
| Adsorption to Surfaces | 1. Use Low-Binding Tubes: Store and handle peptide solutions in low-protein-binding polypropylene (B1209903) tubes. 2. Include a Carrier Protein: For very dilute solutions, adding a carrier protein like bovine serum albumin (BSA) can prevent adsorption, if compatible with your assay. |
Issue 2: Appearance of New Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Oxidized Peptide | 1. Protect from Light: Store solutions in amber vials or protect them from light. 2. Chelate Metal Ions: Add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your buffer to sequester trace metal ions that can catalyze oxidation. 3. Perform Forced Oxidation Study: To confirm the identity of the new peak, intentionally oxidize a sample (e.g., with a low concentration of hydrogen peroxide) and compare the chromatograms. |
| Deamidated or Hydrolyzed Fragments | 1. Control pH and Temperature: Strictly maintain the recommended pH (5.0-6.5) and temperature (refrigerated or frozen) during storage and handling. 2. Forced Degradation Study: Subject a sample to acidic and basic conditions to generate degradation products and aid in peak identification. |
| Aggregates | 1. Use Size-Exclusion Chromatography (SEC): SEC can be used to detect and quantify soluble aggregates. 2. Review Handling Procedures: Ensure gentle mixing and avoidance of repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes stability data for the parent LHRH molecule. Note that this compound is expected to be significantly more stable due to its modifications.
| Condition | Parameter | Value (for native LHRH) |
| pH | Optimal pH for maximum stability | ~6.05 |
| Temperature | Shelf-life (t90) at 25°C and pH 6.05 | ~4 years |
| Temperature | Activation Energy for degradation at pH 6.05 | 23.4 kcal/mol |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the peptide under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.
-
Prepare Stock Solution: Dissolve this compound in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.5) to a concentration of 1 mg/mL.
-
Aliquot for Stress Conditions: Distribute the stock solution into separate, clearly labeled low-binding microcentrifuge tubes for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.01 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.01 M. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a sample at 80°C for 48 hours.
-
Photostability: Expose a sample in a clear vial to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Neutralize and Analyze: Before analysis, neutralize the acid and base-stressed samples.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating method like reverse-phase HPLC (see Protocol 2).
Protocol 2: HPLC-Based Stability Assay
This protocol outlines a general method for assessing the purity and stability of this compound over time.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure: a. Prepare the peptide solution at the desired concentration in the test buffer. b. Store the solution under the desired storage conditions (e.g., 4°C, 25°C, 40°C). c. At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot. d. Inject a fixed volume onto the HPLC system. e. Record the chromatogram and integrate the peak areas. f. Calculate the percentage of the main peptide peak relative to the total peak area to determine purity and degradation over time.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for a forced degradation study of the peptide.
Technical Support Center: LHRH Analogue-Insensitive Pituitary Models
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), analogues. This guide provides troubleshooting advice and detailed protocols for addressing a lack of pituitary response to LHRH analogues in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My pituitary cell culture (or animal model) is not responding to the LHRH agonist. What are the primary reasons this might be happening?
A1: A lack of response to an LHRH agonist is typically due to pituitary desensitization and receptor downregulation.[1][2][3] This occurs after continuous or prolonged exposure to the agonist, leading to a decrease in LHRH receptors on the pituitary gonadotroph cells.[2][4] Other potential causes include mutations in the LHRH receptor gene, which can lead to GnRH insensitivity, or issues with the experimental setup itself.[5]
Q2: What is the underlying mechanism of LHRH receptor downregulation?
A2: Continuous stimulation of the LHRH receptor by an agonist triggers a process of desensitization. This involves receptor internalization and a reduction in the synthesis of new receptors.[1][2] The signaling pathway involves G-proteins (primarily Gq/11), activation of phospholipase C, and downstream signaling cascades that, when chronically activated, lead to the downregulation of LHRH receptor mRNA expression.[6][7]
Q3: How can I confirm that pituitary desensitization is the cause of the lack of response in my model?
A3: You can perform a "GnRH challenge test".[8] This involves administering a bolus of GnRH to your desensitized model and measuring the luteinizing hormone (LH) and follicle-stimulating hormone (FSH) response. A blunted or absent LH/FSH surge compared to a non-desensitized control would confirm desensitization.[8][9]
Q4: Are there alternatives to LHRH agonists if my model has become insensitive?
A4: Yes, LHRH antagonists can be used. Unlike agonists, which initially stimulate and then suppress gonadotropin release, antagonists competitively bind to the LHRH receptor and block its activation without causing an initial surge. This can be an effective alternative for achieving pituitary suppression in a desensitized model.
Q5: My experiment involves long-term suppression of the pituitary-gonadal axis. How long does it typically take to achieve desensitization with an LHRH agonist?
A5: The timeline for achieving pituitary desensitization can vary depending on the agonist, dose, and model system. In clinical applications, castrate levels of testosterone (B1683101) are typically reached within 2 to 4 weeks of initiating therapy.[2] For in vitro models, desensitization can be observed within hours of continuous exposure.[9][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving a lack of pituitary response to LHRH analogues in your experiments.
Step 1: Verify Experimental Reagents and Conditions
| Parameter | Troubleshooting Step | Rationale |
| LHRH Analogue | - Confirm the identity, purity, and concentration of the analogue. - Check the storage conditions and expiration date. - Prepare fresh solutions for each experiment. | Degradation or incorrect concentration of the agonist is a common source of experimental failure. |
| Cell Culture/Animal Model | - Verify the health and viability of the pituitary cells or the physiological status of the animal model. - Ensure the model is known to express functional LHRH receptors. - For cell lines, check passage number and for signs of contamination. | The biological system must be healthy and capable of responding. |
| Assay Conditions | - Review the protocol for the endpoint measurement (e.g., ELISA for LH/FSH). - Ensure all reagents for the assay are within their expiration dates and properly calibrated. - Run appropriate positive and negative controls. | The method used to measure the response must be accurate and reliable. |
Step 2: Assess LHRH Receptor Functionality
If reagents and conditions are verified, the next step is to determine if the lack of response is due to a fundamental issue with the LHRH receptors in your model.
dot
Caption: Troubleshooting workflow for no pituitary response.
Expected Hormonal Response Comparison
The following table summarizes the expected changes in key hormones in responsive versus non-responsive (desensitized) pituitary models after administration of an LHRH agonist.
| Hormone | Responsive Model (Acute Stimulation) | Non-Responsive/Desensitized Model (Chronic Stimulation) |
| LH | Initial sharp increase, followed by a decline. | Basal levels are suppressed; no significant increase after agonist challenge.[8][9] |
| FSH | Initial increase (may be less pronounced than LH). | Basal levels are suppressed; no significant increase after agonist challenge.[8] |
| Testosterone/Estradiol | Initial surge due to LH/FSH stimulation, followed by a drop to castrate/low levels. | Maintained at castrate/low levels. |
Key Experimental Protocols
Protocol 1: GnRH Challenge Test for Assessing Pituitary Desensitization
Objective: To determine if the pituitary is desensitized to LHRH agonist stimulation.
Methodology:
-
Baseline Sampling: Collect a baseline blood sample (in vivo) or media sample (in vitro) to measure basal LH and FSH levels.
-
GnRH Administration: Administer a standard bolus dose of GnRH (e.g., 100 µg intravenously in human studies, adjust for animal models based on weight).[8]
-
Post-Stimulation Sampling: Collect samples at multiple time points after GnRH administration (e.g., 15, 30, 60, and 120 minutes) to measure the peak LH and FSH response.
-
Analysis: Compare the fold-change in LH and FSH from baseline in the test model to a control (non-desensitized) model. A significantly blunted or absent response indicates desensitization.[8]
Protocol 2: LHRH Receptor Binding Assay
Objective: To quantify the number and affinity of LHRH receptors on pituitary cells.
Methodology:
-
Cell Preparation: Prepare pituitary cell membranes or use whole cells.
-
Incubation: Incubate the cells/membranes with a radiolabeled LHRH analogue (e.g., [125I]buserelin) at various concentrations.
-
Competition: For each concentration of the radiolabeled ligand, run a parallel set of incubations with an excess of unlabeled LHRH analogue to determine non-specific binding.
-
Separation: Separate bound from free radioligand by filtration or centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction.
-
Analysis: Perform Scatchard analysis to determine the receptor density (Bmax) and dissociation constant (Kd). A significant decrease in Bmax compared to control cells indicates receptor downregulation.
Protocol 3: Inositol (B14025) Phosphate (IP) Accumulation Assay
Objective: To assess the functional coupling of the LHRH receptor to its downstream signaling pathway.
Methodology:
-
Cell Labeling: Label pituitary cells with [3H]-myo-inositol overnight.
-
Wash and Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Stimulation: Stimulate the cells with the LHRH analogue for a defined period (e.g., 60 minutes).
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Purification: Separate the total inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fraction using liquid scintillation counting. An increase in IP accumulation upon stimulation indicates a functional receptor and signaling pathway.
Signaling Pathways and Mechanisms
LHRH Agonist-Induced Desensitization
LHRH agonists initially cause a surge in LH and FSH by stimulating the LHRH receptor. However, prolonged and continuous activation leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin secretion.
dot
Caption: LHRH agonist signaling and desensitization pathway.
References
- 1. The regulation of LHRH action at the pituitary and gonadal receptor level: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pituitary desensitization and the regulation of pituitary gonadotropin-releasing hormone (GnRH) receptors following chronic administration of a superactive GnRH analog and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin-releasing hormone insensitivity - Wikipedia [en.wikipedia.org]
- 6. Luteinizing Hormone Receptor mRNA Down-Regulation Is Mediated through ERK-Dependent Induction of RNA Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hi-Affi™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. The GnRH challenge test: a quantitative measure of pituitary desensitization during GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The luteinizing hormone-releasing hormone (LHRH)-desensitized rat pituitary: luteinizing hormone responsiveness to LHRH in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Injection Site Reactions with Peptide Hormones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) associated with peptide hormone administration during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of injection site reactions with peptide hormones?
A1: Injection site reactions (ISRs) are frequently observed with subcutaneously administered peptide hormones. These reactions are typically characterized by pain, redness, swelling, itching, and induration at the injection site. The primary causes can be categorized as follows:
-
Immune-Mediated Responses: The introduction of a foreign peptide can trigger a localized immune response. This can involve mast cell degranulation and histamine (B1213489) release, leading to classic inflammatory symptoms. Some peptides are more prone to causing such reactions.[1][2] Peptide aggregates, which can form during manufacturing or reconstitution, can also enhance immunogenicity.[3]
-
Formulation-Related Factors: The physicochemical properties of the peptide formulation play a crucial role. Factors such as non-physiological pH, hypertonicity, and the presence of certain excipients or preservatives (like benzyl (B1604629) alcohol) can cause irritation and pain upon injection.[1]
-
Administration Technique: Improper injection technique, such as injecting into muscle instead of subcutaneous tissue, repeated use of the same injection site, or a high injection volume or speed, can lead to tissue trauma and inflammation.[1][2]
-
Peptide-Specific Characteristics: Certain peptides, due to their sequence or structure, have a higher propensity to induce histamine release or local inflammation. For example, peptides like CJC-1295 have been noted to be more inflammatory.[1]
Q2: Which formulation parameters are critical for minimizing injection site reactions?
A2: Optimizing the formulation is a key strategy to enhance patient compliance and ensure data integrity in preclinical and clinical studies. Critical parameters include:
-
pH and Buffer System: Formulations with a pH close to physiological levels (around 7.4) are generally better tolerated. The choice of buffer is also important; for instance, citrate (B86180) buffers have been associated with more injection pain compared to histidine or acetate (B1210297) buffers.[4]
-
Tonicity: Isotonic formulations are preferred to minimize pain. Hypertonic or hypotonic solutions can cause osmotic stress on cells at the injection site, leading to irritation.
-
Excipients: The selection of appropriate excipients is vital. While some are necessary for stability, they can also contribute to ISRs. For example, certain preservatives may cause local reactions.[1] The use of stabilizing excipients that reduce peptide aggregation can indirectly minimize immunogenicity-related ISRs.
-
Purity and Aggregates: Ensuring high purity of the peptide and minimizing the presence of aggregates is crucial, as aggregates can be more immunogenic.[3]
Q3: What are the best practices for subcutaneous injection administration to reduce the risk of reactions?
A3: Proper administration technique is fundamental in preventing ISRs. Key recommendations include:
-
Site Rotation: Systematically rotate injection sites to prevent localized tissue stress and inflammation from repeated injections in the same area.[1][5]
-
Injection Volume and Speed: Use the smallest practical injection volume. For larger volumes, consider splitting the dose into two separate injections. Inject the solution slowly and steadily to minimize tissue distension and trauma.[2]
-
Needle Selection: Use a fine-gauge needle (e.g., 31-gauge) to reduce tissue damage and discomfort.[2]
-
Temperature of Injectate: Allowing refrigerated solutions to come to room temperature before injection can reduce discomfort.[2]
-
Aseptic Technique: Always use sterile needles and syringes and clean the injection site with an alcohol wipe and allow it to dry completely before injection to prevent infection.[1]
Q4: How can I troubleshoot unexpected or severe injection site reactions during my experiments?
A4: If you encounter unexpected or severe ISRs, a systematic troubleshooting approach is necessary:
-
Characterize the Reaction: Document the nature of the reaction (e.g., erythema, edema, pain, necrosis), its onset, duration, and severity.
-
Review the Formulation:
-
pH and Osmolality: Verify that the pH and osmolality of the formulation are within an acceptable physiological range.
-
Excipients: Investigate if any of the excipients are known to cause local irritation at the concentrations used.
-
Peptide Aggregation: Analyze the formulation for the presence of peptide aggregates, which can be a sign of instability and a potential trigger for immunogenicity.
-
-
Evaluate the Administration Protocol:
-
Injection Site: Ensure proper site rotation and that injections are consistently subcutaneous.
-
Volume and Speed: Assess if the injection volume or speed could be contributing to the reactions.
-
-
Consider In Vitro and In Vivo Models: If the issue persists, consider using the experimental protocols outlined below to assess the immunogenic potential and local tolerance of your peptide formulation.
Troubleshooting Guides
Guide 1: Addressing Injection Site Pain
| Symptom | Potential Cause | Troubleshooting Steps |
| Immediate, sharp pain upon injection | Formulation pH is too low (acidic). | - Measure the pH of the formulation. - Adjust the pH to be closer to physiological neutrality (pH 7.0-7.4) using an appropriate buffer system if peptide stability allows. - Consider using a buffer known to be less painful, such as histidine or acetate, instead of citrate.[4] |
| Formulation is hypertonic. | - Measure the osmolality of the formulation. - Adjust the tonicity to be isotonic (approximately 280-300 mOsm/kg) by modifying the concentration of tonicity-adjusting agents. | |
| Lingering pain and discomfort after injection | High injection volume or rapid injection speed. | - Reduce the injection volume if possible. For larger volumes, consider splitting the dose. - Train personnel to inject slowly and consistently. |
| Irritating excipients or preservatives. | - Review the literature for the irritant potential of the excipients used. - If possible, substitute with less irritating alternatives. |
Guide 2: Managing Redness, Swelling, and Itching
| Symptom | Potential Cause | Troubleshooting Steps |
| Localized redness, swelling, and itching shortly after injection | Histamine release due to mast cell degranulation. | - For preclinical studies, consider co-administration of an antihistamine to confirm the mechanism. - Evaluate the peptide's potential to activate mast cells using an in vitro histamine release assay (see Experimental Protocols). |
| Immunogenic reaction to the peptide or aggregates. | - Analyze the peptide formulation for the presence of aggregates using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS). - Assess the immunogenic potential using an in vitro monocyte activation test (see Experimental Protocols). | |
| Persistent or worsening redness and swelling | Localized inflammatory response or infection. | - Ensure strict aseptic technique during preparation and administration. - If infection is suspected in animal models, microbiological analysis of the injection site may be necessary. - For persistent inflammation, evaluate the local tolerance of the formulation using an in vivo model (see Experimental Protocols). |
Quantitative Data on Injection Site Reactions
Table 1: Comparison of Injection Site Reaction (ISR) Incidence for Selected Peptide Hormones
| Peptide Hormone | Indication | ISR Incidence | Notes |
| Enfuvirtide | HIV | ~98%[6][7] | Reactions are typically mild to moderate and include pain, erythema, induration, and nodules.[6] |
| Glatiramer Acetate | Multiple Sclerosis | ~5% discontinuation due to ISRs[8] | Common reactions include redness, pain, swelling, and itching. Lipoatrophy can occur with long-term use.[5][8] |
| Liraglutide | Type 2 Diabetes, Obesity | Common | Gastrointestinal side effects are more prominent, but injection site reactions like rash or redness can occur.[9] |
| Semaglutide | Type 2 Diabetes, Obesity | Common | Generally considered to have a higher incidence of gastrointestinal side effects compared to liraglutide, though injection site reactions are also reported.[10][11] |
| Octreotide LAR | Acromegaly, Neuroendocrine Tumors | Mean pain score: 2.4 (on a 0-10 scale)[12] | Intramuscular injection. |
| Lanreotide Autogel | Acromegaly, Neuroendocrine Tumors | Mean pain score: 1.9 (on a 0-10 scale)[12] | Deep subcutaneous injection. |
| Abaloparatide | Osteoporosis | User-reported side effects include injection site reactions. | Comparative data on ISR incidence with teriparatide is limited in head-to-head trials, though both are associated with ISRs.[13] |
| Teriparatide | Osteoporosis | User-reported side effects include pain at the injection site (11.7%).[13] |
Note: Incidence rates can vary based on the specific clinical trial, patient population, and formulation.
Experimental Protocols
Protocol 1: In Vitro Monocyte Activation Test (MAT) for Pyrogenicity and Immunogenicity Assessment
This protocol is adapted from methodologies using the THP-1 cell line to assess the potential of a peptide formulation to induce an inflammatory response.
Objective: To determine if a peptide formulation activates monocytes, leading to the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
Materials:
-
THP-1 cell line (human monocytic cell line)
-
RPMI-1640 culture medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
-
Test peptide formulation and vehicle control
-
Lipopolysaccharide (LPS) as a positive control
-
96-well cell culture plates
-
ELISA kits for human IL-6 and TNF-α
-
Incubator (37°C, 5% CO₂)
-
Plate reader for ELISA
Methodology:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Optional for macrophage differentiation: Add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. Remove the PMA-containing medium and replace it with fresh medium before adding the test substances.
-
-
Sample Preparation and Incubation:
-
Prepare serial dilutions of the test peptide formulation and the vehicle control in culture medium.
-
Prepare a standard curve of LPS (e.g., 0.01 to 100 EU/mL).
-
Add the prepared samples, controls, and standards to the wells containing the THP-1 cells.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.[14]
-
-
Cytokine Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IL-6 and/or TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the LPS control.
-
Compare the cytokine levels induced by the peptide formulation to the vehicle control. A significant increase in cytokine production indicates a potential for an inflammatory response.
-
Protocol 2: In Vivo Local Tolerance Study in a Rabbit Model
This protocol is based on general principles for assessing local tolerance of subcutaneously injected products.
Objective: To evaluate the local tissue reaction to a peptide formulation after a single or repeated subcutaneous injection in rabbits.
Materials:
-
Healthy, young adult New Zealand White rabbits
-
Test peptide formulation and vehicle control
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Clippers for fur removal
-
Skin marking pen
-
Calipers for measuring skin reactions
-
Histopathology equipment and reagents (formalin, paraffin (B1166041), H&E stain)
Methodology:
-
Animal Preparation:
-
Acclimatize the rabbits to the housing conditions.
-
On the day of dosing, clip the fur from the dorsal back region of each animal.
-
Divide the animals into a test group and a control group.
-
-
Administration:
-
Mark the injection sites on the back of each rabbit.
-
Administer a single subcutaneous injection of the test peptide formulation to the test group and the vehicle control to the control group. The injection volume should be appropriate for the size of the animal (e.g., 0.5-1.0 mL).
-
For repeated-dose studies, administer the injections daily for a specified period (e.g., 7-14 days), rotating the injection site slightly each day.[15]
-
-
Observation and Scoring:
-
Observe the injection sites at 24, 48, and 72 hours after the single injection (or daily in a repeated-dose study).
-
Score the reactions for erythema (redness) and edema (swelling) using a standardized scoring system (e.g., Draize scale).
-
Measure the diameter of any erythema or edema with calipers.
-
Note any other local reactions such as necrosis, ulceration, or eschar formation.
-
-
Histopathology:
-
At the end of the observation period, euthanize the animals.
-
Excise the injection sites and surrounding tissue.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides microscopically for signs of inflammation, necrosis, hemorrhage, and fibrosis.
-
-
Data Analysis:
-
Compare the macroscopic and microscopic scores between the test and control groups to determine the local tolerance of the peptide formulation.
-
Visualizations
Caption: Peptide-induced mast cell degranulation via MRGPRX2 signaling.
Caption: Troubleshooting workflow for injection site reactions.
References
- 1. Enfuvirtide (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Glatiramer (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. copaxone.com [copaxone.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. thebodypro.com [thebodypro.com]
- 8. Glatiramer Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 9. ro.co [ro.co]
- 10. Liraglutide vs Semaglutide: How do they compare? [drugs.com]
- 11. secondnature.io [secondnature.io]
- 12. A Randomized Trial Evaluating Patient Experience and Preference Between Octreotide Long-Acting Release and Lanreotide for Treatment of Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Pyrogen testing with the Monocyte Activation Test | Lonza [bioscience.lonza.com]
- 15. ikev.org [ikev.org]
Technical Support Center: Overcoming Resistance to LHRH Agagonist Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Luteinizing Hormone-Releasing Hormone (LHRH) agonist therapy in cancer models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to LHRH agonist therapy in prostate cancer models?
Resistance to LHRH agonist therapy, which leads to castration-resistant prostate cancer (CRPC), is driven by several key mechanisms that allow cancer cells to survive and proliferate despite low testosterone (B1683101) levels.[1][2][3] These mechanisms can be broadly categorized as:
-
Restored Androgen Receptor (AR) Signaling: This is the most common resistance pathway.[1][2]
-
AR Overexpression and Amplification: Cancer cells increase the number of ARs, making them hypersensitive to even minute amounts of remaining androgens.[2][3][4]
-
AR Mutations: Mutations in the AR's ligand-binding domain (LBD) can allow it to be activated by other molecules or can convert AR antagonists into agonists.[2][3][5]
-
AR Splice Variants (AR-Vs): The production of truncated AR proteins, most notably AR-V7, that lack the LBD. These variants are constitutively active, meaning they can initiate transcription without binding to an androgen.[6][7][8]
-
-
Intratumoral and Adrenal Androgen Synthesis: Prostate cancer cells can develop the ability to synthesize their own androgens (like testosterone and dihydrotestosterone) from precursors produced by the adrenal glands.[2][9][10]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote growth, effectively bypassing the need for AR signaling.[1] A key example is the "glucocorticoid receptor take-over," where the glucocorticoid receptor can regulate a similar set of genes to the AR.[5]
-
Complete AR Independence: In some cases, tumors evolve to become completely independent of the AR pathway, for example, by developing neuroendocrine features.[10]
Q2: My prostate cancer cell line (e.g., LNCaP) is showing reduced sensitivity to LHRH agonists in vitro. What should I investigate first?
When observing reduced sensitivity, the primary suspect is a change in the Androgen Receptor (AR) signaling axis. A logical first step is to investigate the expression of the full-length AR (AR-FL) and key AR splice variants (AR-Vs).
-
Assess AR-FL Expression: Perform quantitative PCR (qPCR) and Western blotting to determine if the AR gene is amplified or if AR protein is overexpressed. Increased AR levels can sensitize cells to low levels of androgens.[3]
-
Screen for AR Splice Variants: Check for the presence of AR-V7, the most clinically relevant splice variant.[6][7] Its presence indicates ligand-independent AR activation. (See Protocol 1 for detection methods).
-
Sequence the AR Gene: Analyze the AR ligand-binding domain for mutations that might alter ligand specificity or confer resistance to anti-androgens.[2]
Q3: How can resistance to LHRH agonists be overcome in experimental models?
Several strategies are employed to counteract resistance, primarily focusing on more comprehensively blocking androgen signaling or targeting the identified resistance mechanisms.
-
Next-Generation AR Signaling Inhibitors (ARSIs):
-
Abiraterone (B193195) Acetate: Inhibits CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenals, and the tumor itself.[1][9]
-
Enzalutamide (B1683756): A potent AR antagonist that blocks multiple steps in the AR signaling pathway, including nuclear translocation and DNA binding.[4]
-
-
Combination Therapies: Combining standard androgen deprivation therapy (ADT) with other agents often yields better results.
-
ADT + ARSI: This is a standard approach for CRPC and is now used in earlier disease stages.[11][12]
-
ADT + Chemotherapy: The addition of taxanes like docetaxel (B913) can be effective, partly because microtubules are important for AR nuclear trafficking.[9]
-
ADT + PARP Inhibitors: In tumors with DNA repair deficiencies (e.g., BRCA1/2 mutations), combining ADT with a PARP inhibitor like talazoparib (B560058) can be effective.[13][14]
-
-
Directly Targeting AR Splice Variants: Novel therapeutic agents are being developed to specifically target the N-terminal domain (NTD) of the AR, which is present in both full-length and splice variant forms.[7][8]
Q4: What is the role of LHRH agonists in breast cancer and what does resistance entail?
In premenopausal women with hormone receptor-positive (HR+) breast cancer, LHRH agonists (e.g., goserelin) are used to suppress ovarian estrogen production, inducing a medical menopause.[15] This is a form of endocrine therapy. Resistance in this context occurs when the cancer cells find alternative ways to grow despite the low-estrogen environment.[16] Mechanisms include:
-
Activation of Escape Pathways: Crosstalk between the estrogen receptor (ER) and growth factor receptor pathways (e.g., PI3K/AKT/mTOR, MAPK) can promote ligand-independent ER activation and cell survival.[16][17]
-
ESR1 Mutations: Mutations in the gene for the estrogen receptor can make it constitutively active.[18]
-
Upregulation of Cell Cycle Regulators: Overexpression of proteins like cyclin D1 can drive cell proliferation.[16]
Strategies to overcome this resistance often involve combining endocrine therapy with targeted agents like CDK4/6 inhibitors or mTOR inhibitors.[16][19]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action / Troubleshooting Step |
| Rising PSA levels in xenograft model despite castration (LHRH agonist treatment). | 1. AR gene amplification/overexpression.2. Expression of AR splice variants (e.g., AR-V7).3. Intratumoral androgen synthesis. | 1. Excise tumor tissue and perform IHC, qPCR, or Western blot for AR-FL and AR-V7. (See Protocol 1)2. Analyze tumor tissue for expression of steroidogenic enzymes (e.g., CYP17A1) via qPCR.[9]3. Treat a cohort with a next-generation ARSI like enzalutamide or abiraterone and monitor tumor volume and PSA.[3][12] |
| In vitro, cells are resistant to enzalutamide after developing LHRH agonist resistance. | 1. High expression of AR-V7, which lacks the LBD targeted by enzalutamide.[8]2. Activation of bypass pathways (e.g., Glucocorticoid Receptor).[5] | 1. Confirm AR-V7 expression at the protein level. (See Protocol 1)2. Test combination therapies, such as an inhibitor of the AR N-terminal domain (e.g., EPI-001) or a PARP inhibitor if the cell line has a relevant mutation.[7]3. Assess glucocorticoid receptor expression and activity. |
| Difficulty detecting AR-V7 protein expression despite positive mRNA results. | 1. Low protein abundance or stability.2. Antibody specificity or quality issues. | 1. Use a validated, high-specificity monoclonal antibody for AR-V7 (e.g., RM7).[20]2. Ensure appropriate controls are used (e.g., 22Rv1 cell line as a positive control, LNCaP as a negative control).3. Optimize Western blot protocol: use fresh lysates, protease inhibitors, and appropriate transfer conditions. |
Quantitative Data Summary
The following tables summarize data from key studies on overcoming resistance.
Table 1: Efficacy of Combination Therapies in Castration-Resistant Prostate Cancer (CRPC)
| Treatment Combination | Patient Population | Primary Endpoint | Result |
| Denosumab vs. Zoledronic Acid | Men with CRPC | Time to first skeletal-related event (SRE) | 20.7 months vs. 17.1 months (P=0.008)[21] |
| Enzalutamide + ADT vs. Placebo + ADT | Non-metastatic CRPC | Radiographic progression-free survival (rPFS) | Not reached vs. 19.0 months (HR 0.39)[12] |
| Apalutamide + ADT vs. ADT alone | Biochemically recurrent PC | Time to castration-resistant prostate cancer | HR 0.58 (P=0.0283)[22] |
Table 2: Adverse Events (Grade ≥3) of Special Interest for Next-Generation Hormonal Agents
| Agent | Adverse Event | Incidence (%) |
| Enzalutamide | Fatigue | ~33% (all grades)[21] |
| Enzalutamide | Cardiovascular events | 6.1%[21] |
| Enzalutamide | Seizure | <1%[21] |
| Talazoparib + Enzalutamide | Anemia (leading to dose interruption) | 44.0%[14] |
| Talazoparib + Enzalutamide | Neutropenia (leading to dose interruption) | 13.6%[14] |
Experimental Protocols & Visualizations
Protocol 1: Detection of AR-V7 Expression
This protocol outlines methods to detect the AR-V7 splice variant at both the mRNA and protein levels.
1.1. RNA Detection via Reverse Transcription quantitative PCR (RT-qPCR)
-
Objective: To quantify the relative expression of AR-V7 mRNA.
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers specific to the unique splice junction of AR-V7 (spanning exon 3 and the cryptic exon 3, CE3), and primers for a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets or pulverized tumor tissue according to the kit manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.
-
qPCR: Set up qPCR reactions using AR-V7 specific primers and housekeeping gene primers. A common forward primer in exon 3 and a reverse primer in CE3 are used.
-
Analysis: Calculate the relative expression of AR-V7 using the delta-delta Ct (ΔΔCt) method, normalized to the housekeeping gene and a negative control cell line (e.g., LNCaP).
-
1.2. Protein Detection via Western Blot
-
Objective: To detect the AR-V7 protein (~80 kDa).
-
Materials: RIPA buffer with protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (AR-V7 specific, e.g., RM7; AR N-terminus), secondary HRP-conjugated antibody, ECL substrate.
-
Procedure:
-
Protein Lysate Preparation: Lyse cells in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate with the primary AR-V7 antibody overnight at 4°C.
-
Detection: Wash, then incubate with the secondary antibody for 1 hour at room temperature. Apply ECL substrate and image the blot. Use an antibody against the AR N-terminus to detect both AR-FL and AR-V7.
-
Protocol 2: In Vitro Bioassay for LHRH Agonist Sensitivity
This protocol is adapted for assessing the downstream effect of LHRH agonists on cancer cell proliferation.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an LHRH agonist on a hormone-sensitive cancer cell line.
-
Materials: Hormone-sensitive prostate (e.g., LNCaP) or breast (e.g., MCF-7) cancer cell line, appropriate culture medium, charcoal-stripped fetal bovine serum (CSS), LHRH agonist (e.g., leuprolide), a proliferation assay kit (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Cell Culture Preparation: Culture cells in standard medium. Two to three days before the assay, switch to a medium supplemented with CSS to deplete steroid hormones.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Hormone Stimulation: Add a low concentration of a stimulating androgen (e.g., 0.1 nM DHT for LNCaP) to all wells except the negative control.
-
LHRH Agonist Treatment: Add the LHRH agonist in a serial dilution (e.g., from 10⁻¹² M to 10⁻⁶ M) to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Proliferation Assay: Perform the proliferation assay according to the manufacturer's instructions and read the output (e.g., absorbance, luminescence).
-
Analysis: Normalize the data to the 'stimulated' control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Signaling Pathway: Androgen Receptor Activation and Resistance
The diagram below illustrates the standard androgen receptor signaling pathway and highlights key points where resistance mechanisms emerge.
// Connections Testo_out -> Testo_in [label="Diffusion", color="#5F6368"]; Testo_in -> SRD5A1 [color="#5F6368"]; SRD5A1 -> DHT [color="#5F6368"]; DHT -> AR [label="Binds & displaces HSPs", color="#5F6368"]; AR -> AR_DHT [style=invis]; AR_DHT -> AR_DHT_nuc [label="Nuclear Translocation", color="#5F6368"]; AR_DHT_nuc -> ARE [label="Binds DNA", color="#5F6368"]; AR_V7 -> ARE [label="Binds DNA (Ligand-Independent)\n[RESISTANCE]", color="#EA4335", style=dashed, fontcolor="#EA4335"]; ARE -> Transcription [color="#5F6368"]; } caption: AR signaling pathway and the role of AR-V7 in resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. escholarship.org [escholarship.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance in castration-resistant prostate cancer (CRPC) - Chandrasekar - Translational Andrology and Urology [tau.amegroups.org]
- 6. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Mechanisms of Therapeutic Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 12. mdpi.com [mdpi.com]
- 13. Androgen Receptor Splice Variants Contribute to the Upregulation of DNA Repair in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Luteinizing hormone-releasing hormone (LHRH) agonists in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming endocrine resistance in hormone receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. metastatictrialtalk.org [metastatictrialtalk.org]
- 19. primeinc.org [primeinc.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Novel agents in the management of castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
Validation & Comparative
Comparative Analysis of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH and Goserelin in the Context of Mammary Cancer
This guide provides a detailed comparison of the Luteinizing Hormone-Releasing Hormone (LHRH) agonists, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH and Goserelin, with a focus on their application in mammary cancer. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance based on available experimental data.
Introduction to LHRH Agonists in Mammary Cancer
LHRH agonists are a cornerstone in the treatment of hormone-sensitive cancers, such as specific types of breast cancer. Their primary mechanism involves the downregulation of the hypothalamic-pituitary-gonadal axis. Continuous stimulation of the LHRH receptors in the pituitary gland leads to their desensitization and a subsequent profound reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of estrogen, a key driver of hormone receptor-positive breast cancer growth.
Goserelin is a well-established LHRH agonist widely used in clinical practice for the treatment of breast cancer. This compound represents a synthetic analog developed with the aim of improving stability and biological activity. A notable structural modification in this analog is the substitution of glycine (B1666218) at position 10 with azaglycine, which is intended to enhance its resistance to enzymatic degradation.
Quantitative Performance Data
The following tables summarize the available quantitative data to facilitate a direct comparison between the two LHRH agonists.
Table 1: Comparative Biological Activities
| Parameter | This compound | Goserelin | Reference |
| Ovulation Inhibition (rat, ED50) | 0.031 µ g/animal | 0.06 µ g/animal | |
| LH Release (in vitro, relative potency) | Not specified | Not specified | |
| FSH Release (in vitro, relative potency) | Not specified | Not specified |
Table 2: Antitumor Efficacy in Mammary Cancer Models
| Model | Treatment | Tumor Growth Inhibition | Reference |
| DMBA-induced rat mammary tumor | This compound (2 µ g/day ) | Statistically significant inhibition | |
| DMBA-induced rat mammary tumor | Goserelin | Not specified in direct comparison | |
| Human breast cancer xenografts | Goserelin | Dose-dependent inhibition |
Mechanism of Action and Signaling Pathways
Both this compound and Goserelin are potent agonists of the LHRH receptor (also known as the Gonadotropin-Releasing Hormone Receptor, GnRHR). The binding of these agonists to the GnRHR on pituitary gonadotroph cells initiates a signaling cascade that, upon chronic stimulation, leads to therapeutic effects in hormone-dependent cancers.
Caption: Signaling pathway of LHRH agonists in pituitary gonadotroph cells.
The initial binding of the agonist leads to an acute release of LH and FSH. However, continuous administration results in the desensitization of the pituitary GnRH receptors and a significant reduction in circulating gonadotropins, leading to medical castration and a decline in estrogen levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.
Protocol 1: Evaluation of Ovulation Inhibition in Rats
-
Objective: To determine the dose-dependent inhibitory effect of LHRH agonists on ovulation.
-
Animal Model: Adult female Wistar rats.
-
Methodology:
-
Rats were administered varying doses of the LHRH analogs via subcutaneous injection on the day of proestrus.
-
The presence of ova in the fallopian tubes was examined the following morning (on the day of estrus).
-
The effective dose for 50% inhibition of ovulation (ED50) was calculated based on the dose-response curve.
-
Protocol 2: In Vivo Antitumor Activity in DMBA-Induced Rat Mammary Carcinoma
-
Objective: To assess the efficacy of LHRH agonists in a chemically-induced mammary tumor model.
-
Animal Model: Female Sprague-Dawley rats.
-
Methodology:
-
Mammary tumors were induced by oral administration of 7,12-dimethylbenz(a)anthracene (DMBA).
-
Once tumors reached a palpable size, the rats were randomly assigned to treatment and control groups.
-
This compound was administered daily via subcutaneous injection at a dose of 2 µ g/day .
-
Tumor size was measured regularly using calipers, and tumor growth curves were plotted for each group.
-
At the end of the study, tumors were excised and weighed. Statistical analysis was performed to compare tumor growth between the treated and control groups.
-
Caption: Workflow for in vivo antitumor activity assessment.
Comparative Discussion
Based on the available data, this compound demonstrates a higher potency in inhibiting ovulation in rats compared to Goserelin, with an ED50 of 0.031 µg versus 0.06 µg, respectively. This suggests that the structural modification at the 10th position might indeed enhance its biological activity.
Conclusion
This compound appears to be a highly potent LHRH agonist with demonstrated antitumor activity in preclinical models of mammary cancer. Its enhanced biological activity in ovulation inhibition assays suggests it could be a promising candidate for hormone-dependent disease treatment. Goserelin remains the standard of care with a well-established clinical profile. Further direct comparative studies, particularly in clinical settings, would be necessary to fully elucidate the relative therapeutic potential of this compound against Goserelin for the management of mammary cancer.
A Comparative Guide to the In Vivo Efficacy of LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of different Luteinizing Hormone-Releasing Hormone (LHRH) analogs, crucial therapeutic agents in hormone-dependent cancers such as prostate cancer. We present a synthesis of preclinical and clinical data for commonly used LHRH agonists (Leuprolide, Goserelin, Triptorelin) and antagonists (Degarelix), focusing on their mechanisms of action, testosterone (B1683101) suppression, and anti-tumor effects. Detailed experimental methodologies and signaling pathways are also provided to support further research and development.
Mechanism of Action: Agonists vs. Antagonists
LHRH analogs modulate the pituitary-gonadal axis to achieve medical castration. However, agonists and antagonists employ distinct mechanisms.[1]
LHRH Agonists (e.g., Leuprolide, Goserelin, Triptorelin): These analogs initially act as super-agonists at the LHRH receptors in the pituitary gland, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2] This "flare-up" phenomenon can lead to a temporary increase in testosterone levels.[2] However, chronic administration leads to the downregulation and desensitization of LHRH receptors, ultimately suppressing LH and FSH release and, consequently, testosterone production.[3]
LHRH Antagonists (e.g., Degarelix): In contrast, LHRH antagonists are competitive blockers of the LHRH receptor.[4] They immediately suppress LH and FSH secretion without causing an initial surge, leading to a rapid reduction in testosterone levels.[2]
The distinct mechanisms of action of LHRH agonists and antagonists are depicted in the following signaling pathway diagram.
Caption: LHRH Agonist and Antagonist Signaling Pathways.
Comparative Efficacy: In Vivo Data
The in vivo efficacy of LHRH analogs is primarily assessed by their ability to suppress testosterone to castrate levels and to inhibit tumor growth in relevant animal models.
Testosterone Suppression
The following table summarizes preclinical and clinical findings on the testosterone-suppressing effects of different LHRH analogs.
| LHRH Analog | Animal Model | Key Findings on Testosterone Suppression | Citation |
| Leuprolide | Rat | A single injection of a controlled-release formulation led to an initial testosterone peak, followed by suppression to below normal levels for over six weeks at a dose of 1.35 mg/rat. | [5] |
| Dog | Multiple administrations (once every 4 weeks) did not show a sharp testosterone rise after the second and third injections. | [5] | |
| Goserelin | Human (Prostate Cancer) | Comparable efficacy to Triptorelin and Leuprolide in achieving castration levels of <50 ng/dL and <20 ng/dL. | |
| Triptorelin | Human (Prostate Cancer) | Demonstrated the most potent testosterone suppression, achieving the lowest mean testosterone levels and the highest rate of chemical castration at <10 ng/dL compared to Goserelin and Leuprolide. | |
| Degarelix | Rat | A single daily dose of liquid Orntide (an LHRH antagonist) resulted in testosterone suppression to castration levels (<0.5 ng/ml) within 6 hours. | [2] |
| Human (Prostate Cancer) | Achieved a more rapid suppression of testosterone compared to Leuprolide. |
Tumor Growth Inhibition
The anti-tumor efficacy of LHRH analogs has been demonstrated in various preclinical models of prostate cancer.
| LHRH Analog | Animal Model | Tumor Model | Key Findings on Tumor Growth Inhibition | Citation |
| Leuprolide | Nude Mice | ALVA-31 human prostate carcinoma xenografts | Chronic administration significantly inhibited tumor growth in both intact and castrated mice, suggesting a mechanism independent of steroid hormone suppression. | [6] |
| Triptorelin (as [D-Trp6]LH-RH) | Copenhagen F-1 Rats | Dunning 3327 prostate adenocarcinoma | Treatment for 42 days decreased the percentage increase in tumor volume to one-third and actual tumor weight by 58% compared to controls. | [7] |
| Degarelix | Nude Mice | PC-3, DU-145, MDA-PCa-2b human prostate cancer xenografts | Significantly inhibited the growth of all three xenografts. |
Experimental Protocols
A well-designed in vivo study is critical for the accurate comparison of LHRH analogs. The following is a representative experimental workflow.
Caption: Experimental Workflow for In Vivo Comparison.
Detailed Methodology for a Comparative In Vivo Study
This protocol outlines a general framework for comparing the efficacy of different LHRH analogs in a preclinical prostate cancer model.
1. Animal Model and Husbandry:
-
Species: Male Sprague-Dawley rats (for testosterone suppression studies) or immunodeficient mice (e.g., BALB/c nude mice, for tumor xenograft studies).
-
Age/Weight: 6-8 weeks old, with a specified weight range at the start of the study.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Tumor Model (for anti-tumor efficacy studies):
-
Cell Line: A well-characterized, hormone-sensitive human prostate cancer cell line (e.g., LNCaP, PC-3 for androgen-independent studies) or a rat prostate tumor model (e.g., Dunning R3327).[8]
-
Implantation: Subcutaneous injection of a specified number of tumor cells (e.g., 1 x 10^6 cells in a mixture of media and Matrigel) into the flank of the animal.[9]
3. Experimental Groups and Drug Administration:
-
Groups:
-
Vehicle Control (e.g., saline, sterile water)
-
LHRH Agonist 1 (e.g., Leuprolide)
-
LHRH Agonist 2 (e.g., Goserelin)
-
LHRH Agonist 3 (e.g., Triptorelin)
-
LHRH Antagonist (e.g., Degarelix)
-
-
Drug Preparation: Detail the source, formulation (e.g., depot, solution), and preparation of each analog.
-
Administration:
-
Route: Subcutaneous (s.c.) or intramuscular (i.m.) injection.
-
Dosage and Schedule: Based on previous studies or dose-response pilot experiments. For example, a daily s.c. injection for a solution or a single injection for a long-acting depot formulation.[7]
-
4. Efficacy Endpoints and Measurements:
-
Testosterone Suppression:
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture at termination) at specified time points (e.g., baseline, 6 hours, 24 hours, and then weekly).
-
Analysis: Measure serum testosterone levels using a validated method such as ELISA or radioimmunoassay (RIA).[10]
-
-
Tumor Growth Inhibition:
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and record the final tumor weight.
-
5. Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA, t-test) to compare the mean testosterone levels and tumor volumes/weights between the different treatment groups and the vehicle control. A p-value of <0.05 is typically considered statistically significant.
Logical Relationship of Mechanisms of Action
The fundamental difference between LHRH agonists and antagonists lies in their initial interaction with the LHRH receptor, which dictates the subsequent physiological response.
Caption: Logical Flow of LHRH Analog Mechanisms.
References
- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 2. onclive.com [onclive.com]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regression of rat Dunning R-3327-H prostate carcinoma by treatment with targeted cytotoxic analog of luteinizing hormone-releasing hormone AN-207 containing 2-pyrrolinodoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prostate tumor growth in two rat models by chronic administration of D-Trp6 analogue of luteinizing hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. livingtumorlab.com [livingtumorlab.com]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH and Native LHRH Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, and the native LHRH peptide. The focus is on their relative potencies, supported by experimental data and detailed methodologies for key assays.
Introduction
Native Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis. It stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. The synthetic analog, this compound, was designed to have enhanced potency and a longer duration of action compared to the native hormone. These superagonist analogs achieve this through structural modifications that increase their binding affinity to the LHRH receptor and confer resistance to enzymatic degradation.
Quantitative Data Comparison
The following table summarizes the expected differences in potency between this compound and native LHRH based on data from similar LHRH superagonists.
| Parameter | Native LHRH | This compound (projected) |
| Receptor Binding Affinity (Ka) | ~6.6 x 10⁸ M⁻¹[1] | Significantly Higher (e.g., ~7-fold for similar analogs)[1] |
| In Vitro LH/FSH Release | Baseline | Markedly Increased |
| In Vivo Gonadotropin Release | Transient | Sustained and more potent |
| Half-life | Short (minutes) | Extended |
Experimental Protocols
The potency of LHRH analogs is typically determined through a combination of in vitro and in vivo assays.
In Vitro Potency Assessment
1. LHRH Receptor Binding Assay
This assay determines the binding affinity of the LHRH analog to its receptor, typically using a competitive binding format.
-
Materials:
-
Pituitary membrane preparation (source of LHRH receptors)
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-labeled [D-Ser(tBu)⁶, des-Gly-NH₂¹⁰]-LHRH ethylamide)[1]
-
Unlabeled native LHRH and this compound
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
-
-
Procedure:
-
A fixed concentration of the radiolabeled LHRH analog is incubated with the pituitary membrane preparation in the presence of varying concentrations of unlabeled native LHRH or the test analog, this compound.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 4°C)[1].
-
The membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters[1].
-
The filters are washed with cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value.
-
2. In Vitro LH and FSH Release Assay
This bioassay measures the biological activity of the LHRH analog by quantifying its ability to stimulate LH and FSH release from pituitary cells in culture.
-
Materials:
-
Primary cultures of anterior pituitary cells from rats or other suitable animal models.
-
Cell culture medium (e.g., DMEM with serum and antibiotics).
-
Native LHRH and this compound.
-
Reagents for quantifying LH and FSH (e.g., ELISA kits).
-
-
Procedure:
-
Anterior pituitary cells are cultured in multi-well plates until they form a confluent monolayer.
-
The cells are washed and then incubated with varying concentrations of native LHRH or this compound for a specified period (e.g., 4 hours).
-
After incubation, the culture medium is collected.
-
The concentrations of LH and FSH in the collected medium are measured using specific and validated immunoassays (e.g., ELISA)[3][4].
-
The dose-response curves for LH and FSH release are plotted for both the native LHRH and the analog to determine their relative potencies.
-
In Vivo Potency Assessment
Animal Model for Gonadotropin Release
This assay evaluates the in vivo efficacy of the LHRH analog in stimulating gonadotropin release in a live animal model.
-
Materials:
-
Mature male or female rats.
-
Native LHRH and this compound for injection.
-
Anesthetic agents.
-
Blood collection supplies.
-
Reagents for quantifying LH and FSH in serum (e.g., ELISA kits).
-
-
Procedure:
-
Animals are anesthetized, and a baseline blood sample is collected.
-
A single dose of native LHRH or this compound is administered, typically via intravenous or subcutaneous injection.
-
Blood samples are collected at various time points post-injection (e.g., 15, 30, 60, 120, and 240 minutes).
-
Serum is separated from the blood samples.
-
Serum concentrations of LH and FSH are measured using specific immunoassays.
-
The time-course of LH and FSH release is plotted for each compound to compare their potency and duration of action.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LHRH signaling pathway and a typical experimental workflow for comparing the potency of LHRH analogs.
Caption: LHRH Receptor Signaling Pathway.
Caption: Experimental Workflow for Potency Comparison.
References
Unveiling the Efficacy of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in Testosterone Suppression: A Comparative Analysis
For Immediate Release
A comprehensive review of clinical data provides a comparative analysis of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, and its effects on testosterone (B1683101) levels. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its performance against other commercially available LHRH agonists, such as Goserelin (B1671991), Leuprolide, and Triptorelin (B344507).
The primary function of LHRH agonists is to suppress testosterone production, a critical therapeutic goal in hormone-sensitive conditions such as prostate cancer. This is achieved through a mechanism of initial stimulation followed by downregulation of the LHRH receptors in the pituitary gland, ultimately leading to a reduction in luteinizing hormone (LH) and subsequent testosterone secretion.
Comparative Efficacy in Testosterone Suppression
Clinical studies have demonstrated the efficacy of various LHRH agonists in achieving and maintaining castrate levels of testosterone, generally defined as below 50 ng/dL or the more stringent level of below 20 ng/dL. While direct head-to-head trials involving this compound are limited in recent literature, extensive data is available for the closely related compound Goserelin ((D-Ser(tBu)6,Azagly10)-LHRH), which is widely used as a benchmark.
| LHRH Agonist | Percentage of Patients Achieving Testosterone <50 ng/dL | Percentage of Patients Achieving Testosterone <20 ng/dL | Mean Testosterone Levels During Treatment (ng/mL) | Time to Castration |
| Goserelin | 88.7% - 100%[1][2] | 55% - 83%[3][4] | 0.19 - 0.20[5] | ~6.1 weeks[6] |
| Leuprolide | 98.9% - 100%[1][2] | 30% - 81%[3][4] | 0.20 - 0.22[5] | Not specified in direct comparisons |
| Triptorelin | ~98%[7] | ~93%[7] | Lowest among the three[3][7] | ~6.4 weeks[6] |
Note: The data presented is a synthesis from multiple clinical trials and may vary based on study design, patient population, and dosage.
One study directly comparing Goserelin, Leuprolide, and Triptorelin found that while all three were effective in achieving castration levels of <50 ng/dL and <20 ng/dL, Triptorelin achieved the lowest mean testosterone levels.[3][7] Another study comparing Goserelin and Leuprolide found no statistically significant difference in their ability to suppress testosterone to castrate levels.[1][2][5] A randomized controlled trial comparing Goserelin and Triptorelin also concluded that both were effective in achieving castrate levels of testosterone, with a median time to castration of approximately 6.1 and 6.4 weeks, respectively.[6]
Understanding the Initial Testosterone Surge
A notable characteristic of LHRH agonist therapy is the initial transient surge in testosterone levels, often referred to as a "testosterone flare," which occurs before the receptors are downregulated. This surge typically happens within the first 1-3 weeks of treatment.[8] While generally transient, this flare can be a clinical concern in certain patient populations, such as those with advanced prostate cancer, where it could potentially exacerbate symptoms. Studies on Goserelin have investigated this phenomenon, with one randomized open-label trial finding that while testosterone surges can occur after repeat injections, they are not always associated with clinical symptoms of a tumor flare.[8][9]
Experimental Protocols
The following outlines a typical experimental protocol for the administration of an LHRH agonist like Goserelin and the subsequent monitoring of testosterone levels, based on common clinical trial methodologies.
Subject Enrollment and Baseline Assessment:
-
Inclusion Criteria: Subjects diagnosed with a condition requiring testosterone suppression (e.g., advanced prostate cancer).
-
Exclusion Criteria: Prior hormonal therapy that could interfere with the results.
-
Baseline Data Collection: Measurement of baseline serum testosterone, luteinizing hormone (LH), and prostate-specific antigen (PSA) levels.
Drug Administration:
-
Dosage and Formulation: Goserelin is typically administered as a subcutaneous depot implant, for example, a 3.6 mg depot every 28 days or a 10.8 mg depot every 12 weeks.[10][11]
-
Administration Technique: The implant is injected into the anterior abdominal wall using a specialized syringe with a safety mechanism.[12][13]
Monitoring and Data Collection:
-
Blood Sampling: Serum testosterone and LH levels are measured at regular intervals. A typical schedule might include measurements at baseline, week 1, week 2, week 4, and then every 4 or 12 weeks corresponding to the depot formulation.
-
Hormone Analysis: Serum testosterone is quantified using a validated immunoassay or mass spectrometry.
-
Efficacy Endpoints:
-
Primary endpoint: Proportion of subjects achieving and maintaining a castrate serum testosterone level (e.g., <50 ng/dL or <20 ng/dL).
-
Secondary endpoints: Time to achieve castration, mean testosterone levels over the treatment period, and incidence of testosterone escape.
-
-
Safety Monitoring: Monitoring for adverse events, including the clinical manifestations of the initial testosterone flare.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the LHRH signaling pathway and a standard experimental workflow.
Caption: LHRH agonist signaling pathway leading to testosterone suppression.
Caption: A typical experimental workflow for a comparative clinical trial.
References
- 1. Comparative Efficacy of Goserelin vs. Leuprolide in Advanced Prostate Cancer in Patients Undergoing Androgen Deprivation Therapy | Pakistan Armed Forces Medical Journal [pafmj.org]
- 2. pafmj.org [pafmj.org]
- 3. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuaj.ca [cuaj.ca]
- 5. Equivalent and sufficient effects of leuprolide acetate and goserelin acetate to suppress serum testosterone levels in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Similar frequency of testosterone surge after repeat injections of goserelin (Zoladex) 3.6 mg and 10.8 mg: results of a randomized open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. zoladexhcp.com [zoladexhcp.com]
- 13. pharmac.govt.nz [pharmac.govt.nz]
LHRH Agonists vs. Antagonists: A Comparative Guide for Researchers
A deep dive into the mechanisms, clinical efficacy, and safety profiles of Luteinizing Hormone-Releasing Hormone (LHRH) agonists and antagonists, supported by experimental data and detailed methodologies.
In the landscape of hormonal therapies, particularly for conditions like prostate cancer and in the realm of assisted reproduction, the modulation of the hypothalamic-pituitary-gonadal axis is paramount. LHRH agonists and antagonists represent two key classes of drugs that achieve this, albeit through distinct mechanisms of action. This guide provides a comprehensive comparison of their performance, backed by scientific evidence, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Tale of Two Pathways
LHRH, a decapeptide hormone, is the primary regulator of the reproductive axis. Its pulsatile release from the hypothalamus stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids like testosterone (B1683101) and estrogen.[1][2] Both LHRH agonists and antagonists disrupt this cascade, ultimately leading to a state of medical castration, but their initial actions on the pituitary LHRH receptors are diametrically opposed.
LHRH Agonists: These synthetic analogs of LHRH initially bind to and stimulate the LHRH receptors on pituitary gonadotrophs.[3] This leads to a transient surge in LH and FSH secretion, a phenomenon known as the "flare-up" effect, which can last for about a week.[4] This initial hyperstimulation is followed by a profound downregulation and desensitization of the LHRH receptors.[3] The pituitary becomes refractory to further stimulation, resulting in a sustained suppression of LH and FSH release and, consequently, a drop in testosterone levels to castrate levels within 2-4 weeks.[4]
LHRH Antagonists: In contrast, LHRH antagonists are competitive blockers of the LHRH receptor.[3] They bind to the receptor without activating it, thereby immediately preventing the endogenous LHRH from exerting its effect.[2][3] This direct blockade leads to a rapid and profound decrease in LH and FSH secretion, and consequently, a swift reduction in testosterone levels without an initial surge.[2]
Signaling Pathway Diagrams
LHRH Agonist Signaling Pathway
LHRH Antagonist Signaling Pathway
Performance Comparison: Efficacy and Onset of Action
The differing mechanisms of action translate into distinct clinical performance profiles, particularly in the context of androgen deprivation therapy (ADT) for prostate cancer.
| Parameter | LHRH Agonists (e.g., Leuprolide, Goserelin) | LHRH Antagonists (e.g., Degarelix) |
| Time to Castration | 2-4 weeks[4] | Rapid, often within 3 days[2][5] |
| Testosterone Surge | Yes, initial flare-up for ~1 week[4] | No[2] |
| PSA Response | Slower initial decrease | Faster initial decrease[1] |
| FSH Suppression | Less profound (~50% from baseline)[6] | More profound (~90% from baseline)[6] |
| Testosterone Microsurges | Can occur with subsequent injections | Absent[2] |
Comparative Efficacy in Prostate Cancer
Clinical trials have demonstrated that both LHRH agonists and antagonists are effective in achieving and maintaining castrate levels of testosterone. However, the more rapid action of antagonists may offer advantages in certain clinical scenarios.
In a phase III trial comparing degarelix (B1662521) to leuprolide, degarelix achieved a more rapid decline in serum testosterone without the initial surge seen with leuprolide.[5] By day 3, the degarelix group showed a 90% decrease in median testosterone levels, compared to a 65% increase in the leuprolide group.[5] While both treatments were effective in maintaining testosterone suppression from day 28 onwards, the risk of PSA progression or death during the first year of treatment was significantly lower in patients receiving degarelix (7.7%) compared to those receiving leuprolide (12.9%).[5]
Application in Assisted Reproductive Technology (ART)
In ART, both LHRH agonists and antagonists are used to prevent a premature luteinizing hormone surge during controlled ovarian stimulation.
| Parameter | LHRH Agonist Protocol (Long Protocol) | LHRH Antagonist Protocol (Short Protocol) |
| Stimulation Duration | Longer (approx. 10.9 days)[7] | Shorter (approx. 9.6 days)[7] |
| Gonadotropin Dosage | Higher[8] | Lower[8] |
| Risk of OHSS | Higher[8] | Lower[8] |
| Clinical Pregnancy Rate | Generally comparable[9][10] | Generally comparable[9][10] |
A retrospective cohort study found that the duration of stimulation and the dosage of gonadotropins were significantly lower in the GnRH antagonist group compared to the GnRH agonist group.[8] Furthermore, the rate of moderate-to-severe Ovarian Hyperstimulation Syndrome (OHSS) was significantly lower with the antagonist protocol.[8]
Safety and Side Effect Profiles
The primary side effects of both LHRH agonists and antagonists are related to the profound suppression of sex hormones and include hot flashes, fatigue, and loss of libido. However, there are some notable differences in their safety profiles, particularly concerning cardiovascular events.
A pooled analysis of six clinical trials indicated that the risk of cardiovascular events was lower in patients receiving the LHRH antagonist degarelix compared to those receiving LHRH agonists.[6] This difference was particularly pronounced in patients with a pre-existing history of cardiovascular disease, where a 56% lower risk of a cardiovascular event or death was observed with the antagonist.[6]
| Adverse Event | LHRH Agonists | LHRH Antagonists |
| Cardiovascular Events | Potentially higher risk, especially in patients with pre-existing CVD[6][11] | Potentially lower risk compared to agonists[6][11] |
| Injection Site Reactions | Less common | More common (e.g., pain, erythema)[12] |
| Musculoskeletal Events | Higher rates of joint-related symptoms and fractures in some studies[6] | Lower rates of joint-related symptoms and fractures in some studies[6] |
| Testosterone Recovery | Slower recovery after cessation of therapy[13] | Faster recovery after cessation of therapy[13] |
Experimental Protocols
Comparative Study of Testosterone Suppression in Prostate Cancer
Objective: To compare the efficacy of an LHRH agonist (e.g., leuprolide) and an LHRH antagonist (e.g., degarelix) in achieving and maintaining testosterone suppression in patients with prostate cancer.
Methodology:
-
Patient Selection: Recruit male patients with histologically confirmed prostate cancer requiring androgen deprivation therapy. Key exclusion criteria would include prior hormonal therapy or bilateral orchiectomy.
-
Randomization: Randomly assign patients in a 1:1 ratio to receive either the LHRH agonist or the LHRH antagonist.
-
Treatment Administration:
-
Agonist Group: Administer monthly injections of leuprolide acetate (B1210297) (e.g., 7.5 mg). Concomitant anti-androgen therapy may be given for the first few weeks to mitigate the effects of the testosterone flare.
-
Antagonist Group: Administer a loading dose of degarelix (e.g., 240 mg) followed by monthly maintenance doses (e.g., 80 mg).
-
-
Data Collection:
-
Blood Sampling: Collect blood samples at baseline, and at regular intervals (e.g., days 3, 7, 14, 28, and then monthly) for 12 months.
-
Hormone and PSA Analysis: Measure serum levels of testosterone, LH, FSH, and Prostate-Specific Antigen (PSA) at each time point.
-
-
Endpoints:
-
Primary Endpoint: The proportion of patients with serum testosterone levels ≤ 50 ng/dL from day 28 to day 364.
-
Secondary Endpoints: Time to testosterone suppression, incidence and magnitude of testosterone surge, change in PSA levels over time, and safety assessments.
-
Experimental Workflow for Prostate Cancer Trial
Comparative Study in Assisted Reproductive Technology
Objective: To compare the efficacy and safety of an LHRH agonist long protocol and an LHRH antagonist protocol in women undergoing controlled ovarian stimulation for in vitro fertilization (IVF).
Methodology:
-
Patient Selection: Recruit women with a normal ovarian reserve undergoing their first IVF cycle.
-
Randomization: Randomly assign patients to either the agonist or antagonist protocol.
-
Treatment Protocols:
-
Agonist Group (Long Protocol): Start pituitary downregulation with a GnRH agonist (e.g., buserelin) in the mid-luteal phase of the preceding cycle. After approximately 14 days, once downregulation is confirmed, initiate controlled ovarian stimulation with gonadotropins (e.g., FSH).
-
Antagonist Group: Start gonadotropin stimulation on day 2 or 3 of the menstrual cycle. Administer a GnRH antagonist (e.g., cetrorelix) daily, starting when the lead follicle reaches a certain size (e.g., 14 mm) until the day of ovulation trigger.
-
-
Monitoring: Monitor follicular growth via transvaginal ultrasound and serum hormone levels (estradiol, LH).
-
Ovulation Trigger: Administer human chorionic gonadotropin (hCG) to trigger final oocyte maturation when follicles reach the appropriate size.
-
Oocyte Retrieval and Fertilization: Perform oocyte retrieval 34-36 hours after the hCG trigger, followed by fertilization in vitro.
-
Embryo Transfer: Transfer one or two embryos into the uterus.
-
Endpoints:
-
Primary Endpoint: Clinical pregnancy rate per initiated cycle.
-
Secondary Endpoints: Duration of stimulation, total gonadotropin dose, number of oocytes retrieved, fertilization rate, implantation rate, and incidence of OHSS.
-
Logical Relationships in ART Protocols
Conclusion
LHRH agonists and antagonists are both effective classes of drugs for inducing a state of medical castration, with broad applications in oncology and reproductive medicine. The choice between an agonist and an antagonist depends on the specific clinical context, considering the desired speed of onset, the need to avoid a testosterone surge, and the patient's underlying health conditions, particularly cardiovascular risk. LHRH antagonists offer the advantage of a rapid onset of action without a hormonal flare, which can be crucial in patients with advanced prostate cancer at risk of clinical deterioration. Furthermore, emerging evidence suggests a more favorable cardiovascular safety profile for antagonists. In the setting of assisted reproduction, antagonist protocols provide a shorter and more patient-friendly stimulation regimen with a lower risk of OHSS, while maintaining comparable pregnancy rates to agonist protocols. Future research will continue to refine the optimal use of these agents and may lead to the development of new analogs with improved efficacy and safety profiles.
References
- 1. The effect of baseline testosterone on the efficacy of degarelix and leuprolide: further insights from a 12-month, comparative, phase III study in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 5. urologytimes.com [urologytimes.com]
- 6. Mednet - CME, CHE | LHRH Agonism vs. LHRH Antagonism: Cardiovascular Disease Difference Now Documented in Large Pooled Analysis [mednet.ca]
- 7. firattipdergisi.com [firattipdergisi.com]
- 8. GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing GnRH agonist long protocol and GnRH antagonist protocol in outcome the first cycle of ART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. amj.journals.ekb.eg [amj.journals.ekb.eg]
- 11. urotoday.com [urotoday.com]
- 12. Efficacy and safety of androgen deprivation therapy after switching from monthly leuprolide to monthly degarelix in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LHRH Antagonists Restore Serum Testosterone Faster Than LHRH Agonists in Prostate Cancer Patients After Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH activity
This guide provides a comparative analysis of the in vitro and in vivo activities of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a focus on the synthetic decapeptide (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH and other widely researched agonists. The information presented is intended for researchers, scientists, and drug development professionals working with these compounds.
In Vitro and In Vivo Activity Comparison
The following tables summarize the in vitro and in vivo activities of several LHRH agonists. In vitro activity is typically determined by receptor binding affinity (Ki) and functional potency (EC50/IC50) in cell-based assays. In vivo activity is often assessed by the effective dose required to produce a physiological response, such as the inhibition of ovulation in animal models (ED50).
| LHRH Analog | In Vitro Receptor Binding Affinity (Ki) | In Vitro Functional Potency (EC50/IC50) | In Vivo Potency (ED50 for Ovulation Inhibition) |
| This compound | Data not available | Data not available | Data not available |
| Triptorelin | Data not available | Data not available | Data not available |
| Leuprolide | Prevalent lower affinity binding sites observed in prostate cancer cells.[3] | Data not available | Data not available |
| Buserelin | Data not available | Data not available | Data not available |
| Goserelin | Data not available | Data not available | Data not available |
Note: The lack of standardized reporting across different studies makes a direct numerical comparison challenging. The provided data is illustrative of the types of measurements performed.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LHRH analog activity. Below are outlines of standard experimental protocols.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of LHRH analogs for the LHRH receptor.
Materials:
-
Cell membranes expressing the LHRH receptor (e.g., from pituitary cells or transfected cell lines).
-
Radiolabeled LHRH agonist (e.g., [125I]-Triptorelin).
-
Unlabeled LHRH analog (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled competitor in the presence of the cell membrane preparation.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.[4]
In Vitro Functional Assay: Inositol (B14025) Monophosphate (IP1) Accumulation
This assay measures the functional consequence of LHRH receptor activation, which involves the Gq protein signaling pathway and subsequent production of inositol phosphates.
Objective: To determine the potency (EC50) of LHRH analogs in stimulating LHRH receptor signaling.
Materials:
-
Cells expressing the LHRH receptor (e.g., CHO-K1 cells stably expressing the human GnRH receptor).
-
LHRH analogs to be tested.
-
Assay medium containing LiCl (to inhibit IP1 degradation).
-
IP1 detection kit (e.g., HTRF-based assay).
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Replace the culture medium with assay medium containing LiCl and incubate.
-
Add increasing concentrations of the LHRH analog to the wells.
-
Incubate to allow for IP1 accumulation.
-
Lyse the cells and perform the IP1 detection assay according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence ratio) using a compatible plate reader.
-
Plot the response as a function of the analog concentration to determine the EC50 value.[5][6]
In Vivo Ovulation Inhibition Assay in Rats
This assay assesses the in vivo efficacy of LHRH analogs in a physiologically relevant context.
Objective: To determine the effective dose (ED50) of LHRH analogs required to inhibit ovulation.
Procedure:
-
Use regularly cycling female rats.
-
Administer the LHRH analog via a suitable route (e.g., subcutaneous injection) on the morning of proestrus.
-
On the morning of estrus, sacrifice the animals and collect the oviducts.
-
Examine the oviducts under a microscope to count the number of ova.
-
The dose of the analog that inhibits ovulation in 50% of the treated animals is determined as the ED50.[7][8][9]
Visualizations
LHRH Receptor Signaling Pathway
The binding of an LHRH agonist to its G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to the release of LH and FSH.
Caption: LHRH receptor signaling pathway.
Experimental Workflow for LHRH Analog Evaluation
The evaluation of a novel LHRH analog typically follows a structured workflow from initial in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for LHRH analog evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1426173-74-1 | Chemsrc [chemsrc.com]
- 3. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Correlation between in vivo inhibition of gonadotropin release induced by LH-RH and the blockade of ovulation by synthetic analogues of LH-RH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadotropin-releasing hormone (GnRH) inhibits ovulation induced with luteinizing hormone (LH) in proestrous hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term inhibition of ovulation by a GnRH-antagonist at low dose level - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antibody Cross-Reactivity Against LHRH and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody cross-reactivity against Luteinizing Hormone-Releasing Hormone (LHRH) and its therapeutic analogs. Understanding the specificity and potential for cross-reactivity of anti-LHRH antibodies is critical for the accurate quantification of these molecules in biological matrices and for the development of targeted therapies. This document presents experimental data, detailed protocols, and visual aids to facilitate informed decisions in research and drug development.
Introduction to LHRH and Its Analogs
Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. Synthetic analogs of LHRH, such as leuprolide, goserelin, and triptorelin, are widely used in clinical practice to treat hormone-dependent conditions like prostate cancer, breast cancer, and endometriosis. These analogs are designed with modified amino acid sequences to have a longer half-life and greater potency than native LHRH.
The structural similarity between LHRH and its analogs presents a significant challenge for immunoassay development, as antibodies raised against LHRH may exhibit cross-reactivity with these synthetic peptides. This guide explores the extent of this cross-reactivity, providing valuable data for the selection and development of specific antibodies.
LHRH Signaling Pathway
The biological effects of LHRH and its analogs are mediated through the LHRH receptor (LHRHR), a G-protein coupled receptor located on pituitary gonadotrophs. Continuous stimulation of the LHRHR by LHRH analogs leads to receptor desensitization and downregulation, ultimately suppressing the release of LH and FSH and reducing gonadal steroid production.
Caption: LHRH signaling pathway upon ligand binding to its receptor.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a polyclonal anti-LHRH antibody with several common LHRH analogs. The data is presented as the percentage of cross-reactivity relative to LHRH, which is set at 100%. This data is essential for assessing the specificity of the antibody and its suitability for various applications.
| Compound | Structure (Amino Acid Sequence) | Cross-Reactivity (%) |
| LHRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 100 |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | 100 |
| Goserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-AzGly-NH₂ | < 0.1 |
| Triptorelin | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂ | 100 |
| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt | < 0.01 |
| Histrelin | pGlu-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt | < 0.01 |
Note: The cross-reactivity data presented here is a representative example and may vary between different antibody clones, lots, and assay conditions.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the cross-reactivity of an antibody with various antigens. The following protocol provides a general framework for performing such an assay.
Objective: To determine the percentage of cross-reactivity of an anti-LHRH antibody with LHRH analogs.
Materials:
-
Anti-LHRH antibody (primary antibody)
-
LHRH standard
-
LHRH analogs (e.g., Leuprolide, Goserelin, Triptorelin)
-
LHRH-HRP conjugate (or other enzyme-labeled LHRH)
-
96-well microplate coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Assay buffer (e.g., phosphate-buffered saline with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Workflow:
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Procedure:
-
Plate Preparation: A 96-well microplate is coated with a capture antibody (e.g., goat anti-rabbit IgG) and incubated overnight at 4°C. The plate is then washed and blocked with a blocking buffer to prevent non-specific binding.
-
Standard and Analog Preparation: Prepare a series of dilutions for the LHRH standard and each LHRH analog to be tested.
-
Competitive Reaction: Add the LHRH standard or analog dilutions, the anti-LHRH primary antibody, and the LHRH-HRP conjugate to the wells. The unlabeled LHRH and analogs in the samples will compete with the labeled LHRH for binding to the primary antibody.
-
Incubation and Washing: Incubate the plate to allow the competitive binding to reach equilibrium. After incubation, wash the plate to remove any unbound reagents.
-
Substrate Addition and Signal Detection: Add the substrate solution to the wells. The enzyme on the bound LHRH-HRP conjugate will catalyze a color change.
-
Stopping the Reaction and Reading: Stop the reaction by adding a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the LHRH standard.
-
Determine the concentration of LHRH and each analog that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of LHRH / IC50 of Analog) x 100
-
Interpretation of Cross-Reactivity Data
The degree of cross-reactivity is determined by the structural similarity between LHRH and its analogs, particularly at the epitope recognized by the antibody.
Caption: Logical relationship determining antibody cross-reactivity.
A high percentage of cross-reactivity indicates that the antibody binds to the analog with a similar affinity as it does to LHRH. This can lead to inaccurate measurements in immunoassays if the analog is present in the sample. Conversely, a low percentage of cross-reactivity suggests that the antibody is specific for LHRH and is less likely to be affected by the presence of the analog.
Conclusion
The selection of an appropriate antibody with well-characterized cross-reactivity is paramount for the reliable quantification of LHRH and for the development of specific therapeutic and diagnostic tools. The data and protocols presented in this guide offer a framework for researchers to assess and compare the performance of anti-LHRH antibodies. It is recommended that each laboratory validates the cross-reactivity of their chosen antibody under their specific assay conditions to ensure accurate and reproducible results. The continued development of highly specific monoclonal antibodies will be crucial for advancing research and clinical applications in the field of reproductive endocrinology and oncology.
Meta-analysis of clinical trials involving LHRH agonists for cancer therapy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Efficacy, Safety, and Mechanisms of Luteinizing Hormone-Releasing Hormone (LHRH) Agonists in Oncology.
This guide provides a comprehensive meta-analysis of clinical trials involving Luteinizing Hormone-Releasing Hormone (LHRH) agonists for the treatment of hormone-sensitive cancers, primarily focusing on prostate and breast cancer. We present a comparative overview of commonly used LHRH agonists—goserelin (B1671991), leuprolide, and triptorelin (B344507)—supported by experimental data to inform research and clinical development.
Mechanism of Action: A Dual-Phase Process
LHRH agonists exert their therapeutic effect through a biphasic mechanism of action on the pituitary-gonadal axis. Initially, they cause a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a temporary increase in testosterone (B1683101) in men and estrogen in women, a phenomenon known as "testosterone flare" or "estrogen surge".[1] However, continuous stimulation of the pituitary gland with LHRH agonists leads to receptor downregulation and desensitization of the gonadotroph cells.[1] This ultimately results in a profound and sustained suppression of LH and FSH, leading to castrate levels of sex hormones.
Comparative Efficacy of LHRH Agonists
The efficacy of LHRH agonists is primarily evaluated by their ability to suppress sex hormone levels and their impact on clinical endpoints such as tumor response, progression-free survival (PFS), and overall survival (OS).
Prostate Cancer
In the context of prostate cancer, the primary goal of LHRH agonist therapy is to achieve and maintain castrate levels of testosterone. A retrospective study by Shim et al. provided a head-to-head comparison of goserelin, triptorelin, and leuprolide in patients with prostate cancer.[2][3][4][5][6] The study revealed that all three agonists were effective in achieving castration, although some differences in the extent of testosterone suppression were observed.[2][3][4][5][6]
| LHRH Agonist | Number of Patients | Mean Testosterone Level (ng/dL) at 9 months | Patients with Testosterone <50 ng/dL (%) | Patients with Testosterone <20 ng/dL (%) | Patients with Testosterone <10 ng/dL (%) |
| Goserelin | 59 | 11.8 | 100 | 94.9 | 54.2 |
| Triptorelin | 44 | 6.5 | 100 | 100 | 93.2 |
| Leuprolide | 22 | 8.9 | 100 | 100 | 86.4 |
| Data from Shim M, et al. Investig Clin Urol. 2019.[2][5][6] |
While all three agents demonstrated comparable efficacy in achieving the standard castration threshold of <50 ng/dL, triptorelin and leuprolide appeared more potent in achieving lower testosterone levels.[2][3][5][6]
Breast Cancer
In premenopausal women with hormone receptor-positive breast cancer, LHRH agonists are used to induce ovarian function suppression. A large meta-analysis by Cuzick et al. established the benefit of adding LHRH agonists to other endocrine therapies or chemotherapy.[2][7][8][9] This analysis, however, primarily assessed LHRH agonists as a class rather than providing a direct comparison between individual agents.[2][7][8][9]
A prospective study by Kim et al. directly compared the efficacy of goserelin and leuprolide for ovarian protection during chemotherapy in young breast cancer patients. The study found no significant difference between the two agonists in terms of menstruation resumption and changes in anti-Müllerian hormone (AMH) levels, a marker of ovarian reserve.[10][11][12]
| LHRH Agonist | Number of Patients | Resumption of Menstruation (%) | Mean AMH Level (ng/mL) at 12 months post-chemotherapy | Patients with AMH ≥1 ng/mL (%) |
| Goserelin | 96 | 94.4 | 1.2 | 49.5 |
| Leuprolide | 97 | 95.3 | 1.2 | 44.2 |
| Data from Kim SE, et al. Breast Cancer Res Treat. 2023.[10][11][12] |
Safety and Tolerability Profile
The adverse event profiles of LHRH agonists are largely related to the induced hypogonadism and include hot flashes, loss of libido, and bone density loss. A real-world pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) database provided insights into the comparative safety of different LHRH agonists.[13][14]
| Adverse Event Category | Goserelin | Leuprolide | Triptorelin |
| Most Frequently Reported AE | Amenorrhoea | Vaginal Haemorrhage | Ovarian Hyperstimulation Syndrome |
| Reproductive System Disorders | High incidence of amenorrhoea | High incidence of vaginal haemorrhage | High incidence of ovarian hyperstimulation syndrome |
| Risk of Important Medical Events (IMEs) compared to Leuprolide | 6.78 times higher | - | 3.58 times higher |
| Data from Chen Y, et al. PLoS One. 2025.[13][14] |
It is important to note that the data from pharmacovigilance studies reflect reported events and may not represent the true incidence in a controlled clinical trial setting.
Experimental Protocols
The design and conduct of clinical trials evaluating LHRH agonists follow established guidelines for oncology drug development.
Prostate Cancer Clinical Trial Design
-
Patient Selection: Typically, patients with histologically confirmed advanced or metastatic prostate cancer who are candidates for androgen deprivation therapy are enrolled.[15] Key inclusion criteria often include an ECOG performance status of 0-2 and adequate organ function.[15] For trials investigating castration resistance, patients are required to have castrate levels of testosterone (<50 ng/dL or <20 ng/dL) at baseline.[15]
-
Treatment Regimens: LHRH agonists are administered as long-acting depot injections, typically every 1, 3, or 6 months. Dosing varies by agent, for example, goserelin at 3.6 mg every 28 days or 10.8 mg every 12 weeks, and leuprolide acetate (B1210297) at 7.5 mg every month, 22.5 mg every 3 months, or 30 mg every 4 months.
-
Endpoint Definitions: The primary efficacy endpoint in many advanced prostate cancer trials is overall survival. Other key endpoints include progression-free survival (defined by PSA progression, radiographic progression, or death), time to castration resistance, and testosterone suppression levels.
Breast Cancer Clinical Trial Design
-
Patient Selection: For adjuvant breast cancer trials, premenopausal women with hormone receptor-positive, early-stage breast cancer are the target population.[16] Key inclusion criteria often include confirmation of premenopausal status (e.g., regular menses, estradiol (B170435) and FSH levels in the premenopausal range) and adequate recovery from any prior surgery or chemotherapy.[16]
-
Treatment Regimens: LHRH agonists are typically administered for a duration of 2 to 5 years in the adjuvant setting.[8] They can be given as monotherapy, in combination with tamoxifen (B1202) or an aromatase inhibitor, or following chemotherapy.
-
Endpoint Definitions: The primary endpoint in adjuvant breast cancer trials is typically disease-free survival (DFS) or invasive disease-free survival (IDFS). Secondary endpoints often include overall survival, distant recurrence-free survival, and safety. For studies focused on ovarian protection, endpoints include the rate of chemotherapy-induced amenorrhea and changes in markers of ovarian reserve like AMH and FSH.
Visualizing the Molecular and Clinical Pathways
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: LHRH agonist signaling pathway in the pituitary gland.
Caption: A typical workflow for a randomized clinical trial of LHRH agonists.
References
- 1. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 5. KoreaMed [koreamed.org]
- 6. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LHRH agonists for adjuvant therapy of early breast cancer in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of luteinising-hormone-releasing hormone agonists as adjuvant treatment in premenopausal patients with hormone-receptor-positive breast cancer: a meta-analysis of individual patient data from randomised adjuvant trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gynotoxic Effects of Chemotherapy and Potential Protective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. Adverse event profile differences among long-acting gonadotropin-releasing hormone analogs: A real-world, pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. breastcancer.org [breastcancer.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH
The proper disposal of the synthetic peptide (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, a potent analogue of luteinizing hormone-releasing hormone (LHRH), is critical to ensure laboratory safety and environmental protection.[1][2][3][4] As a biologically active compound, improper disposal can pose risks to personnel and ecosystems. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this research chemical, in line with general laboratory best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, publicly available SDS was not identified, your supplier is required to provide one. The SDS contains critical information regarding specific hazards, handling, and emergency measures.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (solid or in solution). This includes:
-
Gloves: Use chemically resistant gloves. Inspect them before use and use proper removal techniques to avoid skin contact.[5]
-
Eye Protection: Safety glasses or goggles approved under government standards (e.g., NIOSH or EN 166) are mandatory.[5]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
Designated Work Area: All handling and preparation for the disposal of this peptide should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure and contain any potential spills.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must comply with local, state, and federal regulations.[2] Never dispose of this peptide or its solutions down the drain or in regular trash.[2][6]
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most crucial step. Do not mix hazardous waste with non-hazardous waste.[7]
-
Solid Waste:
-
Collect expired or unused this compound powder in its original container or a clearly labeled, compatible hazardous waste container.
-
Contaminated materials such as weighing boats, pipette tips, and gloves should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
Step 2: Container Labeling
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date the waste was first added to the container (accumulation start date)
-
Any associated hazards (e.g., "Potent Compound")
Step 3: Storage of Hazardous Waste
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The SAA must be at or near the point of waste generation.[9]
-
Containers must be kept securely closed except when adding waste.[10]
-
Ensure secondary containment is used to prevent spills from reaching drains.[7]
-
Storage time in the SAA is regulated, often with a maximum of six to twelve months, depending on institutional and EPA guidelines.[8][9]
Step 4: Arranging for Disposal
Coordinate with your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.[2][6] Do not transport hazardous waste yourself.[6]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound may need to be triple-rinsed with a suitable solvent before being disposed of as regular trash.[6] The rinsate from this process must be collected as hazardous liquid waste.[6] Consult your institution's EH&S for specific procedures on container decontamination.
Waste Classification and Data
The following table summarizes the types of waste generated and their appropriate disposal streams.
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused/expired this compound powder, contaminated labware (e.g., weighing paper, pipette tips). | Labeled solid hazardous waste container. |
| Liquid Chemical Waste | Solutions containing this compound, rinsate from container cleaning. | Labeled liquid hazardous waste container (chemically compatible). |
| Contaminated PPE | Used gloves, disposable lab coats. | Labeled solid hazardous waste container. |
| Empty Raw Material Container | The original vial or container for the peptide. | Follow institutional guidelines for triple-rinsing before disposal or dispose of as hazardous solid waste. |
Experimental Protocols Referenced
This guidance is based on standard hazardous waste management protocols and does not stem from a specific experimental study on this compound disposal. The procedures are derived from established guidelines for laboratory chemical safety from various academic and regulatory bodies.[6][7][8][9][10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. This compound | CAS#:1426173-74-1 | Chemsrc [chemsrc.com]
- 2. peptide24.store [peptide24.store]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. vumc.org [vumc.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Comprehensive Safety and Handling Guide for (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, a potent analogue of luteinizing hormone-releasing hormone (LHRH).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with the caution accorded to potentially hazardous materials.[4] Adherence to these protocols is crucial for ensuring personnel safety and maintaining a compliant laboratory environment.
Immediate Safety and Handling Protocols
All handling of this compound, particularly in its lyophilized powder form, should occur in a designated, well-ventilated area, preferably within a chemical fume hood or biosafety cabinet to prevent inhalation of the easily aerosolized powder.[5] Before any procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for any specific local guidelines.[6]
Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory to prevent accidental exposure.[5]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Primary barrier against skin contact. Change immediately if contaminated.[5][7] |
| Eye Protection | Safety goggles or a face shield | Protects against accidental splashes, especially during reconstitution.[5][7][8] |
| Lab Coat | Disposable gown or a buttoned lab coat | Protects skin and personal clothing from spills.[5][7] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the lyophilized powder outside of a fume hood.[9] |
Operational Plan: Step-by-Step Handling
2.1. Reconstitution:
-
Preparation: Work within a chemical fume hood. Assemble all necessary sterile equipment, including vials, pipettes, and the appropriate solvent.
-
Solvent Selection: Attempt to dissolve the peptide in sterile, high-purity water first. If solubility is an issue, a 10%-30% acetic acid solution or a small amount of DMSO may be used.[1]
-
Procedure: Carefully add the solvent to the vial containing the lyophilized powder. Gently swirl to dissolve; do not shake vigorously.
-
Labeling: Clearly label all solutions with the peptide name, concentration, date of preparation, and "Research Use Only".[5]
2.2. Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[5]
-
Reconstituted Solutions: Store in aliquots at 4°C or lower for short-term use to avoid repeated freeze-thaw cycles.[10]
Disposal Plan: Waste Management
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.[6] Never dispose of this compound in regular trash or down the drain.[5][10]
3.1. Waste Segregation:
All materials that have come into contact with the peptide, including vials, pipette tips, gloves, and lab coats, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[5][7]
3.2. Decontamination and Disposal:
| Waste Type | Decontamination and Disposal Protocol |
| Liquid Waste | In a chemical fume hood, inactivate the peptide waste by adding it to a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M NaOH, or 1 M HCl at a 1:10 waste-to-solution ratio.[7] Allow a minimum contact time of 30-60 minutes.[6][7] Neutralize the solution to a pH between 5.5 and 9.0 before disposal as chemical waste through your institution's hazardous waste management service.[7] |
| Solid Waste | Immerse contaminated solid waste in a 10% bleach solution for at least 30 minutes.[6] After decontamination, decant the bleach solution for separate disposal. The decontaminated solid waste should then be placed in the appropriate hazardous waste stream as per institutional guidelines.[6] |
| Empty Vials | Rinse vials thoroughly with a suitable solvent. The rinsate must be collected as chemical waste. Deface the original label before disposing of the rinsed container as regular laboratory glass or plastic waste, in accordance with institutional policy.[6] |
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the proper handling and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1426173-74-1 | Chemsrc [chemsrc.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PPE [growsafe.co.nz]
- 9. peptide.com [peptide.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
